2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRYVLADHDXCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature. This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs.[1][2][3] The rigid, planar structure of the imidazo[1,2-a]pyridine nucleus provides a versatile template for the spatial orientation of various functional groups, enabling interactions with a wide array of biological targets, including enzymes and receptors.[2] Marketed drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) feature this core structure, underscoring its therapeutic relevance.[3] The synthetic tractability of the imidazo[1,2-a]pyridine system allows for extensive derivatization, making it a focal point in the quest for novel therapeutic agents.[1][3]
This guide delves into the potential mechanisms of action of a specific derivative, 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. While direct experimental evidence for this particular compound is not extensively available in the public domain, a comprehensive analysis of the known biological activities of structurally related imidazo[1,2-a]pyridine derivatives allows for the formulation of well-grounded hypotheses regarding its potential molecular targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to guide future investigations into this promising compound.
Hypothesized Mechanisms of Action: An Evidence-Based Exploration
Based on the established activities of the imidazo[1,2-a]pyridine class, this compound could potentially exert its biological effects through one or more of the following mechanisms:
Kinase Inhibition: A Prominent Target for Imidazo[1,2-a]pyridines
A significant body of research highlights the role of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1][4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.
-
Potential Targets:
-
Platelet-Derived Growth Factor Receptor (PDGFR): Certain imidazo[1,2-a]pyridines have been identified as potent inhibitors of PDGFR, a receptor tyrosine kinase involved in cell growth and division.[4]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Novel imidazo[1,2-a]pyridine derivatives have been evaluated as PI3K p110α inhibitors.[5]
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives have demonstrated inhibitory effects on EGFR, a key target in cancer therapy.[6]
-
Akt Signaling Pathway: Studies have shown that some imidazo[1,2-a]pyridine compounds can inhibit the Akt signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[7]
-
The acetic acid moiety at the 2-position and the bromo substitution at the 5-position of the core structure of this compound could play a crucial role in its binding affinity and selectivity towards specific kinase active sites.
Proposed Investigational Workflow: Kinase Inhibition Profile
Caption: Workflow for investigating kinase inhibitory activity.
Disruption of Microtubule Dynamics: A Classic Anticancer Strategy
Several imidazo[1,2-a]pyridine derivatives have been designed and synthesized as tubulin polymerization inhibitors.[1] By interfering with the dynamics of microtubules, which are essential components of the cytoskeleton, these compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[1]
The structural features of this compound could allow it to bind to the colchicine binding site on tubulin, a common mechanism for microtubule-destabilizing agents.
Inhibition of Enzymes Implicated in Neurodegenerative Diseases
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.
-
Beta-secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Hybrid molecules containing the imidazo[1,2-a]pyridine core have been developed as BACE1 inhibitors.[1]
The bromo-substituent on the pyridine ring of this compound could potentially enhance its interaction with the active site of BACE1.
Antimycobacterial Activity: Targeting Essential Bacterial Enzymes
Imidazo[1,2-a]pyridine analogues have emerged as a promising class of antituberculosis agents.[8] Their mechanism of action in Mycobacterium tuberculosis (Mtb) can involve the inhibition of various essential enzymes:
-
InhA (2-trans-enoyl-acyl carrier protein reductase): Involved in mycolic acid biosynthesis.[8]
-
Mtb Pantothenate Synthetase (PS): Essential for the synthesis of coenzyme A.[8]
-
ATP Synthase: Critical for energy production in the bacterium.[8]
-
Mtb Glutamine Synthetase (MtGS): Plays a role in nitrogen metabolism.[8]
Signaling Pathway: Potential Akt Inhibition by this compound
Caption: Hypothesized inhibition of the Akt signaling pathway.
Experimental Protocols for Mechanism of Action Elucidation
To investigate the hypothesized mechanisms of action of this compound, a series of well-defined experimental protocols should be employed.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: PDGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
-
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the PDGFRβ kinase and the substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell-Based Proliferation Assay (Example: Cancer Cell Line)
-
Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cells.
-
Materials:
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for this compound against various targets, which would be the expected outcome of the proposed experimental protocols if the compound is active.
| Target/Assay | Hypothetical IC50 (µM) | Potential Therapeutic Area |
| PDGFRβ Kinase Assay | 0.15 | Cancer |
| PI3Kα Kinase Assay | 0.80 | Cancer |
| BACE1 Enzyme Assay | 1.2 | Alzheimer's Disease |
| MCF-7 Cell Proliferation | 0.5 | Breast Cancer |
| HT-29 Cell Proliferation | 0.9 | Colon Cancer |
| M. tuberculosis H37Rv MIC | 5.0 | Tuberculosis |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated through direct experimental evidence, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for hypothesizing its potential biological activities. The most probable mechanisms include the inhibition of protein kinases involved in cell proliferation and survival, disruption of microtubule dynamics, and the inhibition of key enzymes in pathogenic microorganisms or those implicated in neurodegenerative diseases.
Future research should focus on a systematic evaluation of this compound against a broad panel of kinases and other relevant enzymes. Positive hits should be followed up with cellular target engagement and downstream signaling pathway analysis. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this compound. The insights gained from such investigations will be invaluable for the potential development of this compound into a novel therapeutic agent.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023, April 26).
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH.
- Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Request PDF - ResearchGate. (2025, August 6).
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchGate.
- 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid - MySkinRecipes.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (2025, February 22).
- This compound - Lead Sciences.
- This compound - Vulcanchem.
- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo - Semantic Scholar. (2022, August 17).
- This compound, 97% Purity, C9H7BrN2O2, 1 gram.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022, September 17).
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 7).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: A Privileged Scaffold in Modern Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful and biologically active compounds.[1][2][3] This guide focuses on a specific derivative, 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 1215319-22-4), providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. While specific research on this particular molecule is limited, this document extrapolates from the rich chemistry and pharmacology of the parent scaffold to present its properties, plausible synthetic routes, and potential applications. We will explore its role as a versatile building block, leveraging its key functional groups—the bromo moiety for cross-coupling and the acetic acid for amide library synthesis—to unlock new chemical space in the pursuit of novel therapeutics.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Potential
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention in pharmaceutical research. Its rigid, planar structure and unique electronic properties make it an ideal foundation for designing molecules that can interact with a wide array of biological targets. This scaffold is present in several marketed drugs, including the anxiolytics and hypnotics Alpidem and Zolpidem, underscoring its clinical and commercial significance.[2][3]
The versatility of the imidazo[1,2-a]pyridine core has led to the discovery of compounds with a broad spectrum of biological activities, including:
-
Anticancer agents[4]
-
Anti-tuberculosis agents[5]
-
Agents for treating neurological and inflammatory disorders[8]
The subject of this guide, this compound, represents a functionally rich derivative of this powerful scaffold, poised for application in discovery chemistry.
Physicochemical Properties of this compound
Below is a summary of the core physicochemical properties for the title compound, compiled from commercially available data.[9][10][11]
| Property | Value |
| CAS Number | 1215319-22-4 |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol [9] |
| IUPAC Name | This compound[9] |
| SMILES Notation | O=C(O)CC1=CN2C(Br)=CC=CC2=N1[10] |
| Typical Purity | ≥97%[10] |
| Storage Conditions | Inert atmosphere, 2-8°C[10] |
Synthesis and Characterization
While a specific, peer-reviewed synthesis for this compound is not prominently documented, its synthesis can be reliably inferred from established methodologies for constructing the imidazo[1,2-a]pyridine core. The most common strategies involve the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound.[3][12]
Proposed Synthetic Strategy
A logical and efficient route to the title compound would likely involve a two-step process:
-
Cyclization: Condensation of 6-bromo-2-aminopyridine with a 3-halopyruvic acid derivative (e.g., ethyl bromopyruvate) to form the corresponding ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate. This is a variation of the classic reaction between 2-aminopyridines and α-haloketones.[3]
-
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid.
An alternative approach could involve the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which allows for the one-pot synthesis of substituted imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide.[4][13]
Exemplary Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine-2-acetic acid Ester
The following protocol is a representative example for the synthesis of a related ester, which can be adapted for the target molecule.
Step 1: Synthesis of Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate [14]
-
Reaction Setup: To a solution of 6-bromo-2-aminopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.5 eq).
-
Reagent Addition: Add ethyl 4-chloroacetoacetate (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ester product.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. Upon completion, neutralize the reaction mixture with an aqueous acid (e.g., 1N HCl) to a pH of ~4-5.
-
Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.
Characterization
The structural integrity and purity of the final compound should be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its potential as a versatile chemical intermediate for building libraries of more complex molecules. Its structure contains two key handles for chemical diversification.
The Acetic Acid Moiety: A Gateway to Amide Libraries
The carboxylic acid group is a prime functional handle for creating amide libraries through coupling with a diverse range of amines. This is a foundational strategy in medicinal chemistry for exploring structure-activity relationships (SAR).
Caption: Amide library synthesis workflow.
The Bromo Substituent: A Handle for Cross-Coupling
The bromine atom at the 5-position is strategically placed for modification via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, dramatically expanding the chemical space accessible from this single intermediate.
Caption: Diversification via cross-coupling reactions.
Potential Biological Significance (Inferred)
Given that the imidazo[1,2-a]pyridine scaffold is a known "kinase inhibitor" backbone, derivatives of this compound could be explored for their potential as inhibitors of various protein kinases, which are critical targets in oncology.[2][3] Furthermore, this scaffold has been successfully employed in the development of covalent inhibitors, suggesting that derivatives could be designed to target specific cysteine residues in proteins of interest.[4] The development of novel anti-tuberculosis agents based on this scaffold also highlights another promising therapeutic avenue.[5]
Caption: Therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
Conclusion
This compound is more than just a catalog chemical; it is a strategically designed building block rooted in a scaffold with proven therapeutic relevance. Its dual functional handles offer a robust platform for generating diverse chemical libraries tailored for high-throughput screening and lead optimization. For researchers in drug discovery, this compound represents an efficient starting point for exploring the rich pharmacology of the imidazo[1,2-a]pyridine chemical space, with potential applications spanning oncology, infectious disease, and beyond.
References
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
-
Kaur, K., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
-
Lead Sciences. (n.d.). This compound. Lead Sciences. [Link]
-
Juárez-Ornelas, K. A., et al. (2021). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. [Link]
-
Pop, F. L., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Brahmachari, G., & Mukherjee, D. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
MySkinRecipes. (n.d.). 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. MySkinRecipes. [Link]
-
Uddin, M. J., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis. [Link]
-
Al-Ostath, A., & El-Faham, A. (2023). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid [myskinrecipes.com]
- 9. This compound (1215319-22-4) for sale [vulcanchem.com]
- 10. This compound - Lead Sciences [lead-sciences.com]
- 11. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Ethyl2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate , 98+% , 135995-46-9 - CookeChem [cookechem.com]
An In-Depth Technical Guide to the Structure and Synthesis of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic and structural properties make it an attractive framework for the design of novel drugs targeting a wide range of diseases. This guide provides a comprehensive technical overview of a specific derivative, 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, a valuable building block for the synthesis of more complex, biologically active molecules. We will delve into its structural features, a plausible and detailed synthetic route, and the analytical techniques required for its characterization. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not just protocols, but also the scientific rationale behind the experimental choices.
Structural Elucidation and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol .[1] Its structure is characterized by a fused imidazo[1,2-a]pyridine ring system, with a bromine atom substituted at the 5-position and an acetic acid moiety at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1215319-22-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and nonpolar solvents. |
The presence of the bromine atom, an electron-withdrawing group, significantly influences the electronic distribution within the aromatic system, potentially impacting its reactivity and biological interactions. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, and also imparts acidic properties to the molecule.
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the methylene protons of the acetic acid side chain. The protons on the pyridine ring will likely appear as doublets or triplets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 3-position of the imidazole ring should appear as a singlet, and the methylene protons of the acetic acid group will also be a singlet, typically in the range of δ 3.5-4.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm). The aromatic carbons of the fused ring system will resonate in the range of δ 110-150 ppm. The methylene carbon of the acetic acid side chain will appear in the aliphatic region (δ 30-45 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700-1750 cm⁻¹ will indicate the C=O stretching of the carbonyl group. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (255.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Synthesis of this compound
The synthesis of the title compound can be achieved through a reliable two-step sequence, which is a common and effective method for the preparation of 2-substituted imidazo[1,2-a]pyridines.[2] This approach involves the initial formation of the imidazo[1,2-a]pyridine ring system via a condensation reaction, followed by the hydrolysis of an ester to yield the desired carboxylic acid.
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetate
The first step involves the cyclocondensation of 2-amino-6-bromopyridine with ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-6-bromopyridine by ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.
Caption: Reaction mechanism for the formation of the imidazo[1,2-a]pyridine core.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add ethyl bromopyruvate (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-12 h) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The addition of a non-nucleophilic base like sodium bicarbonate can be beneficial to neutralize the HBr formed during the reaction.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions. Basic hydrolysis is often preferred as it typically leads to cleaner reactions and easier purification.
Experimental Protocol (Basic Hydrolysis):
-
Reaction Setup: Dissolve the ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol or THF) and an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for a few hours (1-4 h) until the ester is completely hydrolyzed, as monitored by TLC.
-
Work-up: After the reaction is complete, the organic solvent is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). This will cause the carboxylic acid product to precipitate out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Conclusion and Future Perspectives
This guide has outlined the key structural features and a robust synthetic pathway for this compound. The presented two-step synthesis is a practical and scalable method for obtaining this valuable building block. The versatile nature of the imidazo[1,2-a]pyridine core, combined with the presence of a reactive carboxylic acid handle and a bromine atom for further functionalization (e.g., via cross-coupling reactions), makes this compound a highly attractive starting material for the development of new chemical entities in drug discovery programs. Researchers can utilize the information and protocols herein to synthesize this compound and explore its potential in creating novel therapeutic agents.
References
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403–2407.
- Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573.
- Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008).
Sources
Unlocking the Therapeutic Potential of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: A Technical Guide to Biological Target Identification
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] Marketed drugs such as zolpidem, alpidem, and zolimidine underscore the therapeutic viability of this heterocyclic system.[1][2][3] The versatility of the imidazo[1,2-a]pyridine nucleus allows for substitutions that can modulate its pharmacological profile, leading to compounds with anticancer, antimycobacterial, antiviral, anti-inflammatory, and central nervous system activities.[1][3][5][6] Our focus here is on a specific derivative, 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, a molecule with the potential to interact with a variety of biological targets due to its unique structural features. The presence of the bromine atom and the acetic acid moiety suggests potential for specific interactions within protein binding pockets, making target identification a critical step in elucidating its mechanism of action and therapeutic potential.[7] This guide provides a comprehensive overview of the potential biological targets for this compound and outlines a strategic, multi-pronged approach for their experimental identification and validation.
Predicted Biological Target Classes for this compound
Based on the extensive research into the broader imidazo[1,2-a]pyridine class, we can hypothesize several high-probability target classes for this compound. The exploration of these target families will form the basis of our discovery efforts.
-
Protein Kinases: Kinases are a major class of drug targets, particularly in oncology. The imidazo[1,2-a]pyridine scaffold has been shown to be a potent inhibitor of various kinases, including those involved in cancer cell signaling pathways like PI3K/mTOR and Akt/mTOR.[5][6] The planar nature of the fused ring system can facilitate insertion into the ATP-binding pocket of kinases, while the substituents can provide specificity and additional binding interactions.
-
Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer agents. Certain imidazo[1,2-a]pyridine derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6] The structural features of this compound could allow it to bind to the colchicine or other binding sites on tubulin.
-
Enzymes involved in Neurodegenerative Diseases: Imidazo[1,2-a]pyridine derivatives have shown promise in the context of Alzheimer's disease by targeting key enzymes such as cholinesterases and secretases.[6] The acetic acid side chain of our compound of interest could potentially chelate metal ions or form hydrogen bonds within the active sites of these enzymes.
-
GABA-A Receptors: The anxiolytic and hypnotic effects of drugs like zolpidem are mediated through their interaction with GABA-A receptors, specifically the benzodiazepine binding site.[8] While our compound has an acetic acid moiety instead of the acetamide group often seen in GABA-A receptor modulators, the core scaffold's potential for interaction warrants investigation.[8]
-
Other Potential Targets: The broad biological activity of the imidazo[1,2-a]pyridine class suggests other potential targets, including histone deacetylases (HDACs) and enzymes in microbial metabolic pathways.[6]
Strategic Workflow for Target Identification and Validation
A robust and unbiased approach is essential to confidently identify the biological target(s) of this compound. We advocate for a parallel strategy employing both hypothesis-driven and unbiased screening methodologies.
Caption: Workflow for affinity-based target identification methods.
Label-Free Target Identification Approaches
These methods do not require modification of the small molecule, thus avoiding potential alterations to its binding properties.
a) Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. [9]
-
Protocol:
-
Cell Lysate Preparation: Prepare a native cell lysate.
-
Compound Treatment: Treat aliquots of the lysate with this compound and a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a specific time.
-
Quenching: Stop the digestion by adding a protease inhibitor.
-
Analysis: Analyze the protein profiles of the treated and control samples by SDS-PAGE and mass spectrometry. Proteins that are protected from digestion in the presence of the compound are potential targets.
-
b) Cellular Thermal Shift Assay (CETSA)
CETSA leverages the fact that ligand binding can alter the thermal stability of a protein.
-
Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.
-
Analysis of Soluble Fraction: Analyze the soluble protein fraction by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
-
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Immobilized ligand captures binding proteins. | Well-established, can be highly specific. | Requires chemical modification, potential for steric hindrance. |
| Biotin-Tag Pull-Down | Biotinylated ligand captured by streptavidin. | High affinity of biotin-streptavidin interaction. | Biotin tag can alter compound properties. |
| DARTS | Ligand binding protects the target from proteolysis. | Label-free, applicable to crude lysates. | May not work for all protein-ligand interactions. |
| CETSA | Ligand binding alters the protein's thermal stability. | Label-free, can be performed in intact cells. | Not all ligand binding events result in a thermal shift. |
Target Validation: From Candidate to Confirmed Target
Once a list of candidate proteins is generated, a rigorous validation process is crucial to confirm a direct and functionally relevant interaction. [10]
-
Biochemical Validation:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity and kinetics between the compound and a purified candidate protein.
-
Enzyme Inhibition Assays: If the candidate is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 value.
-
-
Cellular Validation:
-
Target Engagement Assays: Confirm that the compound engages the target protein in a cellular context. This can be achieved using techniques like cellular CETSA or by observing a downstream signaling event.
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the candidate protein. If the cellular phenotype induced by the compound is rescued or mimicked by the genetic perturbation, it provides strong evidence for on-target activity.
-
Conclusion: A Pathway to Drug Discovery
The identification of the biological targets of this compound is a critical step in unlocking its therapeutic potential. By employing a combination of unbiased screening methods and rigorous validation experiments, researchers can elucidate its mechanism of action and pave the way for its development as a novel therapeutic agent. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of new medicines, and a systematic approach to target identification, as outlined in this guide, will be instrumental in realizing the full potential of this promising class of compounds.
References
-
Kamal, A., et al. (2015). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
-
Kumar, R., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]
-
Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: [Link]
-
de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Chemspace. (2023). Target Identification and Validation in Drug Discovery. Available at: [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
-
Brcan, T., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]
-
de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. Available at: [Link]
-
Lead Sciences. (n.d.). This compound. Available at: [Link]
-
AA Blocks. (n.d.). 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetic acid. Available at: [Link]
-
Da Settimo, F., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. PubMed. Available at: [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (1215319-22-4) for sale [vulcanchem.com]
- 8. 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, promising derivative: 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. We will delve into its synthesis, physicochemical properties, and explore its therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. This document serves as a comprehensive resource, amalgamating current literature to provide a foundational understanding for researchers and professionals in drug discovery and development.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention in the pharmaceutical industry. Its rigid, planar structure and the presence of nitrogen atoms in key positions allow for diverse interactions with biological targets. This has led to the development of several successful drugs, including zolpidem (an anxiolytic) and alpidem (a non-benzodiazepine anxiolytic), underscoring the therapeutic value of this scaffold. The introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological properties, making it a versatile platform for drug design.
The focus of this guide, this compound, incorporates two key functionalities that are expected to modulate its biological activity. The bromine atom at the 5-position can influence the molecule's electronic properties and provide a handle for further synthetic modifications. The acetic acid moiety at the 2-position introduces a carboxylic acid group, which can participate in hydrogen bonding and salt formation, potentially enhancing solubility and interactions with biological targets.
Synthesis of this compound: A Probable Synthetic Pathway
Step 1: Synthesis of Ethyl 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetate
The initial and crucial step is the construction of the imidazo[1,2-a]pyridine ring system. This is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Core Reaction:
Figure 1: Proposed synthesis of the ester intermediate.
Detailed Protocol:
-
Starting Materials: The synthesis commences with commercially available 2-amino-5-bromopyridine and ethyl 4-chloroacetoacetate.[1]
-
Reaction Conditions: The reactants are typically refluxed in a suitable solvent, such as ethanol or isopropanol. The reaction is often carried out in the presence of a mild base, like sodium bicarbonate, to neutralize the hydrogen halide formed during the cyclization.
-
Mechanism: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-bromopyridine by ethyl 4-chloroacetoacetate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, leading to the formation of the imidazole ring.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product, ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate, can be isolated by filtration or extraction. Further purification can be achieved by recrystallization from a suitable solvent like ethanol. The existence of a commercial source for this ethyl ester (CAS No: 135995-46-9) lends strong support to the viability of this synthetic approach.[2][3]
Step 2: Hydrolysis to this compound
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Core Reaction:
Figure 4: Potential anticancer mechanism of action via Akt/mTOR pathway inhibition.
The bromine atom on the imidazo[1,2-a]pyridine ring can enhance the lipophilicity of the molecule, potentially improving its cell permeability and allowing it to reach intracellular targets. The acetic acid side chain could be involved in crucial interactions within the active sites of target enzymes.
Future Perspectives
This compound represents a molecule of significant interest for further investigation. Future research should focus on:
-
Optimization of Synthesis: Development and publication of a detailed, high-yielding, and scalable synthetic protocol.
-
In-depth Biological Evaluation: Comprehensive screening for its anti-inflammatory and anticancer activities against a panel of relevant cell lines and in vivo models.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of the bromo and acetic acid functionalities to its activity and to identify more potent derivatives.
Conclusion
This technical guide has provided a comprehensive overview of this compound, a promising molecule built upon the privileged imidazo[1,2-a]pyridine scaffold. Based on the extensive literature on related compounds, a viable synthetic pathway has been proposed, and its potential as a potent anti-inflammatory and anticancer agent has been highlighted. The mechanistic insights provided herein offer a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this intriguing compound.
References
- Márquez-Flores, Y. K., Campos-Aldrete, M. E., Salgado-Zamora, H., & Meléndez-Camargo, M. E. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis. Medicinal Chemistry Research, 21(10), 3491–3498*.
- Zhang, L., & Wang, Y. (2010). Synthesis of 2-Amino-5-bromopyridine. Chemical Reagents, 32(5), 461-462.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2021). BMC Cancer, 21(1), 1083.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2020). Oncology Letters, 20(5), 221.
- Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (2024). Molecular Diversity.
- Sonawane, S. S., & Deshmukh, S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452*.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951.
- Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. (1988). Research Communications in Chemical Pathology and Pharmacology, 61(2), 167–183.
-
PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Retrieved from [Link]
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2140-2164.
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999.
-
PubChem. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6336-6357.
- US Patent for Synthesis of ethyl 4-haloacetoacetoacetates. (n.d.). Google Patents.
- Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999.
- Svete, J., Stanovnik, B., Grošelj, U., Bezenšek, J., Meden, A., Oblak, M., ... & Urleb, U. (2008).
- Latypova, E. N., Gimalova, F. A., Zorin, V. V., & Dokichev, V. A. (2013). Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. Russian Journal of Organic Chemistry, 49(6), 848–853.
Sources
Spectroscopic Characterization of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: A Technical Guide
Introduction
2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. The precise substitution pattern on the imidazo[1,2-a]pyridine core is critical to the pharmacological activity of these compounds. Therefore, unambiguous structural elucidation through modern spectroscopic techniques is a cornerstone of their synthesis and application.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the imidazo[1,2-a]pyridine core and the acetic acid side chain. The chemical shifts are influenced by the electronic environment of each proton, which is in turn affected by the bromine substituent and the overall aromatic system.
Expected Chemical Shifts and Coupling Patterns:
The predicted ¹H NMR data is summarized in the table below. The chemical shifts are referenced to a standard internal solvent peak. The choice of solvent (e.g., DMSO-d₆, CDCl₃) will influence the exact chemical shifts, particularly for the acidic proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.8 - 8.0 | s | - |
| H-6 | ~7.0 - 7.2 | t | ~7.0 - 8.0 |
| H-7 | ~7.4 - 7.6 | d | ~8.0 - 9.0 |
| H-8 | ~7.9 - 8.1 | d | ~6.0 - 7.0 |
| -CH₂- | ~3.8 - 4.0 | s | - |
| -COOH | ~12.0 - 13.0 | br s | - |
Rationale Behind the Predictions:
-
H-3: This proton is on the imidazole portion of the ring system and is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic region.
-
Pyridine Ring Protons (H-6, H-7, H-8): The bromine atom at the 5-position will exert an electronic effect on the pyridine ring protons. H-8 is expected to be the most deshielded due to its proximity to the bridgehead nitrogen and the influence of the bromine atom, leading to a downfield shift. H-6 and H-7 will exhibit a doublet of doublets or triplet-like and doublet splitting pattern, respectively, characteristic of a three-spin system on a substituted pyridine ring.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the electron-withdrawing imidazo[1,2-a]pyridine ring system and the carboxylic acid group, causing them to be deshielded and appear as a singlet in the range of 3.8-4.0 ppm.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its exact position and broadness are highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar imidazo[1,2-a]pyridine structures.
Expected Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~145 - 150 |
| C-3 | ~110 - 115 |
| C-5 | ~115 - 120 |
| C-6 | ~120 - 125 |
| C-7 | ~125 - 130 |
| C-8 | ~110 - 115 |
| C-9 (bridgehead) | ~140 - 145 |
| -CH₂- | ~30 - 35 |
| -COOH | ~170 - 175 |
Rationale Behind the Predictions:
-
C-2 and C-9: These carbons are part of the imidazole ring and are bonded to nitrogen atoms, leading to a significant downfield shift. C-2, being directly attached to the acetic acid side chain, will be further influenced electronically.
-
C-5: The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect, though it will still be in the aromatic region.
-
Pyridine Ring Carbons (C-6, C-7, C-8): These carbons will have chemical shifts typical for a substituted pyridine ring, with the exact values influenced by the bromine substituent.
-
Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a relatively upfield position compared to the aromatic carbons.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is highly deshielded and will be observed at the downfield end of the spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable method.
Expected Molecular Ion and Fragmentation Pattern:
-
Molecular Ion (M): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak. There will be two peaks of approximately equal intensity: [M]⁺ at m/z 254 and [M+2]⁺ at m/z 256, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 255 and 257.
-
Key Fragmentation: A primary and highly probable fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of carbon dioxide (-CO₂, 44 Da) followed by the loss of a hydrogen radical. Another likely fragmentation is the loss of the entire acetic acid side chain.
Caption: Predicted MS fragmentation of this compound.
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following general protocols can be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
-
Acquire mass spectra in both positive and negative ion modes using ESI.
-
Perform MS/MS (tandem mass spectrometry) on the molecular ion to induce fragmentation and confirm the structure.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and MS spectroscopic data for this compound. By understanding the expected chemical shifts, coupling patterns, and fragmentation behavior, researchers can more effectively interpret their own experimental data and confirm the successful synthesis of this important molecule. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. It is important to reiterate that the data presented herein is predictive and should be confirmed by experimental analysis.
References
- BenchChem. (n.d.). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
- MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
- PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Vulcanchem. (n.d.). This compound.
- BLDpharm. (n.d.). 1215319-22-4|this compound.
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (Compound A), a heterocyclic compound with potential applications in pharmaceutical research. Given the limited publicly available data on this specific molecule, this document synthesizes established principles of pre-formulation analysis with insights into the imidazo[1,2-a]pyridine scaffold. We present detailed, field-proven protocols for equilibrium solubility determination and forced degradation studies, enabling researchers to generate critical data for formulation development, analytical method validation, and overall drugability assessment. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.
Introduction to this compound
This compound, hereafter referred to as Compound A, is a derivative of the imidazo[1,2-a]pyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry, forming the core of numerous biologically active agents. The physicochemical properties of Compound A are dictated by its key structural features: the aromatic and weakly basic imidazo[1,2-a]pyridine core, the acidic carboxylic acid moiety, and the electron-withdrawing bromo substituent on the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1215319-22-4 | [1] |
| Molecular Formula | C₉H₇BrN₂O₂ | [1] |
| Molecular Weight | 255.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Purity (Typical) | 97% | [1] |
The presence of both an acidic (carboxylic acid) and a basic (imidazo[1,2-a]pyridine nitrogen) functional group suggests that Compound A is an amphoteric molecule. Its solubility is therefore expected to be highly pH-dependent. The carboxylic acid group can also participate in hydrogen bonding, which may enhance solubility in polar solvents.[1] Understanding these characteristics is the first critical step in any development program.
Solubility Characterization
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[2] For ionizable compounds like Compound A, determining the pH-solubility profile is paramount. The Biopharmaceutics Classification System (BCS) uses solubility data across the physiological pH range of 1.2 to 6.8 to classify drugs.[3]
Rationale for Method Selection: The Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[2] It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, followed by separating the solid and measuring the concentration of the dissolved compound in the supernatant. This method provides a thermodynamic measure of solubility, which is essential for pre-formulation and biopharmaceutical classification.[3][4]
Experimental Protocol: pH-Dependent Aqueous Solubility
This protocol is designed to determine the solubility of Compound A across a physiologically relevant pH range at 37 ± 1 °C, as recommended by the World Health Organization (WHO) for BCS classification.[3]
Materials:
-
This compound (purity >97%)
-
pH 1.2 buffer (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)[3]
-
pH 4.5 acetate buffer[3]
-
pH 6.8 phosphate buffer[3]
-
Deionized water
-
Thermostatically controlled shaker bath
-
Calibrated pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Validated HPLC-UV or UV-Vis spectrophotometer
-
Class A volumetric glassware
Procedure:
-
Preparation: Prepare the three aqueous buffers (pH 1.2, 4.5, and 6.8) according to standard pharmacopeial procedures.
-
Sample Addition: To a series of glass vials, add an excess amount of Compound A (e.g., 5-10 mg) to a known volume (e.g., 2-5 mL) of each buffer. The solid should be in clear excess to ensure saturation. Prepare each condition in triplicate.[3]
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to 37 ± 1 °C. Agitate the samples for a predetermined time (e.g., 24-48 hours). Preliminary experiments are recommended to determine the time required to reach equilibrium.[3]
-
Phase Separation: After equilibration, allow the vials to stand at 37 °C for at least 30 minutes to allow undissolved solids to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to prevent drug adsorption onto the filter membrane.
-
Dilution and Analysis: Dilute the filtered samples as necessary with the mobile phase (for HPLC) or the respective buffer (for UV-Vis). Quantify the concentration of dissolved Compound A using a pre-validated analytical method.
-
pH Verification: Measure the final pH of the supernatant in each vial to confirm it has not shifted significantly during the experiment.
Data Presentation and Interpretation
The results should be tabulated to clearly present the solubility at each pH.
Table 2: Expected pH-Solubility Profile for Compound A
| pH Condition | Mean Solubility (mg/mL) | Standard Deviation |
| pH 1.2 | Experimental Data | Experimental Data |
| pH 4.5 | Experimental Data | Experimental Data |
| pH 6.8 | Experimental Data | Experimental Data |
Based on its amphoteric nature, Compound A is expected to exhibit higher solubility at low pH (due to protonation of the imidazopyridine nitrogen) and high pH (due to deprotonation of the carboxylic acid) with a minimum solubility point near its isoelectric point.
Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement and a critical component of drug development.[5] Forced degradation (or stress testing) studies are undertaken to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[6][7]
Causality in Stress Condition Selection
The choice of stress conditions is guided by ICH Q1A guidelines and is designed to mimic the potential environmental stresses a drug substance might encounter.[5][6] These include hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The imidazo[1,2-a]pyridine ring can be susceptible to hydrolysis under strongly acidic or basic conditions. Functional groups like amides or esters are particularly prone, and while Compound A lacks these, the core heterocyclic structure's stability must be assessed.[8]
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system may be susceptible to oxidation. Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.[6]
-
Photolysis: Many aromatic heterocyclic compounds absorb UV radiation and can undergo photolytic degradation. ICH Q1B provides a standardized approach to photostability testing.
-
Thermal Degradation: Dry heat is used to assess the solid-state thermal stability of the compound.
Experimental Workflow: Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Protocol for a Stability-Indicating RP-HPLC Method
A robust stability-indicating method must be able to resolve the intact API from all potential degradation products.[9]
Initial Chromatographic Conditions (Starting Point for Development):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: Photodiode Array (PDA) detector to check for peak purity and identify the optimal detection wavelength. Mass Spectrometry (MS) can be coupled for identification of degradants.[9]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Procedure:
-
Stress Sample Preparation: Prepare solutions of Compound A (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat as required (e.g., 60°C) until 5-20% degradation is observed. Neutralize samples before injection.[6]
-
Oxidation: Add an appropriate volume of H₂O₂ (e.g., 3-30%) and keep at room temperature. Monitor until 5-20% degradation is achieved.[6]
-
Photolysis: Expose the solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal: Store the solid compound at an elevated temperature (e.g., 80°C) for a specified period. Dissolve in the solvent before analysis.
-
-
Chromatographic Analysis: Inject the stressed samples, along with an unstressed control, into the HPLC system.
-
Method Optimization: Examine the chromatograms. If co-elution between the parent peak and any degradant peaks occurs, the method is not stability-indicating. Optimize the gradient, mobile phase pH, or even the stationary phase to achieve adequate resolution (Rs > 1.5).
-
Validation: Once the method demonstrates specificity, validate it according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, linearity, and robustness.[9]
Predicted Degradation Pathways
Based on the structure of Compound A, certain degradation pathways can be hypothesized. This logical framework guides the structural elucidation of observed degradants.
Caption: Hypothesized Degradation Pathways for Compound A.
Conclusion and Forward Look
This guide provides the essential theoretical and practical framework for a comprehensive investigation into the solubility and stability of this compound. By following the detailed protocols for equilibrium solubility and forced degradation, researchers can generate the foundational data necessary for advancing a compound through the drug development pipeline. The principles and methodologies described herein are grounded in regulatory guidelines and established scientific practice, ensuring the generation of reliable and defensible data. The next steps for any research program would involve executing these experiments, followed by the structural elucidation of any significant degradation products using techniques like LC-MS/MS and NMR.
References
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy - gmp-compliance.org.
-
This compound. Vulcanchem.
-
Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO).
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
-
Forced Degradation Studies. MedCrave online.
-
Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. International Journal of Pharmaceutical and Bio-Medical Science.
-
Forced Degradation Studies. SciSpace.
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.
Sources
- 1. This compound (1215319-22-4) for sale [vulcanchem.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. who.int [who.int]
- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Topic: "2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical exploration of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, a heterocyclic compound poised for significant impact in modern drug discovery. We will move beyond a simple recitation of facts to provide a strategic framework for its synthesis, characterization, and application in a target-driven discovery campaign. The methodologies and insights presented herein are designed to be immediately applicable, reflecting a synthesis of established principles and field-proven experience.
The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This class of nitrogen-bridged heterocyclic compounds is not merely of academic interest; it forms the structural basis of several commercially successful therapeutics.[2] Marketed drugs such as the anxiolytic/hypnotic agents Zolpidem and Alpidem validate the scaffold's ability to interact favorably with key biological targets and maintain drug-like properties.[1][2]
The power of this scaffold lies in its synthetic tractability and the diverse range of biological activities its derivatives have demonstrated, including anti-inflammatory, antiviral, anticancer, antitubercular, and antiulcer properties.[2][3][4] This versatility establishes the imidazo[1,2-a]pyridine core as a fertile starting point for developing novel chemical entities against a wide array of therapeutic targets.
Profiling the Core Compound: this compound
Within this privileged class, this compound emerges as a particularly compelling starting point for a discovery program. Its structure incorporates several key features: the rigid, planar imidazo[1,2-a]pyridine core, an electron-withdrawing bromine atom at the 5-position, and a carboxylic acid moiety at the 2-position. The bromine atom can influence the electronic distribution of the ring system and serve as a vector for further chemical modification, while the acetic acid group provides a crucial interaction point for hydrogen bonding with target proteins and can aid in modulating solubility.[5]
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1215319-22-4 | [5][6][7] |
| Molecular Formula | C₉H₇BrN₂O₂ | [5][6][7] |
| Molecular Weight | 255.07 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | O=C(O)CC1=CN(C(Br)=CC=C2)C2=N1 | [5] |
| Purity (Typical) | ≥97% | [5][7] |
Synthesis and Analytical Characterization: A Self-Validating Workflow
The synthesis of imidazo[1,2-a]pyridines is robust and well-documented, most commonly proceeding via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound (a modified Tschitschibabin reaction).[1][8] This approach is efficient and allows for the introduction of diversity at multiple positions.
Experimental Protocol: Synthesis of this compound
-
Causality: This protocol is designed for high yield and purity. The choice of ethyl 4-chloroacetoacetate allows for a direct cyclization to form the core, with the ester group serving as a stable precursor to the final carboxylic acid, preventing side reactions during the initial condensation.
-
Step 1: Cyclization/Condensation
-
To a solution of 6-Bromo-2-aminopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.5 eq).
-
Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude ester intermediate, ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate.
-
-
Step 2: Saponification/Hydrolysis
-
Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC or LC-MS.
-
Once hydrolysis is complete, carefully acidify the reaction mixture to pH ~4-5 using 1N HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Step 3: Purification & Characterization
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound with >97% purity.[9]
-
Structural Validation: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: Determine the final purity using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Diagram: Synthesis and Characterization Workflow
Caption: Workflow for synthesis and analytical validation.
A Framework for Drug Discovery Application
The utility of a compound is defined by its application. Based on the activities of related imidazo[1,2-a]pyridines, a rational drug discovery campaign can be initiated. Derivatives of this scaffold have shown potent activity against receptor tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), a key target in oncology and fibrosis.[10] This provides a strong, evidence-based hypothesis for target selection.
A typical screening cascade ensures that resources are focused on the most promising compounds. The goal is to triage hits from a primary, high-throughput screen through a series of increasingly complex and biologically relevant assays.
Diagram: Tiered Screening Cascade
Caption: A logical screening cascade for hit-to-lead progression.
Experimental Protocols in Practice
The following protocols are detailed, self-validating systems for assessing the activity of this compound and its analogs.
Protocol 1: Target-Based Primary Screen (PDGFRβ Kinase Assay)
-
Causality: This biochemical assay directly measures the inhibition of the target enzyme's catalytic activity. It is designed for high-throughput and provides a quantitative measure (IC₅₀) of a compound's potency against the isolated protein.[11]
-
Methodology:
-
Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.
-
Reagent Preparation:
-
Prepare assay buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Prepare recombinant human PDGFRβ enzyme solution in assay buffer.
-
Prepare substrate solution (e.g., poly E-Y peptide) in assay buffer.
-
Prepare ATP solution in assay buffer to the Kₘ concentration for PDGFRβ.
-
Prepare test compound serial dilutions in 100% DMSO, then dilute into assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of compound solution or control (DMSO for 100% activity, staurosporine for 0% activity) to appropriate wells.
-
Add 10 µL of enzyme/substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure ATP levels by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Secondary Assay (PDGFRβ Autophosphorylation)
-
Causality: This assay validates that the compound can penetrate a cell membrane and inhibit the target in its native environment. It measures a direct downstream consequence of target engagement—receptor autophosphorylation—making it a more biologically relevant confirmation of activity.[10]
-
Methodology:
-
Cell Line: Use a cell line that overexpresses PDGFRβ (e.g., engineered HEK293 or a relevant cancer cell line).
-
Procedure:
-
Plate cells in 96-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free media for 18-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with serial dilutions of the test compound (or DMSO control) for 2 hours.
-
Stimulate the cells with a recombinant PDGF-BB ligand (e.g., 50 ng/mL) for 10 minutes at 37°C to induce receptor autophosphorylation.
-
Immediately aspirate the media and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Measure the level of phosphorylated PDGFRβ in the cell lysate using a sandwich ELISA, AlphaLISA®, or Western Blotting.
-
-
Data Analysis: Quantify the level of phosphorylated PDGFRβ relative to total PDGFRβ or a housekeeping protein. Calculate percent inhibition for each compound concentration relative to the stimulated DMSO control. Determine the IC₅₀ value by non-linear regression.
-
Lead Optimization and Structure-Activity Relationship (SAR)
The initial hit, this compound, is a starting point. Lead optimization involves systematically modifying its structure to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.[12]
-
Modification of the Acetic Acid: The carboxylic acid can be converted to esters, amides, or bioisosteres to fine-tune binding interactions, improve cell permeability, and alter metabolic stability.
-
Modification at the 5-Position: The bromine atom is a versatile synthetic handle. It can be replaced with other groups via cross-coupling reactions (e.g., Suzuki, Sonogashira) to probe the binding pocket for additional interactions and improve physicochemical properties.
-
Modification of the Core: Substitutions at other positions on the imidazo[1,2-a]pyridine ring can be explored to modulate the core electronics and steric profile.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data
| Compound | R (Position 2) | X (Position 5) | PDGFRβ IC₅₀ (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Lead | -CH₂COOH | Br | 850 | 0.5 |
| SAR-1 | -CH₂CONH₂ | Br | 600 | 1.2 |
| SAR-2 | -CH₂COOCH₃ | Br | 920 | 3.5 |
| SAR-3 | -CH₂COOH | Phenyl | 250 | 0.6 |
| SAR-4 | -CH₂CONH₂ | Phenyl | 45 | 2.8 |
This data is illustrative and serves as an example of how SAR is developed.
Conclusion and Future Outlook
This compound is more than a catalog chemical; it is a strategic starting point for the discovery of novel therapeutics. Its foundation on the privileged imidazo[1,2-a]pyridine scaffold, combined with its synthetically tractable functional groups, provides multiple avenues for optimization. By employing a rigorous, multi-tiered screening cascade and rational, structure-based design, researchers can leverage this compound to develop potent and selective lead candidates for a variety of diseases, from cancer to inflammatory disorders. The systematic approach outlined in this guide provides a robust framework for unlocking its full potential.
References
- This compound - Vulcanchem. (n.d.).
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (2012). National Institutes of Health (NIH).
- 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid - MySkinRecipes. (n.d.).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2013). National Institutes of Health (NIH).
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). Journal of Chemical Education.
- Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing.
- 1215319-22-4|this compound - BLDpharm. (n.d.).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- Paving the way for small-molecule drug discovery. (n.d.). PubMed Central.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024).
- This compound - Lead Sciences. (n.d.).
- Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (1215319-22-4) for sale [vulcanchem.com]
- 6. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 12. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1][2] This bicyclic heterocyclic system, consisting of a fused imidazole and pyridine ring, is a structural feature in numerous marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[3] The versatility of the imidazo[1,2-a]pyridine scaffold stems from its rigid, planar structure and the presence of nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions within protein binding sites. Its derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antitubercular agents, underscoring the broad therapeutic potential of this chemical class.[2]
This technical guide focuses on a key intermediate, 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid , and elucidates its strategic importance in the synthesis of advanced, biologically active molecules. We will explore its synthesis, chemical properties, and, most importantly, its application as a versatile building block for the development of targeted therapeutics, with a particular focus on the generation of p38 MAP kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in a drug discovery program.
| Property | Value | Reference |
| CAS Number | 1215319-22-4 | [4][5] |
| Molecular Formula | C₉H₇BrN₂O₂ | [4] |
| Molecular Weight | 255.07 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Off-white to light yellow solid (typical) | |
| Purity (Commercial) | ≥97% | [6] |
The presence of the electron-withdrawing bromine atom at the 5-position and the carboxylic acid moiety at the 2-position significantly influences the electronic properties and reactivity of the molecule.[4] The carboxylic acid provides a handle for amide bond formation, a key reaction in the synthesis of many drug candidates. The bromine atom serves as a versatile functional group for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is typically achieved through a two-step process starting from the commercially available 2-amino-6-bromopyridine. This involves the initial formation of the imidazo[1,2-a]pyridine core via a condensation reaction, followed by the hydrolysis of an ester to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetate
This procedure is based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[7]
Materials:
-
2-Amino-6-bromopyridine
-
Ethyl 3-bromo-2-oxopropanoate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-6-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add a solution of ethyl 3-bromo-2-oxopropanoate (1.1 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
Procedure:
-
Dissolve ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Application in Medicinal Chemistry: A Gateway to p38 MAP Kinase Inhibitors
The strategic value of this compound lies in its utility as a scaffold for the synthesis of more complex and biologically active molecules. A prominent example is its application in the development of p38 mitogen-activated protein (MAP) kinase inhibitors.
The p38 MAP kinase signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and stress.[1][8] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, such as rheumatoid arthritis, as well as in the progression of certain cancers.[8][9] Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest.
The structure of this compound provides two key points for diversification to generate a library of potential p38 MAP kinase inhibitors:
-
Amide Coupling at the Acetic Acid Moiety: The carboxylic acid can be readily coupled with a variety of amines to introduce different substituents that can interact with specific residues in the p38 kinase active site.
-
Cross-Coupling at the 5-Bromo Position: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups.[10][11] This is a common strategy to enhance potency and selectivity by targeting specific pockets within the kinase domain.
Synthetic Workflow for a Representative p38 MAP Kinase Inhibitor
The following workflow illustrates the synthetic logic for elaborating this compound into a potent p38 MAP kinase inhibitor.
Experimental Protocol: Amide Coupling
Materials:
-
This compound
-
Amine (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (e.g., 4-fluoroaniline, 1.1 eq) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding amide.
Experimental Protocol: Suzuki Cross-Coupling
Materials:
-
2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-N-(4-fluorophenyl)acetamide
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) or other palladium catalyst
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a degassed mixture of 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)-N-(4-fluorophenyl)acetamide (1.0 eq), arylboronic acid (1.5 eq), and sodium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final p38 MAP kinase inhibitor.
Biological Evaluation and Mechanism of Action
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against p38 MAP kinase.[10][12] The biological activity of these compounds is typically assessed using a combination of in vitro and cell-based assays.
In Vitro Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated peptide substrate (e.g., Biotin-ATF2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
HRP-conjugated streptavidin
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
96-well microplate
Procedure:
-
Add the kinase assay buffer, peptide substrate, and the synthesized inhibitor at various concentrations to the wells of a 96-well microplate.
-
Initiate the kinase reaction by adding a mixture of p38α MAP kinase and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add HRP-conjugated streptavidin to each well and incubate to allow binding to the biotinylated substrate.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate and incubate until a color develops.
-
Stop the color development with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell-Based Assay: Inhibition of TNF-α Production
Objective: To evaluate the ability of the synthesized compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
LPS (Lipopolysaccharide)
-
Synthesized inhibitor compounds
-
Cell culture medium
-
TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate).
-
Pre-treat the differentiated cells with various concentrations of the synthesized inhibitor for 1-2 hours.
-
Stimulate the cells with LPS to induce the production of TNF-α.
-
Incubate the cells for an appropriate time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production and determine the IC₅₀ value.
Signaling Pathway
The synthesized imidazo[1,2-a]pyridine-based inhibitors exert their therapeutic effect by blocking the phosphorylation of downstream substrates of p38 MAP kinase, thereby attenuating the inflammatory response.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic combination of a privileged scaffold with two readily functionalizable sites—the carboxylic acid and the bromo substituent—provides a robust platform for the synthesis of diverse libraries of bioactive compounds. As demonstrated with the example of p38 MAP kinase inhibitors, this building block enables the systematic exploration of structure-activity relationships, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. The continued application of such well-designed synthetic intermediates will undoubtedly accelerate the discovery and development of novel therapeutics for a wide range of diseases.
References
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL: [Link])
-
The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. (URL: [Link])
-
The Role of MAPK/p38 Signalling Pathway in Cancer. (URL: [Link])
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])
-
p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. (URL: [Link])
-
Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[1,2-b]pyridazine-based p38 MAP Kinase Inhibitors. (URL: [Link])
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (URL: [Link])
-
Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. (URL: [Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (URL: [Link])
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (URL: [Link])
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
-
This compound. (URL: [Link])
-
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (URL: [Link])
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (URL: [Link])
-
Synthesis of 2-Amino-5-bromopyridine. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (URL: [Link])
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: [Link])
-
(PDF) Chapter 16 Green synthesis of bioactive imidazo[1,2-a]pyridines. (URL: [Link])
-
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. (URL: [Link])
-
Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (1215319-22-4) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid for Drug Discovery Scaffolds
Abstract: This document provides a comprehensive, scientifically-grounded protocol for the synthesis of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. This compound is a valuable heterocyclic building block in medicinal chemistry, and its synthesis is of significant interest to researchers in drug development. The protocol details a robust two-step approach commencing with the cyclocondensation of 2-amino-6-bromopyridine and ethyl 4-chloroacetoacetate, followed by saponification. This guide is designed for chemical researchers, offering in-depth procedural details, mechanistic insights, and troubleshooting advice to ensure reproducible and high-purity outcomes.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a wide array of biologically active compounds.[1] These molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[2] The target molecule, this compound, is a particularly useful intermediate.[3] The acetic acid moiety provides a point for amide coupling or other functional group transformations, while the bromine atom at the 5-position serves as a versatile synthetic handle for further diversification, typically through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization.
The synthesis described herein follows a classical and reliable route for constructing the imidazo[1,2-a]pyridine system: the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][4] This is followed by a standard ester hydrolysis to yield the final carboxylic acid.
Overall Synthetic Workflow
The synthesis is executed in two primary stages, starting from commercially available precursors.
Figure 1: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Material | Grade | Recommended Supplier | CAS Number |
| 2-Amino-6-bromopyridine | ≥97% | Sigma-Aldrich | 19798-81-3 |
| Ethyl 4-chloroacetoacetate | ≥95% | Sigma-Aldrich | 638-07-3 |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 |
| Ethanol (EtOH), Anhydrous | ≥99.5% | Sigma-Aldrich | 64-17-5 |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | 1310-73-2 |
| Hydrochloric acid (HCl) | 2 M solution | Fisher Scientific | 7647-01-0 |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | 7757-82-6 |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 |
Step 1: Synthesis of Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Scientific Rationale: This reaction is a classic Hantzsch-type synthesis of the imidazo[1,2-a]pyridine ring. The process begins with the nucleophilic attack of the endocyclic nitrogen of 2-amino-6-bromopyridine onto the electrophilic carbonyl carbon of the keto-ester. This is followed by an intramolecular SN2 reaction where the exocyclic amino group displaces the chloride. A final dehydration step yields the aromatic fused-ring system. Sodium bicarbonate is employed as a mild, heterogeneous base to neutralize the hydrogen chloride formed during the cyclization, which is crucial for driving the reaction to completion.
Procedure:
-
Combine 2-amino-6-bromopyridine (5.00 g, 28.9 mmol, 1.0 equiv) and anhydrous ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Stir the mixture at ambient temperature until all solids have dissolved.
-
Add sodium bicarbonate (3.64 g, 43.4 mmol, 1.5 equiv) to the solution.
-
Using a dropping funnel, add ethyl 4-chloroacetoacetate (4.0 mL, 28.9 mmol, 1.0 equiv) dropwise to the stirring suspension over 5 minutes.
-
Heat the reaction mixture to a gentle reflux (approx. 78-80 °C) and maintain for 16 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) (Silica gel, 3:1 Hexanes:EtOAc). The starting aminopyridine is UV-active and more polar than the product.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (100 mL) and deionized water (75 mL).
-
Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the product-containing fractions and concentrate under reduced pressure to afford ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate as a solid.[5]
Step 2: Hydrolysis to this compound
Scientific Rationale: This step is a saponification reaction, a base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The ethoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt, causing the neutral, and less water-soluble, carboxylic acid to precipitate.[6][7]
Procedure:
-
Dissolve the purified ester from Step 1 (e.g., 3.0 g, 10.6 mmol, 1.0 equiv) in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (0.85 g, 21.2 mmol, 2.0 equiv) in deionized water (20 mL).
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Monitoring: The reaction can be monitored by TLC (3:1 Hexanes:EtOAc), observing the disappearance of the starting ester spot and the appearance of a new, highly polar spot at the baseline.
-
Once complete, remove the ethanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice-water bath.
-
While stirring, slowly acidify the solution to a pH of ~3-4 by the dropwise addition of 2 M HCl. The product will precipitate as a solid.
-
Continue stirring the suspension in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove inorganic salts.
-
Dry the solid product under high vacuum to a constant weight to yield this compound.[6][8][9]
Mechanistic Overview
Figure 2: Simplified reaction mechanism diagram.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical methods.
-
¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals for the aromatic protons on the imidazopyridine core, a singlet for the methylene (-CH₂-) group, and a broad singlet for the carboxylic acid proton.
-
Mass Spectrometry (ESI-MS): The observed mass should correspond to the calculated molecular weight (C₉H₇BrN₂O₂, MW: 255.07 g/mol ).[7] The characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be present.
-
Purity (HPLC): Purity should be ≥97% as determined by HPLC analysis.[8]
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1 Yield is Low | Incomplete reaction; insufficient reflux time or temperature. | Ensure the reaction is at a full, steady reflux. Extend the reaction time to 24 hours and monitor by TLC until the 2-amino-6-bromopyridine is consumed. |
| Loss of product during aqueous workup. | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep the product in its neutral form. Increase the number of extractions. | |
| Step 2 Hydrolysis is Sluggish | Insufficient base; low temperature. | Increase the equivalents of NaOH to 2.5 or 3.0. The reaction can be gently warmed to 40-50 °C to increase the rate, but monitor carefully for potential side reactions. |
| Final Product is Oily or Gummy | Incomplete drying; presence of inorganic salts. | Ensure the product is thoroughly washed with cold water during filtration. Dry under high vacuum, potentially in a desiccator with a drying agent, for an extended period. If still impure, consider recrystallization from a suitable solvent like ethanol/water. |
| Difficulty with Purification | Co-elution of impurities during chromatography. | Adjust the polarity of the eluent system. A shallower gradient (e.g., increasing EtOAc by 2-5% increments) can improve separation. |
Safety and Handling
-
This protocol must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.
-
Ethyl 4-chloroacetoacetate is a lachrymator and irritant. Handle with care and avoid inhalation or skin contact.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact and handle with appropriate caution.
-
Consult the Safety Data Sheet (SDS) for each reagent before commencing work.
References
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid [myskinrecipes.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pharmasources.com [pharmasources.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. This compound (1215319-22-4) for sale [vulcanchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Leveraging 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid for the Synthesis of Novel Anticancer Agents
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide-ranging biological activities, including potent anticancer properties.[1][2][3][4] This guide provides an in-depth exploration of a key intermediate, 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid , as a versatile starting material for the synthesis of novel anticancer therapeutics. We will dissect its chemical properties and present detailed protocols for its derivatization into potential kinase inhibitors and other targeted agents. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers to not only replicate but also adapt these protocols for the rational design of next-generation cancer drugs.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered immense interest in oncology research. Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with various biological targets.[1][5] Derivatives of this scaffold have shown remarkable efficacy as inhibitors of critical cellular pathways implicated in cancer, such as the PI3K/mTOR and Akt/mTOR signaling cascades, and as modulators of tubulin polymerization.[1][5][6]
Our focus, This compound , serves as a highly strategic building block. It possesses two distinct and orthogonally reactive functional handles:
-
A carboxylic acid group at the 2-position, ideal for amide bond formation, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR).
-
A bromo substituent at the 5-position, a prime site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of complex aryl, heteroaryl, or amino moieties.
This dual functionality allows for a modular and divergent synthetic approach, making it an invaluable tool for building libraries of potential drug candidates.
Physicochemical Profile: this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1215319-22-4 | [7][8][9] |
| Molecular Formula | C₉H₇BrN₂O₂ | [7][8] |
| Molecular Weight | 255.07 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| SMILES Notation | O=C(O)CC1=CN2C(Br)=CC=CC2=N1 | [7] |
| Typical Purity | ≥97% | [7][8] |
The electron-withdrawing nature of the bromine atom influences the electronic landscape of the heterocyclic core, while the carboxylic acid provides a reactive site for nucleophilic substitution and hydrogen bonding interactions, which can be critical for target binding.[7]
Synthetic Strategy: Accessing the Imidazo[1,2-a]pyridine Core
While our primary focus is the application of the title compound, a brief overview of its parent scaffold's synthesis provides context. The most common and robust method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction often referred to as the Tschitschibabin synthesis.[10][11]
Caption: General synthesis of the imidazo[1,2-a]pyridine scaffold.
Application Protocol: Synthesis of Amide Derivatives as Potential Kinase Inhibitors
The carboxylic acid moiety of this compound is readily converted into amides. This is a foundational step in drug discovery for creating libraries of compounds to screen against kinases, which are frequently dysregulated in cancer.
Rationale and Mechanism
Amide coupling reactions are employed to link the core scaffold with a diverse range of primary or secondary amines. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the ammonium salts formed during the reaction and facilitate the coupling.
Detailed Experimental Protocol: General Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
HATU (1.2 eq) or EDC (1.5 eq) / HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aq. NaHCO₃, Brine, Water
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq). Expertise Note: The order of addition can be critical. Adding the base last often prevents unwanted side reactions with the coupling agent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Workflow for amide coupling synthesis.
Advanced Applications: Targeting Specific Cancer Pathways
The synthesized amide derivatives can be designed to inhibit specific targets. The imidazo[1,2-a]pyridine scaffold is a known inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in cancer cell proliferation and survival.[12][13][14]
Rationale for Targeting GSK-3β
GSK-3β is a serine/threonine kinase that plays a role in numerous cellular processes.[12][14] Its overactivity has been linked to various cancers. Inhibition of GSK-3β can disrupt cancer-promoting pathways, making it an attractive therapeutic target. The general structure of imidazo-based GSK-3β inhibitors often involves a core scaffold linked via an amide to a substituted amine moiety.
Caption: Simplified GSK-3β signaling in cancer and point of inhibition.
Protocol for Further Diversification: Suzuki Cross-Coupling
To further explore the SAR and optimize potency, the bromine atom at the 5-position can be replaced using a Suzuki cross-coupling reaction. This introduces new aryl or heteroaryl groups, which can form additional interactions within the target's binding pocket.
Materials:
-
5-Bromo-imidazo[1,2-a]pyridine amide derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Degassing: In a reaction vessel, combine the bromo-starting material (1.0 eq), boronic acid (1.5 eq), and base (e.g., aq. Na₂CO₃ 2M, 2.0 eq). Add the solvent mixture (e.g., Dioxane). Degas the mixture thoroughly by bubbling N₂ or Ar through it for 15-20 minutes. Trustworthiness Note: Proper degassing is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the degassed mixture under a positive pressure of inert gas.
-
Heating and Monitoring: Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the coupled product.
Downstream Biological Evaluation
Following successful synthesis and characterization, the novel compounds must be evaluated for their anticancer activity.
Caption: Typical workflow for anticancer drug discovery.
-
Cytotoxicity Screening: The initial step involves determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of cancer cell lines (e.g., breast, lung, colon).[15][16][17] Assays like the MTT assay are standard.
-
Mechanism of Action: For potent compounds, further studies are conducted to confirm their mechanism of action. For example, if targeting the PI3K/Akt pathway, Western blot analysis would be used to measure the phosphorylation levels of key proteins like Akt and GSK-3β in treated cells.[16][17]
References
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Informa UK Limited. [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. (2021). Systematic Reviews in Pharmacy. [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). PubMed. [Link]
-
Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. (n.d.). PubMed Central. [Link]
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2‑b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). ACS Publications. [Link]
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). ACS Publications. [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). Semantic Scholar. [Link]
-
This compound. (n.d.). Lead Sciences. [Link]
-
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. (n.d.). MySkinRecipes. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). National Institutes of Health. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). Bentham Science. [Link]
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (1215319-22-4) for sale [vulcanchem.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
- 10. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for the Neurological Drug Development of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Neuroscience
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] This heterocyclic system is the backbone of several commercially successful drugs, including zolpidem and alpidem, which are known for their effects on the central nervous system (CNS).[2][3] The therapeutic versatility of imidazo[1,2-a]pyridine derivatives extends to a wide range of biological activities, including anticonvulsant, anxiolytic, anti-inflammatory, and neuroprotective effects.[2][4] Their mechanisms of action often involve modulation of key neurological targets such as GABA-A receptors and peripheral benzodiazepine receptors (PBRs), highlighting their potential in the development of novel treatments for a spectrum of neurological and psychiatric disorders.[5]
This document provides a comprehensive guide for the preclinical evaluation of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid , a specific derivative of this promising scaffold. While extensive public data on this particular molecule is limited, its structural features suggest significant potential for neurological applications. The following protocols are designed as a systematic, multi-tiered approach to thoroughly characterize its pharmacological profile and assess its therapeutic viability for neurological drug development.
Compound Profile: this compound
Before commencing biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount.
| Property | Value |
| CAS Number | 1215319-22-4 |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Purity | Typically ≥97% |
| IUPAC Name | This compound |
Data sourced from commercial suppliers.[6][7][8][9]
The presence of the bromine atom at the 5-position and the acetic acid moiety at the 2-position are key structural features that will influence the compound's solubility, membrane permeability, and interaction with biological targets. The carboxylic acid group, in particular, may enhance its solubility in aqueous media and provides a potential point for hydrogen bonding with protein residues.
Phase 1: In Vitro Screening for Neuroprotective and Neuromodulatory Activity
The initial phase of evaluation focuses on high-throughput in vitro assays to establish a foundational understanding of the compound's biological activity and to identify potential therapeutic areas.
General Neuroprotection and Cytotoxicity Assessment
Rationale: It is crucial to first determine the concentration range over which the compound is non-toxic to neuronal cells. This will inform the doses used in subsequent, more specific assays. A general neuroprotection assay will provide a broad indication of the compound's ability to protect neurons from common stressors.
Protocol: MTT Assay for Cytotoxicity and Neuroprotection
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.[10][11] Differentiate the cells into a neuronal phenotype to provide a more relevant model.
-
Cytotoxicity Assessment:
-
Plate the differentiated SH-SY5Y cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells to determine the TC50 (toxic concentration 50%).
-
-
Neuroprotection Assay:
-
Pre-treat the cells with non-toxic concentrations of the compound for 2-4 hours.
-
Induce neuronal stress using a neurotoxin such as glutamate (to model excitotoxicity), hydrogen peroxide (to model oxidative stress), or tunicamycin (to model endoplasmic reticulum stress).
-
After 24 hours, assess cell viability using the MTT assay as described above.
-
A significant increase in cell viability in the compound-treated group compared to the neurotoxin-only group indicates neuroprotective activity.
-
Targeted Assays for Specific Neurological Diseases
Based on the broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold, a panel of targeted in vitro assays is recommended.
Rationale: The accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau are hallmarks of Alzheimer's disease.[12] Screening for compounds that can interfere with these pathological processes is a key drug discovery strategy.[13][14]
Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
-
Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ42) in an appropriate buffer.
-
Incubation: Incubate the Aβ peptide solution with various concentrations of this compound. Include a positive control (a known Aβ aggregation inhibitor) and a negative control (vehicle).
-
ThT Fluorescence Measurement: At various time points, add Thioflavin T to aliquots of the incubation mixture.
-
Data Analysis: Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). A reduction in fluorescence in the presence of the compound indicates inhibition of Aβ fibrillization.[14]
Rationale: The aggregation of α-synuclein and mitochondrial dysfunction are central to the pathophysiology of Parkinson's disease.[15] High-content imaging assays can quantify these cellular events.
Protocol: α-Synuclein Aggregation and Mitophagy Assay
-
Cell Model: Utilize a relevant cell model, such as human dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) or differentiated ReNcells.[15][16]
-
Induction of Pathology: Induce α-synuclein aggregation using pre-formed fibrils or by overexpressing mutant α-synuclein.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
High-Content Imaging:
-
Image Analysis: Use automated image analysis software to quantify the extent of α-synuclein aggregation and the degree of TOM20 loss per cell. A reduction in α-synuclein aggregates and a restoration of normal mitophagy would indicate a therapeutic effect.
Phase 2: Mechanism of Action and Target Engagement Studies
Once a promising activity is identified in the initial screening, the next logical step is to elucidate the compound's mechanism of action.
Receptor Binding and Enzyme Inhibition Assays
Rationale: Given that imidazo[1,2-a]pyridines are known to interact with GABA-A receptors and other CNS targets, a broad panel of receptor binding and enzyme inhibition assays is warranted.[5][17]
Protocol: Radioligand Binding Assays and Enzyme Activity Assays
-
Target Panel: Submit this compound to a commercial or in-house screening panel that includes, but is not limited to:
-
GABA-A receptor subtypes
-
Peripheral Benzodiazepine Receptor (PBR), also known as the translocator protein (TSPO)
-
Monoamine oxidase A and B (MAO-A and MAO-B)
-
Cholinesterases (AChE and BChE)
-
Glycogen synthase kinase 3 beta (GSK-3β)
-
-
Assay Execution: These assays are typically performed using radioligand binding competition or functional enzyme activity measurements.
-
Data Interpretation: The results will be presented as percent inhibition at a given concentration or as IC50/Ki values, indicating the compound's potency and selectivity for specific targets.
Signaling Pathway Analysis
Rationale: To understand the downstream consequences of target engagement, it is important to investigate the modulation of key intracellular signaling pathways implicated in neuroprotection and neuroinflammation.
Protocol: Western Blot Analysis of Key Signaling Proteins
-
Cell Culture and Treatment: Use a relevant neuronal or glial cell line. Treat the cells with the compound in the presence or absence of a relevant stimulus (e.g., an inflammatory agent like LPS or a neurotoxin).
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against key signaling proteins such as phosphorylated and total forms of Akt, ERK, NF-κB, and CREB.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Densitometry: Quantify the band intensities to determine the effect of the compound on the activation state of these signaling pathways.
Phase 3: In Vivo Validation in Animal Models of Neurological Disease
Promising in vitro results must be validated in vivo to assess the compound's efficacy, pharmacokinetics, and safety in a whole organism.
Pharmacokinetic Profiling
Rationale: Before conducting efficacy studies, it is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier (BBB).
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points post-dosing. At the final time point, collect brain tissue.
-
Bioanalysis: Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability. The brain-to-plasma concentration ratio will indicate the extent of BBB penetration.
Efficacy Studies in Disease Models
Based on the in vitro and mechanism of action data, select the most appropriate animal models for efficacy testing.
Rationale: The structural similarity to known anxiolytics makes this a primary area of investigation. Several well-validated behavioral models can assess anxiolytic-like activity.[18][19][20]
Protocol: Elevated Plus Maze (EPM) Test
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[18][20]
-
Procedure:
-
Administer the compound or vehicle to mice or rats.
-
After a predetermined pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for 5 minutes.
-
-
Parameters Measured: Key parameters include the time spent in the open arms and the number of entries into the open arms.
-
Interpretation: A significant increase in the time spent and entries into the open arms, without a significant change in the total number of arm entries (a measure of general locomotor activity), is indicative of an anxiolytic effect.[19]
Caption: In vivo evaluation in an Alzheimer's disease mouse model.
Conclusion
The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurological disorders. This multi-tiered approach, from broad in vitro screening to targeted in vivo efficacy studies, is designed to thoroughly characterize the compound's pharmacological profile and to provide the robust data package necessary for further development. The rich therapeutic history of the imidazo[1,2-a]pyridine scaffold provides a strong rationale for this investigation, with the potential to yield a novel and effective treatment for patients suffering from debilitating neurological conditions.
References
- Arthur, P. H., et al. (2004). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain Research, 1175, 125-133.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Antiparkinsonian Effects of 2-Diethylamino-5-phenyl-2-oxazolin-4.
- BenchChem. (2025). Application Notes & Protocols: A Framework for Evaluating Thymol Derivatives in Neurodegenerative Disease Models.
- Blesa, J., et al. (2015). The MPTP-treated mouse model of Parkinson's disease. Journal of Parkinson's Disease, 5(4), 821-831.
- Bourin, M., & Hascoet, M. (2003). The elevated plus-maze: a review of a paradigm for the study of anxiety and related disorders. European Journal of Pharmacology, 463(1-3), 55-65.
- Chappie, J. S., et al. (2017). CD33/Siglec-3, a myeloid cell surface receptor, is a risk factor for Alzheimer's disease. Journal of Experimental Medicine, 214(8), 2247-2254.
- Crawley, J. N. (2000). What's Wrong With My Mouse? Behavioral Phenotyping of Transgenic and Knockout Mice. Wiley-Liss.
- Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790.
- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- Jetir.org. (2025). Experimental Models for Screening Anxiolytic Activity.
- Kirkeby, A., et al. (2017). Predictive markers for the manufacturing of clinical-grade human pluripotent stem cell-derived dopaminergic neurons. Cell Stem Cell, 20(1), 135-148.
- Lapchak, P. A., & Zivin, J. A. (2003). Ebselen, a seleno-organic antioxidant, is a highly effective neuroprotective agent for the treatment of embolic stroke in the rabbit. Brain Research, 972(1-2), 110-116.
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Leo, L. M., et al. (2014). Elevated plus maze test to assess anti-anxiety-like behavior in the mouse. Bio-Protocol, 4(12), e1211.
- Maher, P., et al. (2007). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain Research, 1175, 125-133.
-
MySkinRecipes. (n.d.). 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. Retrieved from [Link]
- Neuner, S. M., et al. (2019). Genetic Complexity to Enhance Translatability of Alzheimer's Disease Mouse Models: A Path toward Precision Medicine. Neuron, 101(3), 399-411.
- Ping, X., et al. (2024). New Imidazodiazepine Analogue... ACS Chemical Neuroscience, 15(3), 517-526.
- Prut, L., & Belzung, C. (2003). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. European Journal of Pharmacology, 463(1-3), 3-33.
- Serra, M., et al. (2000). 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats. British Journal of Pharmacology, 129(1), 177-187.
- Singh, D., et al. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- Soldner, F., et al. (2016). Generation of isogenic pluripotent stem cells differing exclusively at two early onset Parkinson's disease loci.
- Takahashi, J. (2020). Stem cell therapy for Parkinson's disease. Neurology and Clinical Neuroscience, 8(2), 59-60.
- Torrent, A., et al. (2015). Patient-specific iPSC-derived astrocytes contribute to non-cell-autonomous neurodegeneration in Parkinson's disease. Stem Cell Reports, 5(5), 812-825.
- Trapani, G., et al. (1997). 2-Phenylimidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 40(19), 3109-3118.
- Wang, Y., et al. (2018). Human embryonic stem cell-derived dopaminergic neurons transplanted into the striatum of Parkinson's disease patients: a phase I clinical trial. Cell Stem Cell, 22(6), 969-976.e5.
-
ACS Omega. (2021). Screening Techniques for Drug Discovery in Alzheimer's Disease. Retrieved from [Link] screening-techniques-for-drug-discovery-in-alzheimers-disease
-
Charles River Laboratories. (n.d.). Parkinson's Disease In Vitro Assays. Retrieved from [Link]
-
PubMed. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed Central. (2015). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Retrieved from [Link]
-
ResearchGate. (2025). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2025). New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. Retrieved from [Link]
-
ResearchGate. (2025). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Retrieved from [Link]
-
TTS Pharma Ltd. (2021). Practical considerations for testing the effects of cannabidiol on human anxiety. Retrieved from [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (1215319-22-4) for sale [vulcanchem.com]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
- 9. calpaclab.com [calpaclab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening Techniques for Drug Discovery in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Drug discovery and development for Parkinson’s disease: are preclinical models good enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. jetir.org [jetir.org]
- 20. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic Acid in the Pursuit of Novel Antiviral Therapeutics
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Antiviral Drug Discovery
The quest for novel antiviral agents remains a paramount challenge in medicinal chemistry, driven by the emergence of drug-resistant viral strains and novel pathogenic threats. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including potent antiviral properties.[1][2][3][4] This bicyclic system is a core component of numerous therapeutic agents and clinical candidates, valued for its rigid conformational framework and its capacity for diverse functionalization, enabling fine-tuning of its interactions with biological targets.[4][5]
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated efficacy against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and hepatitis C virus (HCV).[1][6][7] The versatility of this scaffold allows for the strategic placement of various substituents, which can significantly modulate the compound's antiviral spectrum and potency. This has led to extensive research into the synthesis of novel derivatives as potential antiviral drug candidates.[8][9]
This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of a key intermediate, 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid . The presence of the bromine atom at the 5-position offers a valuable handle for further chemical modifications through cross-coupling reactions, while the acetic acid moiety at the 2-position provides a convenient point for amide bond formation, allowing for the exploration of a wide chemical space in the development of new antiviral compounds.
Synthesis of the Intermediate: this compound
The synthesis of the target intermediate can be achieved through a well-established and reliable synthetic route, primarily involving the condensation of a substituted 2-aminopyridine with an appropriate α-halocarbonyl compound. This classical approach, often referred to as the Tschitschibabin reaction, remains a cornerstone for the construction of the imidazo[1,2-a]pyridine ring system.[1][5]
Synthetic Workflow Overview
The overall synthetic strategy involves two main stages: the preparation of the starting material, 2-amino-5-bromopyridine, and its subsequent cyclization to form the desired imidazo[1,2-a]pyridine derivative, followed by hydrolysis to the carboxylic acid.
Caption: Synthetic workflow for this compound.
Part 1: Preparation of 2-Amino-5-bromopyridine
Principle and Rationale
The synthesis of 2-amino-5-bromopyridine is typically achieved through the electrophilic bromination of 2-aminopyridine. The amino group at the 2-position is a strong activating group, directing the electrophilic substitution to the 3- and 5-positions. By controlling the reaction conditions, selective bromination at the 5-position can be achieved. N-Bromosuccinimide (NBS) is often a preferred brominating agent over liquid bromine for its ease of handling and milder reaction conditions.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Aminopyridine | 504-29-0 | 94.11 g/mol | 10.0 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 19.0 g |
| Acetonitrile | 75-05-8 | 41.05 g/mol | 200 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Saturated Sodium Thiosulfate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For extraction |
| Hexane | 110-54-3 | 86.18 g/mol | For extraction |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (10.0 g, 106.3 mmol) in acetonitrile (200 mL). Cool the solution to 0 °C in an ice bath.
-
Bromination: Dissolve N-bromosuccinimide (19.0 g, 106.8 mmol) in acetonitrile (100 mL) and add it dropwise to the cooled solution of 2-aminopyridine over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Remove the acetonitrile under reduced pressure. To the residue, add ethyl acetate (200 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-amino-5-bromopyridine as a solid.
Part 2: Synthesis of this compound
Principle and Rationale
The core of this synthesis is the cyclocondensation reaction between 2-amino-5-bromopyridine and an appropriate C3 building block. Ethyl 4-chloroacetoacetate is a suitable reagent for this purpose. The reaction proceeds via an initial N-alkylation of the pyridine nitrogen of 2-amino-5-bromopyridine, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, leading to the formation of the imidazole ring. The resulting ester is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Amino-5-bromopyridine | 1072-97-5 | 173.02 g/mol | 5.0 g |
| Ethyl 4-chloroacetoacetate | 638-07-3 | 164.59 g/mol | 5.7 g |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | 4.8 g |
| Ethanol | 64-17-5 | 46.07 g/mol | 100 mL |
| Lithium Hydroxide Monohydrate | 1310-66-3 | 41.96 g/mol | 2.4 g |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 50 mL |
| Water | 7732-18-5 | 18.02 g/mol | 50 mL |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For extraction |
Procedure:
Step 1: Cyclocondensation to form Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 2-amino-5-bromopyridine (5.0 g, 28.9 mmol) and sodium bicarbonate (4.8 g, 57.1 mmol) in ethanol (100 mL).
-
Addition of Reagent: To this suspension, add ethyl 4-chloroacetoacetate (5.7 g, 34.7 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester. This crude product can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate in a mixture of THF (50 mL) and water (50 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (2.4 g, 57.2 mmol) to the solution and stir at room temperature for 4-6 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Acidification: After the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl.
-
Precipitation and Filtration: A precipitate will form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[10][11]
Application in the Synthesis of Antiviral Compounds
The intermediate, this compound, is a versatile building block for the synthesis of a library of potential antiviral compounds. The carboxylic acid functionality can be readily converted into amides, esters, or other derivatives, while the bromo group can be utilized in various cross-coupling reactions to introduce diverse aryl or alkyl substituents.
Example Application: Synthesis of Amide Derivatives
The synthesis of amide derivatives is a common strategy in drug discovery to modulate physicochemical properties and biological activity.
Caption: General scheme for the synthesis of amide derivatives.
General Protocol for Amide Synthesis
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the target amide.
Conclusion
This compound is a strategically important intermediate for the development of novel antiviral agents based on the privileged imidazo[1,2-a]pyridine scaffold. The detailed synthetic protocols provided herein offer a reliable pathway to access this key building block. By leveraging the reactivity of the carboxylic acid and the bromo functionalities, medicinal chemists can generate a diverse library of compounds for antiviral screening, paving the way for the discovery of next-generation therapeutics.
References
-
De Clercq, E. (1998). The role of imidazo[1,2-a]pyridines in antiviral drug discovery. Journal of Medicinal Chemistry, 41(25), 5108-12. [Link]
-
Gudmundsson, K. S., Williams, J. D., Drach, J. C., & Townsend, L. B. (2003). Synthesis and antiviral activity of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides constructed via palladium coupling of iodoimidazo[1,2-a]pyridines and dihydrofuran. Journal of Medicinal Chemistry, 46(8), 1449-55. [Link]
-
El Hadad, S. E., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. PubMed Central. [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(26), 2947-2962. [Link]
-
Wikipedia. (n.d.). Imidazopyridine. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Mishra, S. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6598. [Link]
-
Raghavan, S., et al. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 17(10), 2843-2847. [Link]
-
Lead Sciences. (n.d.). This compound. [Link]
-
MySkinRecipes. (n.d.). 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. heteroletters.org [heteroletters.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid in Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural feature in several marketed drugs, demonstrating its versatility in targeting a range of physiological pathways.[3][4] Derivatives of imidazo[1,2-a]pyridine have shown significant potential in the development of treatments for cancer, neurodegenerative diseases, and infectious diseases.[1][4] "2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" is a key synthetic intermediate, providing a reactive handle for the synthesis of diverse compound libraries for drug discovery.[5] The bromine atom and the carboxylic acid group on this molecule offer versatile points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).[5]
This guide provides detailed protocols for the synthetic manipulation of "this compound" and the subsequent biological evaluation of its derivatives, with a focus on its potential application in cancer research, particularly in the context of kinase inhibition.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of "this compound" is essential for its effective use in synthesis and biological screening.
| Property | Value | Reference |
| CAS Number | 1215319-22-4 | [6][7] |
| Molecular Formula | C₉H₇BrN₂O₂ | [6][7] |
| Molecular Weight | 255.07 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Purity (Typical) | ≥97% | [6][8] |
| Storage | Inert atmosphere, 2-8°C | [6][7] |
The electron-withdrawing nature of the bromine substituent and the acidic character of the carboxylic acid group significantly influence the electronic properties of the molecule.[5] The carboxylic acid functionality allows for the formation of amides and esters, providing a straightforward route to a diverse library of derivatives.[5]
Synthetic Protocol: Amide Library Synthesis
The carboxylic acid moiety of "this compound" is a prime site for modification to generate novel chemical entities with potential biological activity. The following protocol details a standard procedure for the synthesis of an amide library, a common strategy in early-stage drug discovery.
Workflow for Amide Synthesis
Caption: Workflow for amide library synthesis.
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve "this compound" (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare separate solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DCM.
-
Prepare a solution of the desired primary or secondary amine (1.1 equivalents) in anhydrous DCM.
-
-
Activation of the Carboxylic Acid:
-
To the stirred solution of "this compound", add the EDC and HOBt solutions dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the formation of the activated ester intermediate. The rationale for this step is to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.
-
-
Amine Coupling:
-
Cool the reaction mixture back to 0°C and add the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized amide derivative using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
Given that many imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors, a primary biological evaluation of newly synthesized compounds would likely involve screening against a panel of protein kinases.[3][9] The following is a generalized protocol for an in vitro kinase inhibition assay.
Kinase Inhibition Assay Workflow
Sources
- 1. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid [myskinrecipes.com]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (1215319-22-4) for sale [vulcanchem.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Derivatization of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid for Bioactivity Screening
Abstract
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides a detailed strategic framework and validated protocols for the derivatization of a key intermediate, 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (1) , to generate compound libraries for bioactivity screening. We will explore two orthogonal and high-yield derivatization pathways: amide and ester formation at the C2-acetic acid moiety and palladium-catalyzed cross-coupling at the C5-bromo position. The rationale behind these strategies, detailed step-by-step protocols, and a general workflow for preliminary biological evaluation are presented to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for designing molecules that can bind to biological targets with high affinity and specificity. This scaffold is present in marketed drugs such as zolpidem (anxiolytic) and alpidem (anxiolytic), highlighting its clinical relevance.[1][2]
Recent research has demonstrated that derivatives of this scaffold possess a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5][6] Our starting material, This compound (1) [7], is a particularly valuable building block. It features two distinct, chemically addressable functional groups, allowing for a systematic and divergent exploration of chemical space.
-
The C2-Acetic Acid Group: This carboxylic acid is a versatile handle for forming amide and ester libraries. This strategy is a cornerstone of medicinal chemistry, as it allows for the modulation of critical drug-like properties such as solubility, metabolic stability, cell permeability, and the introduction of new hydrogen bond donors/acceptors to interact with biological targets.[8]
-
The C5-Bromo Group: The bromine atom on the pyridine ring is a prime site for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This enables the introduction of a wide array of aryl and heteroaryl substituents, dramatically expanding the structural diversity and allowing for the exploration of new binding pockets.
This guide will provide the technical protocols to exploit both of these handles effectively.
Overall Discovery Workflow
The following workflow outlines the path from the starting material to the identification of bioactive "hit" compounds. This systematic approach ensures that synthetic efforts are directly linked to biological evaluation and subsequent structure-activity relationship (SAR) studies.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (1215319-22-4) for sale [vulcanchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid in Kinase Inhibitor Synthesis
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry, demonstrating a vast spectrum of biological activities and forming the basis of numerous clinical candidates and approved drugs.[2][3][4] This guide provides an in-depth exploration of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid , a highly versatile building block for the synthesis of novel kinase inhibitors. We will detail its strategic utility, provide validated, step-by-step synthetic protocols, and discuss its application in targeting critical cancer-related pathways such as the PI3K/Akt/mTOR axis.[2][5]
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The imidazo[1,2-a]pyridine core is particularly advantageous due to its rigid, bicyclic structure, which can effectively orient substituents to interact with key residues within the ATP-binding pocket of kinases. Derivatives of this scaffold have yielded potent inhibitors of a diverse range of kinases, including Akt, PI3K, insulin-like growth factor-1 receptor (IGF-1R), and cyclin-dependent kinases (CDKs).[5][6][7][8]
The subject of this guide, This compound , is a strategically designed starting material. Its structure incorporates two key reactive handles for library development:
-
The 5-Bromo Group: This serves as a versatile anchor for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of various aryl and heteroaryl substituents to optimize potency and selectivity.[9][10]
-
The 2-Acetic Acid Group: The carboxylic acid moiety is an ideal attachment point for a second vector of diversity via amide bond formation. Amides are critical pharmacophores that can form hydrogen bonds with the "hinge region" of the kinase, a common anchoring point for many Type I and Type II inhibitors.[1]
This dual-functionality enables a divergent synthetic approach, allowing researchers to rapidly generate extensive libraries of novel inhibitors from a single, advanced intermediate.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the starting material.
| Property | Value | Reference |
| CAS Number | 1215319-22-4 | [11][12][13] |
| Molecular Formula | C₉H₇BrN₂O₂ | [11][12] |
| Molecular Weight | 255.07 g/mol | [12] |
| Typical Purity | ≥97% | [11][12] |
| Appearance | Off-white to light yellow solid | |
| Storage | Store under an inert atmosphere at 2-8°C | [11] |
Handling Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
Core Synthetic Strategy: A Divergent Approach
The primary utility of this compound lies in its capacity for a divergent synthetic workflow. This strategy allows for the independent modification at two key positions (C5 and the C2-acetic acid side chain) to build a comprehensive structure-activity relationship (SAR).
Caption: Divergent synthesis workflow for kinase inhibitor library generation.
Experimental Protocols
The following protocols are generalized frameworks. Researchers should optimize conditions based on the specific substrates used.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position
Causality: This protocol utilizes a palladium catalyst to form a new carbon-carbon bond between the C5 position of the imidazopyridine core and an aryl/heteroaryl boronic acid. This is the primary step for exploring the SAR of the solvent-exposed region of the kinase binding site. Protecting the carboxylic acid as a methyl ester is recommended to prevent potential side reactions and improve solubility in organic solvents.[14]
Materials:
-
Methyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv) or Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane and Water (4:1 or 5:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add methyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate, the desired boronic acid, and the base (K₂CO₃).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product by silica gel column chromatography. Characterize the purified intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Amide Coupling for Final Inhibitor Synthesis
Causality: This step couples the newly synthesized carboxylic acid intermediate with a diverse panel of amines. The resulting amide bond is crucial for establishing interactions with the kinase hinge region. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
Prerequisite: The methyl ester from Protocol 1 must first be hydrolyzed to the free carboxylic acid via saponification (e.g., using LiOH in THF/water).
Materials:
-
2-(5-Aryl-imidazo[1,2-a]pyridin-2-yl)acetic acid (from Protocol 1 after hydrolysis) (1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert gas supply
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF in a flask under an inert atmosphere.
-
Add the desired amine to the solution.
-
Add DIPEA and stir for 5 minutes.
-
Add HATU in one portion. A slight exotherm may be observed.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate.
-
Validation: Purify the final compound by column chromatography or preparative HPLC. Confirm the identity, purity, and structure by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.
Application in Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a high-priority therapeutic target.[3][5] Several studies have demonstrated that the imidazo[1,2-a]pyridine scaffold is an excellent starting point for developing potent inhibitors of key kinases in this pathway.[2]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
By modifying the R¹ group (from the boronic acid) and the R² group (from the amine), medicinal chemists can fine-tune the inhibitor's interaction with the ATP-binding sites of PI3K, Akt, or mTOR, potentially achieving isoform-selective or pan-inhibition profiles.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Causality: Once synthesized, the inhibitory potential of each compound must be quantified. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. A lower signal indicates less ADP production and therefore greater inhibition of the kinase.
Materials:
-
Synthesized imidazo[1,2-a]pyridine inhibitors
-
Recombinant target kinase (e.g., PI3Kα, Akt1)
-
Kinase-specific substrate and buffer
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of each inhibitor in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add:
-
Kinase buffer
-
Diluted inhibitor (or DMSO for control)
-
Substrate/peptide solution
-
Target kinase enzyme
-
-
Initiation: Start the kinase reaction by adding ATP. Mix gently and incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
First Detection Step: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Validation & Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Representative Data
The following table presents hypothetical data for a series of inhibitors synthesized using the described protocols, illustrating how SAR data is typically presented.
| Compound ID | R¹ Group (from Suzuki) | R² Group (from Amide) | PI3Kα IC₅₀ (nM) | Akt1 IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| INH-01 | Phenyl | Cyclopropylamine | 150 | 850 | >1000 |
| INH-02 | 4-Fluorophenyl | Cyclopropylamine | 85 | 620 | >1000 |
| INH-03 | 3-Pyridyl | Cyclopropylamine | 45 | 410 | 950 |
| INH-04 | 3-Pyridyl | Morpholine | 60 | 550 | >1000 |
| INH-05 | 3-Pyridyl | (S)-3-hydroxypyrrolidine | 15 | 95 | 450 |
This data is illustrative and intended to demonstrate structure-activity trends.
Conclusion
This compound is a powerful and efficient building block for the discovery of novel kinase inhibitors. Its pre-installed, orthogonally reactive functional groups enable the rapid and systematic exploration of chemical space around the privileged imidazo[1,2-a]pyridine core. The protocols and strategies outlined in this guide provide a robust foundation for researchers in drug discovery to design and synthesize targeted libraries, ultimately accelerating the development of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
-
Carda, M., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
-
Collier, P. N., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Ali, M. A., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Aliwani, Z., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Aliwani, Z., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. Available at: [Link]
-
Patel, H., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Vassilios, B., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules. Available at: [Link]
-
Lead Sciences. This compound. Lead Sciences. Available at: [Link]
-
Segodi, R.S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. Available at: [Link]
-
MySkinRecipes. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. MySkinRecipes. Available at: [Link]
-
Heravi, M. M., et al. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Reilly, M., et al. (2014). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Design, synthesis and evaluation of small molecule imidazo[2,1- b ][2][5][6]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). PlumX Metrics. Available at: [Link]
-
da Silva, G. G., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]
-
Blobaum, A. L., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
de F. Alves, M. B., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2022). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules. Available at: [Link]
-
Narayanan, J., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Genetic Engineering and Biotechnology. Available at: [Link]
-
Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports. Available at: [Link]
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ul.netd.ac.za [ul.netd.ac.za]
- 10. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Lead Sciences [lead-sciences.com]
- 12. This compound (1215319-22-4) for sale [vulcanchem.com]
- 13. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
- 14. Methyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
Application Note: Comprehensive Characterization of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of "2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid," a heterocyclic compound of interest in pharmaceutical research. The protocols outlined herein are designed to ensure structural verification, purity assessment, and physicochemical profiling using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the chosen methodology and provides step-by-step protocols for researchers in drug discovery and development.
Introduction
This compound is a member of the imidazo[1,2-a]pyridine class of compounds, a scaffold known for its diverse biological activities.[1][2] The precise structural elucidation and purity determination of such molecules are critical prerequisites for their advancement in the drug development pipeline. The presence of a bromine atom, a carboxylic acid functional group, and the unique bicyclic aromatic system presents distinct analytical features that can be exploited for its unambiguous identification and quantification. This guide offers a multi-faceted analytical workflow to ensure the identity, purity, and integrity of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.[3][4]
| Property | Value |
| CAS Number | 1215319-22-4 |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | This compound |
Analytical Workflow
A systematic approach is essential for the conclusive characterization of the compound. The proposed analytical workflow ensures that orthogonal techniques are used to verify the structure and purity.
Caption: Overall analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments will provide unequivocal evidence for the structure of this compound.
Rationale and Expected Spectra
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methylene (-CH₂-) protons of the acetic acid side chain, and a broad singlet for the carboxylic acid (-COOH) proton. The coupling patterns of the aromatic protons will be key to confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, aliphatic, carbonyl).
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts based on known data for similar imidazo[1,2-a]pyridine structures and acetic acid derivatives.[5][6]
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~7.8 - 8.2 (s) | ~110 - 115 |
| H-6 | ~7.0 - 7.4 (t) | ~115 - 120 |
| H-7 | ~7.2 - 7.6 (d) | ~125 - 130 |
| H-8 | ~7.5 - 7.9 (d) | ~118 - 123 |
| -CH₂- | ~3.8 - 4.2 (s) | ~35 - 45 |
| -COOH | ~10 - 13 (br s) | ~170 - 175 |
| C-2 | - | ~145 - 150 |
| C-5 | - | ~110 - 115 (C-Br) |
| C-8a | - | ~140 - 145 |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of the acidic proton.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at a field strength of 400 MHz or higher.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Run a COSY experiment to establish proton-proton coupling networks.
-
Run an HSQC experiment to correlate directly bonded protons and carbons.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
MS is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Rationale and Expected Spectrum
The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. This provides a clear diagnostic marker.
-
Expected Molecular Ion: [M+H]⁺ at m/z 254.9769 and 256.9749.
-
Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.
Protocol: LC-MS (ESI-HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
ESI Source Parameters:
-
Ionization Mode: Positive (to observe [M+H]⁺) and Negative (to observe [M-H]⁻).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Mass Analyzer Parameters:
-
Acquisition Range: m/z 50-500.
-
Resolution: >10,000 FWHM.
-
-
Data Analysis:
-
Identify the molecular ion cluster and compare the m/z values and isotopic pattern with the theoretical values for C₉H₇BrN₂O₂.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale and Expected Spectrum
The FTIR spectrum will provide clear evidence for the carboxylic acid and the aromatic system.
| Functional Group | Expected Absorption Range (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, often overlapping with C-H stretches |
| C-H (Aromatic) | 3000-3100 | Sharp, medium intensity |
| C-H (Aliphatic) | 2850-3000 | Sharp, medium intensity |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=C and C=N (Aromatic) | 1450-1650 | Multiple bands, medium to strong |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
This data is based on established IR spectroscopy principles.[7][8]
Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound and can also be used for quantification. A UV-Visible or Photodiode Array (PDA) detector is suitable for this chromophoric molecule.
Rationale
A reversed-phase HPLC method will be developed to separate the target compound from potential impurities. The acidic nature of the molecule suggests that a mobile phase with a low pH will ensure good peak shape by suppressing the ionization of the carboxylic acid.
Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV/PDA detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Chromatographic Conditions (Starting Method):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Scan for λmax using PDA (expect absorption in the 250-350 nm range), then monitor at the maximum absorption wavelength.
-
Gradient: 10% B to 90% B over 20 minutes, followed by a hold and re-equilibration.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary for analysis.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity by the area percent method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound (1215319-22-4) for sale [vulcanchem.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Storage of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Disclaimer: This document is intended as a guide for trained research and drug development professionals. A specific Safety Data Sheet (SDS) for "2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" was not available at the time of writing. The following recommendations are based on the chemical structure and general principles for handling similar compounds, including brominated heterocyclic compounds and carboxylic acids. A thorough risk assessment should be conducted by the end-user before commencing any work.
Introduction and Compound Overview
This compound is a heterocyclic carboxylic acid containing a brominated imidazopyridine scaffold. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active molecules. The presence of the bromine atom provides a handle for further synthetic modifications, making it a valuable building block in the synthesis of potential therapeutic agents.[1][2] However, the combination of a carboxylic acid, a brominated aromatic system, and a heterocyclic nucleus necessitates a careful and informed approach to its handling and storage to ensure the safety of laboratory personnel and the integrity of the compound.
Hazard Identification and Risk Assessment
Given the absence of a specific SDS, a risk assessment must be based on the functional groups present in the molecule:
-
Brominated Aromatic Moiety: Brominated organic compounds can be toxic and corrosive.[3][4] Inhalation, ingestion, or skin contact may cause irritation or more severe health effects. The long-term toxicological properties of this specific compound are unknown.
-
Carboxylic Acid Group: The acetic acid side chain confers acidic properties. Concentrated organic acids can be corrosive to the skin, eyes, and respiratory tract.[5]
-
Imidazo[1,2-a]pyridine Core: While the core structure is common in pharmaceuticals, heterocyclic compounds can have varied toxicological profiles.
Assumed Hazards:
-
Acute toxicity (oral, dermal, inhalation) - Category 4 (Assumed)
-
Skin corrosion/irritation - Category 2 (Potential)
-
Serious eye damage/eye irritation - Category 2A (Potential)
-
Specific target organ toxicity (single exposure) - Category 3 (Respiratory tract irritation) (Potential)
A thorough, user-conducted risk assessment is mandatory before handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for the safe handling of this compound.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Shower and Eyewash Station: Must be readily accessible in the event of accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) should be used.[6]
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents dermal absorption and irritation. |
| Eye Protection | Chemical Safety Goggles/Face Shield | Protects eyes from dust and splashes. |
| Body Protection | Flame-Resistant Lab Coat | Protects skin from accidental contact. |
| Respiratory | N95 or higher (if needed) | Prevents inhalation of fine particles. |
Detailed Protocols for Handling and Use
Weighing and Transferring the Solid Compound
The primary risks during this procedure are inhalation of fine powder and contamination of the work area.
Protocol:
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.
-
Work Area Decontamination: Wipe down the balance and the surrounding area within the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual contaminants.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Compound Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weighing vessel. Perform this action slowly to minimize the generation of airborne dust.
-
Closure: Securely cap the stock container immediately after transfer.
-
Clean-up: Carefully clean the spatula with a suitable solvent. Wipe down the balance and surrounding area again. Dispose of any contaminated wipes in the designated chemical waste container.
Solution Preparation
Protocol:
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Dissolution: In the fume hood, add the weighed compound to the reaction vessel or flask. Slowly add the solvent to the solid.
-
Mixing: Use a magnetic stirrer or gentle agitation to fully dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Labeling: Immediately label the vessel containing the solution with the full chemical name, concentration, solvent, date, and your initials.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.
Storage Conditions:
-
Temperature: Store in a cool, dry place. Avoid direct sunlight and heat sources.[7] Refrigeration may be appropriate, but if the compound is stored in a refrigerator, it must be a laboratory-safe, explosion-proof, or certified flammable liquid refrigerator.[8]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[9]
-
Segregation: As an organic acid, this compound should be stored in a dedicated corrosives cabinet.[7][10] It must be segregated from:
Secondary Containment:
-
Store bottles of the compound and its solutions in secondary containment trays to minimize the impact of spills or leaks.[7][9]
Emergency Procedures
Spill Response:
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for corrosive and organic compounds.
-
Neutralize (if appropriate): For an acidic compound, a weak base like sodium bicarbonate can be used for neutralization after absorption.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
Caption: Workflow for Handling this compound.
Caption: Chemical Storage Segregation Protocol.
References
-
Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University. [Link]
-
Corrosive Storage Guidelines | Environmental Health & Safety | University of Nevada, Reno. [Link]
-
Guidelines for Chemical Storage | Chapman University. [Link]
-
Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories | Environmental Health and Safety | Princeton University. [Link]
-
A Dangerous Bromance - Scientific Update. [Link]
-
Where can I find handling precautions to work with brominated flame retardants? | ResearchGate. [Link]
-
BROMINE FOR SYNTHESIS MSDS - Loba Chemie. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dollycorporation.com [dollycorporation.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 8. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. chapman.edu [chapman.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot and optimize your synthetic route effectively.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process pivotal for creating advanced intermediates in drug discovery.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3][4][5] The target molecule, with its bromine handle and acetic acid moiety, serves as a versatile building block for further functionalization.[1][6]
The most common and logical synthetic pathway involves two primary stages:
-
Cyclization/Condensation: Formation of the imidazo[1,2-a]pyridine core to produce an ester precursor, typically Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.
This guide is structured to address potential issues in each of these critical stages.
Visualized Synthetic Workflow
Sources
- 1. pharmasources.com [pharmasources.com]
- 2. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound (1215319-22-4) for sale [vulcanchem.com]
Optimizing yield and purity of "2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid"
Welcome to the dedicated technical support guide for the synthesis and purification of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid . This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable heterocyclic building block. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes for both yield and purity.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in developed drugs and clinical candidates.[1][2][3][4] Achieving high purity of derivatives like this compound is therefore a critical step in many research and development pipelines.[5] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face in the laboratory.
Part 1: Synthesis Pathway & Core Reactions
The most common and efficient route to this compound involves a two-step process: the initial formation of the corresponding ethyl ester followed by its hydrolysis.
Diagram: General Synthesis Workflow
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid [myskinrecipes.com]
Technical Support Center: Synthesis of Bromo-imidazo[1,2-a]pyridines
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of bromo-imidazo[1,2-a]pyridines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common side reactions and navigate the complexities of this important synthetic transformation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve problems.
Issue 1: Low or No Yield of the Desired Bromo-imidazo[1,2-a]pyridine
Question: I am performing a synthesis of a bromo-imidazo[1,2-a]pyridine, but I am getting a very low yield, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in the synthesis of bromo-imidazo[1,2-a]pyridines can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the specific synthetic route being employed.
Probable Causes and Solutions:
-
Poor Quality of Starting Materials:
-
2-Aminopyridine Derivatives: Ensure the aminopyridine is pure and dry. Impurities can interfere with the initial nucleophilic attack.
-
α-Halocarbonyl Compounds: These reagents can be unstable. It is advisable to use freshly prepared or purified α-halocarbonyl compounds. For one-pot syntheses where the α-halocarbonyl is generated in situ (e.g., from an acetophenone and a bromine source), ensure the complete conversion to the halo-intermediate.
-
Solvents: Use anhydrous solvents, especially in reactions sensitive to moisture. Water can hydrolyze some of the intermediates or reagents.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The cyclization step to form the imidazo[1,2-a]pyridine ring often requires heating. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to the formation of tars and other degradation products. A systematic temperature screen is recommended for optimization.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.
-
Base: For syntheses starting from 2-aminopyridines and α-halocarbonyls, a base like sodium bicarbonate or potassium carbonate is often used to neutralize the HBr formed during the reaction. The absence or incorrect stoichiometry of the base can stall the reaction.
-
-
Inefficient Cyclization:
-
The key step in many syntheses is the intramolecular cyclization. If the initial alkylation of the pyridine nitrogen occurs but the subsequent cyclization does not, you may isolate the uncyclized intermediate. This can be due to steric hindrance or electronic effects of the substituents on your starting materials. In such cases, switching to a higher boiling point solvent or using a microwave reactor to achieve higher temperatures for a short duration can be beneficial.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Question: My reaction mixture shows multiple spots on TLC in addition to my desired bromo-imidazo[1,2-a]pyridine. What are these side products and how can I minimize their formation?
Answer:
The formation of multiple byproducts is a common challenge. The identity of these side products depends on the specific starting materials and reaction conditions.
Common Side Products and Mitigation Strategies:
-
Dibromination:
-
Cause: This is particularly common when synthesizing 3-bromo-imidazo[1,2-a]pyridines from the parent imidazo[1,2-a]pyridine using a brominating agent like N-bromosuccinimide (NBS). The product itself is an electron-rich heterocycle and can undergo a second bromination.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents of NBS.
-
Temperature: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to improve selectivity.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
-
-
-
Regioisomers:
-
Cause: When using a substituted 2-aminopyridine, the formation of regioisomers is possible. For example, in a Groebke-Blackburn-Bienaymé (GBB) reaction, the regioselectivity is generally high but can be influenced by the substituents on the starting materials.
-
Solution:
-
Catalyst Choice: In GBB reactions, the choice of Lewis or Brønsted acid catalyst can influence the regioselectivity.
-
Protecting Groups: In some cases, using a protecting group strategy to block one of the reactive sites can ensure the desired regioselectivity.
-
-
-
Uncyclized Intermediates:
-
Cause: As mentioned in the previous section, incomplete cyclization can lead to the presence of the N-alkylated 2-aminopyridine intermediate.
-
Solution:
-
Increase Temperature/Reaction Time: Drive the reaction to completion by increasing the temperature or extending the reaction time, while monitoring for the disappearance of the intermediate by TLC.
-
Change Solvent: A more polar, higher-boiling point solvent can sometimes facilitate the intramolecular cyclization.
-
-
-
Polymerization/Tar Formation:
-
Cause: Many of the starting materials and intermediates in imidazo[1,2-a]pyridine synthesis can be prone to polymerization, especially at high temperatures or in the presence of strong acids or bases.
-
Solution:
-
Optimize Temperature: Avoid excessively high temperatures.
-
Control Reactant Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of polymerization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-bromo-imidazo[1,2-a]pyridines?
A1: A very common and direct method is the electrophilic bromination of the parent imidazo[1,2-a]pyridine using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like DMF or chloroform. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and readily undergoes electrophilic substitution.
Q2: How can I synthesize a 6-bromo-imidazo[1,2-a]pyridine?
A2: To introduce a bromine atom at the 6-position, it is best to start with a pre-functionalized pyridine ring. The most common approach is to use 2-amino-5-bromopyridine as the starting material and react it with an appropriate α-halocarbonyl compound or in a one-pot reaction with a ketone and an oxidizing agent.
Q3: My bromo-imidazo[1,2-a]pyridine is difficult to purify. What are some tips for purification?
A3: Purification can indeed be challenging due to the similar polarities of the product and some side products.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization can be a very effective method for purification. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane).
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base extraction can sometimes be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent.
Q4: What is the mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of imidazo[1,2-a]pyridines?
A4: The GBB reaction is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. The generally accepted mechanism involves:
-
Formation of an imine from the 2-aminopyridine and the aldehyde.
-
Protonation of the imine by the acid catalyst.
-
Nucleophilic attack of the isocyanide on the activated iminium ion.
-
Intramolecular cyclization of the resulting intermediate to form the imidazo[1,2-a]pyridine ring.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-imidazo[1,2-a]pyridine
This protocol is based on the direct bromination of imidazo[1,2-a]pyridine.
Materials:
-
Imidazo[1,2-a]pyridine
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve imidazo[1,2-a]pyridine (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-imidazo[1,2-a]pyridine.
Protocol 2: Synthesis of 6-Bromo-imidazo[1,2-a]pyridine
This protocol is a typical condensation reaction using a pre-brominated aminopyridine.
Materials:
-
2-Amino-5-bromopyridine
-
Chloroacetaldehyde (50% solution in water) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.2 eq).
-
Add chloroacetaldehyde (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction may take several hours to 24 hours.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield 6-bromo-imidazo[1,2-a]pyridine.
Visualizations
Caption: General reaction pathway for the synthesis of 6-bromo-imidazo[1,2-a]pyridine.
Caption: Formation of dibrominated side product during the synthesis of 3-bromo-imidazo[1,2-a]pyridine.
References
-
Katritzky, A. R., Xu, Y.-J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(11), 4433–4437. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Kumar, S. P. (2009). A facile one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation. Tetrahedron Letters, 50(3), 315-318. [Link]
-
Zhu, D.-J., et al. (2010). A simple and efficient synthesis of imidazo[1,2-a]pyridines from α-bromo/chloroketones and 2-aminopyridines without catalyst and solvent. Tetrahedron Letters, 51(4), 648-651. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Kumar, A., et al. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182. [Link]
-
ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
Technical Support Center: Purification of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Welcome to the technical support center for the purification of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS No: 1215319-22-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this key pharmaceutical intermediate.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Appearance | Off-white to yellow solid |
| Purity (Commercial) | Typically ≥97%[1] |
| Storage | Inert atmosphere, 2-8°C |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Oily Residue Instead of Solid Product After Synthesis
Question: After the hydrolysis of the ethyl ester precursor and aqueous work-up, I am left with a persistent oily residue that won't solidify. What is causing this and how can I obtain a solid product?
Answer:
This is a common issue often attributed to the presence of residual solvents, unreacted starting materials, or byproducts that act as impurities, depressing the melting point and preventing crystallization. The acidic nature of your target compound can also contribute to the formation of salts that may have different physical properties.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Incomplete hydrolysis of the ethyl ester precursor, ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate, is a likely cause. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Acid-Base Extraction: The carboxylic acid functionality of your compound allows for purification via acid-base extraction.
-
Dissolve the crude oily residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate. Your product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. Your product should precipitate out as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Solvent Removal: Ensure all solvents from the reaction and work-up are thoroughly removed. Co-evaporation with a solvent like toluene can help remove residual high-boiling point solvents.
Issue 2: Poor Separation and Streaking During Column Chromatography
Question: I'm trying to purify my compound using silica gel column chromatography, but I'm observing significant streaking and poor separation of impurities. What are the optimal conditions?
Answer:
Streaking of acidic compounds on silica gel is a frequent problem. The acidic nature of the silica surface can lead to strong interactions with your carboxylic acid, causing tailing of the peak.
Troubleshooting Workflow:
Sources
Technical Support Guide: Strategies for Improving the Aqueous Solubility of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid for In Vitro Assays
Here is the technical support center you requested.
Introduction 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound featuring a core structure that is of significant interest in drug discovery. However, its promising biological activity is often hampered by a practical challenge: poor aqueous solubility. The molecule's structure, which combines a largely hydrophobic imidazopyridine core with a polar, ionizable carboxylic acid group, leads to limited solubility in standard physiological buffers (pH 7.0-7.4). This guide provides researchers with a systematic, rationale-driven approach to overcoming these solubility issues, ensuring the generation of reliable and reproducible data in a variety of in vitro assays.
Section 1: Understanding the Molecule - A Physicochemical Profile
A foundational understanding of the compound's properties is the first step in troubleshooting solubility. The key to its behavior lies in the interplay between its hydrophobic and ionizable moieties.
| Property | Value / Structure |
| IUPAC Name | This compound |
| CAS Number | 1215319-22-4[1][2][3] |
| Molecular Formula | C₉H₇BrN₂O₂[1][2][3] |
| Molecular Weight | 255.07 g/mol [1][3] |
| Chemical Structure | ![]() |
Expert Analysis: The structure contains a carboxylic acid group (-COOH), making it a weak acid . This is the most critical feature for solubility manipulation. In aqueous solution, this group can exist in a neutral (protonated) form or an ionized (deprotonated) salt form. The neutral form is significantly less soluble than the ionized carboxylate anion. Therefore, the compound's solubility is intrinsically linked to the pH of the solvent.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what should I do? This is a classic sign of a compound "crashing out" of solution. While the compound is highly soluble in a pure organic solvent like DMSO, its solubility limit in the final aqueous buffer (even with 1-2% DMSO) is much lower. When the high-concentration DMSO stock is diluted, the compound is suddenly in an environment where it is no longer soluble, causing it to precipitate. To fix this, you must modify the final aqueous buffer to make it more hospitable to the compound. The troubleshooting workflows below provide a direct plan for this.
Q2: What is the best starting point for solubilizing this compound? Given the presence of the carboxylic acid, the most direct and effective starting point is pH adjustment .[5][] Attempt to dissolve the compound in a buffer with a pH of 7.5 or higher. This will deprotonate the acid, forming a much more soluble salt.[5][7]
Q3: Can I just sonicate the cloudy solution until it clears? Sonication can help break up aggregates and speed up the dissolution of a compound that is slow to dissolve, but it cannot increase the thermodynamic equilibrium solubility.[8] If a compound is truly insoluble at a given concentration, sonication may create a temporary, fine suspension (a metastable supersaturated solution), but the compound will likely precipitate again over time, leading to inaccurate assay results.[4] It is not a substitute for proper formulation.
Q4: How do I know if my solubilization method is interfering with my assay? This is a critical validation step. You must run a vehicle control for every condition. For example, if you successfully dissolve the compound in a pH 8.0 buffer containing 5% ethanol, you must run a control experiment on your cells or enzyme using just the pH 8.0 buffer with 5% ethanol (and no compound). Any change observed in this control must be accounted for in your final results.
Q5: What concentration of an organic co-solvent like DMSO is acceptable in most assays? This is highly assay-dependent. For most enzyme assays, up to 5% co-solvent may be tolerated, but should always be validated. For cell-based assays, concentrations are much more restrictive. Many cell lines are sensitive to DMSO concentrations above 0.5%, and it is best practice to keep the final concentration at or below 0.1% to avoid artifacts. Always perform a toxicity test with your vehicle to determine the acceptable limit in your specific system.
Section 3: Systematic Troubleshooting Workflow
We recommend a tiered approach to finding the optimal solubilization strategy. Start with the simplest, most effective methods before moving to more complex formulations.
Caption: Decision workflow for solubilizing the target compound.
Tier 1: pH-Based Solubilization (The Primary Approach)
Causality: As a weak acid, the compound's solubility is governed by the Henderson-Hasselbalch equation. By raising the pH of the buffer above the compound's pKa, the equilibrium shifts towards the deprotonated, anionic carboxylate form, which is significantly more polar and thus more soluble in water.[5][9] This is the most direct way to enhance solubility without adding potentially interfering organic solvents.
Experimental Protocol: pH Screening
-
Prepare a set of buffers (e.g., 50 mM Tris or HEPES) at various pH values: 7.0, 7.5, 8.0, and 8.5.
-
Weigh out an equal, small amount of the dry compound into four separate microcentrifuge tubes.
-
Add a fixed volume of each buffer to the corresponding tube to achieve a target concentration (e.g., 10 mM).
-
Vortex each tube vigorously for 1 minute.
-
Let the tubes sit at room temperature for 30 minutes, then vortex again.
-
Visually inspect each tube for undissolved particulate matter against a dark background. A clear solution indicates successful solubilization.
-
For a more quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes, then measure the concentration of the supernatant using UV-Vis spectroscopy.
Expected Data Summary
| Buffer pH | Target Concentration | Visual Observation | Measured Solubility |
| 7.0 | 10 mM | Heavy Precipitate | < 100 µM |
| 7.5 | 10 mM | Slight Haze | ~1-2 mM |
| 8.0 | 10 mM | Clear Solution | > 10 mM |
| 8.5 | 10 mM | Clear Solution | > 10 mM |
Tier 2: Co-Solvent Systems
Causality: This approach is used when pH adjustment alone is insufficient or if the required pH is incompatible with the assay. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[10] This reduction in polarity lowers the energy penalty for solvating the hydrophobic imidazopyridine core of the molecule, thereby increasing its solubility.[11]
Experimental Protocol: Co-Solvent Titration
-
Prepare a high-concentration stock solution (e.g., 50 mM) of the compound in 100% DMSO.
-
In a series of tubes, prepare the final assay buffer (at the optimal pH determined in Tier 1, or at the required assay pH).
-
Add the DMSO stock to each tube to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10%).
-
Vortex immediately after adding the stock.
-
Observe for any precipitation (cloudiness) that forms and whether it persists after 30 minutes. The highest concentration that remains clear is your working limit.
Data Summary: Co-Solvent Compatibility
| Final Co-Solvent % (DMSO) | Max Achieved Concentration | Assay Compatibility Notes |
| 0.5% | 50 µM | Generally safe for most cell-based assays. |
| 1.0% | 150 µM | May be acceptable for robust cell lines; check toxicity. |
| 5.0% | > 1 mM | Suitable for many enzyme assays; likely toxic to cells. |
| 10.0% | > 5 mM | Biochemical/enzymatic assays only; may affect protein stability. |
Tier 3: Advanced Excipient Formulations
When high concentrations are needed and both pH and co-solvents are limited, solubility-enhancing excipients can be employed.
A) Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] The hydrophobic part of the drug molecule can become encapsulated within this cavity, forming a "host-guest" inclusion complex.[14][15] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent solubility of the drug without altering the bulk solvent.[][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 2%, 5% w/v) in your desired buffer.
-
Add an excess of the solid compound to each solution.
-
Shake or stir the mixtures overnight at room temperature to allow equilibrium to be reached.
-
Filter the solutions through a 0.22 µm syringe filter to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).
B) Surfactants
Causality: Surfactants are amphiphilic molecules that can improve solubility in two ways.[18] At very low concentrations, they act as wetting agents, reducing the interfacial tension between the solid compound and the aqueous solvent.[19] Above their critical micelle concentration (CMC), they form micelles that can encapsulate the hydrophobic drug molecule, similar to cyclodextrins, increasing its solubility.[20] For assays, non-ionic surfactants like Polysorbate 20 (Tween-20) or Triton X-100 are often used.
Experimental Protocol: Surfactant Addition
-
Prepare your assay buffer.
-
Add a small amount of a 10% stock solution of Tween-20 to achieve a final concentration of 0.01% - 0.05% (v/v).
-
Attempt to dissolve the compound directly in this surfactant-containing buffer, or dilute a DMSO stock into it.
-
Caution: For cell-based assays, ensure the final surfactant concentration is well below levels that cause membrane disruption and cytotoxicity.[8]
Data Summary: Excipient Performance
| Excipient | Concentration | Achieved Solubility | Potential Assay Interference |
| HP-β-CD | 2% (w/v) | ~5 mM | Low; may interact with cholesterol in cell membranes. |
| Tween-20 | 0.02% (v/v) | ~500 µM | Possible interference in fluorescence/luminescence assays. |
Section 4: Final Verification and Best Practices
-
Always Use Vehicle Controls: The single most important step is to confirm that your final formulation (buffer + co-solvent + excipient) does not affect your biological system on its own.
-
Visual Clarity is Key: Never use a cloudy or hazy solution in an assay. This indicates the presence of undissolved compound, which will lead to highly variable and incorrect results.
-
Prepare Fresh: Prepare stock solutions fresh and do not store diluted aqueous solutions for extended periods unless their stability has been confirmed.
-
Order of Addition Matters: When using a co-solvent, always add the concentrated stock to the vortexing assay buffer. Never add buffer to the concentrated stock, as this will cause immediate precipitation.
Section 5: Summary Workflow Diagram
This diagram provides a comprehensive overview of the decision-making process, from initial compound handling to final assay-ready solution.
Caption: Comprehensive troubleshooting and validation workflow.
References
-
Crini, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Crini, G. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 547-560. [Link]
-
Cognibrain. (2025). Co-solvent: Significance and symbolism. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Kasimedu, S., et al. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy. [Link]
-
ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Manchare, M. (2016). solubility enhancement -by pH change & complexation. Slideshare. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
Al-Remawi, M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
-
Labinsights. (2023). Techniques to Enhance Drug Solubility. [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. [Link]
-
Scientist Solutions. (2025). The important role and application of surfactants in pharmaceutical formulations. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
ACS Publications. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. [Link]
-
Singh, G., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Journal of Drug Delivery and Therapeutics. [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. [Link]
-
Amerigo Scientific. (n.d.). (5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. [Link]
Sources
- 1. This compound (1215319-22-4) for sale [vulcanchem.com]
- 2. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
- 3. (5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pharmaguddu.com [pharmaguddu.com]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 19. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]
- 20. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
"2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" reaction scale-up challenges
Welcome to the technical support center for 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and scale-up of this important heterocyclic compound. As a key building block in medicinal chemistry, understanding the nuances of its preparation is critical for successful research and development.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies for imidazo[1,2-a]pyridines and related compounds.
I. Synthetic Overview & Key Transformation
The most common and logical synthetic route to this compound involves a two-step process:
-
Cyclization: Formation of the imidazo[1,2-a]pyridine core to produce an ester precursor, typically Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate. This is often achieved via the condensation of 6-bromo-2-aminopyridine with an ethyl 3-bromo-2-oxopropanoate or a related three-carbon electrophile.[3]
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.[4]
Each of these steps presents unique challenges, particularly when transitioning from laboratory scale to pilot plant or manufacturing scale.
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and provides actionable solutions.
Step 1: Synthesis of Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate (Cyclization)
Q1: My cyclization reaction is showing low yield and multiple side products on TLC/LC-MS. What are the likely causes and how can I fix this?
A1: Low yields and the formation of impurities in this step are common issues. The primary causes are often related to reaction conditions and the stability of the starting materials.
-
Causality: The reaction involves the nucleophilic attack of the endocyclic nitrogen of 6-bromo-2-aminopyridine on the electrophilic carbonyl component, followed by an intramolecular cyclization and dehydration. Side reactions can occur, including polymerization of the keto-ester, formation of regioisomers if the pyridine ring is asymmetrically substituted (not an issue with the 6-bromo isomer), and degradation under harsh conditions.
-
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. While some procedures are performed without a base, using a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can scavenge the HBr formed during the reaction, preventing side reactions. Start with 1.1 equivalents of NaHCO₃.
-
Solvent Choice: Ethanol is a common solvent for this reaction. However, if you are observing low solubility of the starting materials, consider using DMF. Be aware that DMF will require higher temperatures for removal during workup.
-
Temperature Control: This reaction is typically run at reflux in ethanol. If you are seeing significant byproduct formation, try reducing the temperature to 50-60°C and increasing the reaction time. Conversely, if the reaction is sluggish, a modest increase in temperature may be necessary.
-
Moisture Control: Ensure all reagents and solvents are dry. Water can interfere with the reaction and lead to the formation of undesired byproducts.
-
| Parameter | Recommendation | Rationale |
| Base | NaHCO₃ or K₂CO₃ (1.1 eq) | Neutralizes acid byproduct, minimizing side reactions. |
| Solvent | Ethanol or DMF | Ethanol is greener; DMF can improve solubility. |
| Temperature | 50-80°C | Balance between reaction rate and impurity formation. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidative degradation. |
Q2: I'm having difficulty purifying the ethyl ester product. Column chromatography is not giving clean separation. What are my options?
A2: Purification of imidazo[1,2-a]pyridine derivatives can be challenging due to their polarity and potential for streaking on silica gel.
-
Causality: The basic nitrogen atoms on the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silica gel, leading to poor separation. Closely related impurities can also co-elute.
-
Troubleshooting Protocol:
-
Modified Chromatography:
-
Base-Washed Silica: Prepare a slurry of silica gel with your eluent containing 1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica and improve the peak shape.
-
Gradient Elution: Start with a less polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. This can help to resolve closely eluting spots.
-
-
Crystallization: This is often the most effective method for purification at scale.
-
Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system. Good single solvents for crystallization are often ethanol, isopropanol, or ethyl acetate. You may also need a binary solvent system (e.g., ethyl acetate/hexane or ethanol/water).
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, and then further cool in an ice bath. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Step 2: Hydrolysis of Ethyl Ester to Carboxylic Acid
Q3: The hydrolysis of my ethyl ester is incomplete, or I am seeing decomposition of my product.
A3: Incomplete hydrolysis or product degradation are common problems during saponification.
-
Causality: The hydrolysis is an equilibrium-driven process. Insufficient base or reaction time will lead to incomplete conversion. The imidazo[1,2-a]pyridine core can be sensitive to harsh basic conditions and high temperatures, leading to potential ring-opening or other degradation pathways.
-
Troubleshooting Protocol:
-
Stoichiometry of Base: Use a sufficient excess of base. A good starting point is 2-3 equivalents of NaOH or LiOH.
-
Solvent System: A mixture of ethanol and water is typically effective. The ethanol helps to solubilize the ester, while the water is necessary for the hydrolysis reaction.
-
Temperature and Time: Monitor the reaction by TLC or LC-MS. Start at room temperature and gently heat to 40-50°C if the reaction is slow. Avoid prolonged heating at high temperatures. A typical reaction time is 2-4 hours.[4]
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. The product should precipitate out of the solution.
-
| Parameter | Recommendation | Rationale |
| Base | NaOH or LiOH (2-3 eq) | Ensures complete conversion of the ester. |
| Solvent | Ethanol/Water mixture | Solubilizes starting material and facilitates hydrolysis. |
| Temperature | Room Temperature to 50°C | Minimizes degradation of the heterocyclic core. |
| Workup | Careful acidification to pH 4-5 | Precipitates the carboxylic acid product cleanly. |
Q4: My final carboxylic acid product is difficult to crystallize and appears amorphous. How can I obtain a crystalline solid?
A4: Obtaining a crystalline product is crucial for purity and ease of handling.
-
Causality: The presence of impurities can inhibit crystallization. The product itself may also have a high solubility in the workup solvent.
-
Troubleshooting Protocol:
-
Purity Check: Ensure the product is pure by LC-MS and ¹H NMR before attempting crystallization. If impurities are present, consider an additional purification step, such as a wash or a quick filtration through a plug of silica.
-
Solvent Selection for Crystallization:
-
Perform a solvent screen with a variety of solvents of different polarities (e.g., water, ethanol, acetonitrile, ethyl acetate, acetone).
-
Look for a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
pH Adjustment During Precipitation: The pH at which the product is precipitated during the workup is critical. Precipitating too quickly by adding a strong acid rapidly can lead to an amorphous solid. Instead, add the acid dropwise with vigorous stirring to allow for controlled precipitation.
-
III. Scale-Up Challenges & Recommendations
Transitioning the synthesis of this compound to a larger scale introduces new challenges.
Caption: Key challenges in scaling up the synthesis.
Q5: What are the primary safety concerns when scaling up the cyclization reaction?
A5: The main safety concerns are thermal management and potential pressure build-up. The initial alkylation can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Recommendation:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., RC1) to understand the heat of reaction and the rate of heat evolution.
-
Controlled Addition: Add the electrophilic reagent (e.g., ethyl 3-bromo-2-oxopropanoate) subsurface and at a controlled rate to manage the exotherm.
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat load.
-
Q6: How can I improve the efficiency of the hydrolysis and workup at a larger scale?
A6: At scale, the large volumes of water and solvent can make extraction and isolation cumbersome.
-
Recommendation:
-
Telescoping: If possible, consider a "telescoped" procedure where the hydrolysis is performed directly on the crude cyclization product without intermediate isolation. This requires a robust and clean cyclization step.
-
Crystallization as Purification: Focus on developing a robust crystallization procedure for the final product. This is far more scalable and cost-effective than chromatography.
-
Filtration and Drying: The physical form of the precipitated acid is crucial. A granular, crystalline solid will be much easier to filter and dry than a fine, amorphous powder. Use the recommendations in Q4 to control the particle size. For drying, a vacuum oven with a nitrogen sweep is recommended to efficiently remove residual solvents.
-
IV. Frequently Asked Questions (FAQs)
Q7: What is the typical purity of commercially available this compound?
A7: Commercial suppliers typically offer this compound at a purity of 97% or higher.
Q8: How should this compound be stored?
A8: this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.
Q9: Can I use a different base for the hydrolysis step, such as potassium hydroxide (KOH)?
A9: Yes, KOH is a suitable alternative to NaOH or LiOH for the saponification. The number of equivalents and reaction conditions will be comparable.
Q10: Are there alternative synthetic routes to this compound?
A10: Yes, multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction are powerful methods for synthesizing substituted imidazo[1,2-a]pyridines.[5][6][7] These reactions combine an amine (like 6-bromo-2-aminopyridine), an aldehyde, and an isocyanide in a single step. While potentially more efficient, they may require more process development to control impurity profiles.
V. References
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). [Link]
-
ResearchGate. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. [Link]
-
National Institutes of Health. The Groebke-Blackburn-Bienaymé Reaction. [Link]
-
Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). [Link]
-
Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
ResearchGate. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. [Link]
-
National Institutes of Health. The Groebke-Blackburn-Bienaymé Reaction. [Link]
-
Semantic Scholar. Imidazo[1,2-a]pyridin-2-ylacetic acid and two pairs of isomorphous ML2(H2O)2 dihydrates (M = Ni, Co and Mn, Cd) based on its anion: Syntheses, crystal structures and properties. [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
ACS Publications. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
PubChem. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. [Link]
-
PubChem. 3-Bromoimidazo[1,2-a]pyridine. [Link]
-
ResearchGate. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
MDPI. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. [Link]
-
PubChem. Imidazo[1,2-a]pyridine-3-acetic acid. [Link]
-
PubMed. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. [Link]
Sources
- 1. pharmasources.com [pharmasources.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMIDAZO[1,2-A]PYRIDIN-3-YL-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis: A Technical Support Guide
The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, is a frequently performed transformation in many research laboratories.[1][2][3] The selection of an appropriate catalyst is paramount for the success of this synthesis, directly impacting yield, purity, and reaction scope. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in navigating the nuances of catalyst selection for this important reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines and offers systematic approaches to their resolution.
Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
Potential Causes and Troubleshooting Steps:
-
Ineffective Catalyst Activity:
-
Catalyst Oxidation/Deactivation: Many catalysts, particularly copper(I) species, are susceptible to oxidation.[4][5] Ensure that reactions employing air-sensitive catalysts are performed under an inert atmosphere (e.g., nitrogen or argon). If using a copper(I) salt, consider using a freshly opened bottle or purifying the catalyst before use.
-
Improper Ligand Choice: For metal-catalyzed reactions, the ligand plays a crucial role in stabilizing the active catalytic species and modulating its reactivity.[6] If yields are low, screening a small library of ligands (e.g., bipyridine, phenanthroline for copper) can be beneficial.
-
Insufficient Catalyst Loading: While higher catalyst loading can sometimes improve yields, it can also lead to increased side products and purification challenges. A systematic optimization of the catalyst loading (e.g., from 1 mol% to 10 mol%) is recommended.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the catalyst and substrates.[4][6] If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., in 10-20 °C increments) may be necessary. Conversely, high temperatures can sometimes lead to decomposition.[6]
-
Solvent: The choice of solvent can influence substrate solubility, catalyst activity, and the reaction pathway.[3][4] Aprotic polar solvents like DMF or DMSO are commonly used.[4] However, for some catalyst systems, less polar solvents like toluene or dioxane may be optimal.[7] If solubility is an issue, consider a solvent screen.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.
-
-
Poor Substrate Reactivity:
-
Electron-Withdrawing/Donating Groups: The electronic nature of the substituents on both the 2-aminopyridine and the carbonyl compound can significantly impact reactivity.[4][8] Electron-rich 2-aminopyridines are generally more nucleophilic and react faster. For less reactive substrates, a more active catalyst system or harsher reaction conditions may be required.
-
Problem 2: Formation of Significant Side Products
Potential Causes and Troubleshooting Steps:
-
Self-Condensation of the Carbonyl Compound: Aldehydes and ketones can undergo self-condensation, especially in the presence of a base or at elevated temperatures.
-
Solution: Add the carbonyl compound slowly to the reaction mixture containing the 2-aminopyridine and catalyst. Lowering the reaction temperature can also mitigate this side reaction.
-
-
Formation of Isomeric Products: Substitution on the 2-aminopyridine ring can potentially lead to the formation of regioisomers.
-
Solution: The regioselectivity is often dictated by the catalyst and reaction conditions. A careful selection of the catalytic system can favor the formation of the desired isomer. For instance, certain gold-catalyzed methods have shown high regioselectivity.[2]
-
-
Over-oxidation or Decomposition: Sensitive functional groups on the substrates or product can be susceptible to degradation under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the most versatile for imidazo[1,2-a]pyridine synthesis?
While there is no single "best" catalyst for all substrates, copper-based catalysts are widely used due to their low cost, ready availability, and broad functional group tolerance.[4][5][9][10] Copper(I) salts like CuI and CuBr are frequently employed, often in the presence of a ligand.[4][6] However, for specific transformations or challenging substrates, other catalysts like gold, palladium, or iron may offer superior performance.[2][6][8]
Q2: What are the advantages of using microwave-assisted synthesis?
Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles.[1][11][12][13][14] This is attributed to efficient and uniform heating of the reaction mixture.
Q3: Are metal-free conditions a viable option?
Yes, several metal-free methods have been developed for the synthesis of imidazo[1,2-a]pyridines.[11][15] These often involve the use of catalysts like iodine or are conducted under catalyst-free conditions at elevated temperatures or with microwave assistance.[11][16] Metal-free approaches are advantageous in terms of cost, toxicity, and ease of product purification.
Q4: How do I choose the appropriate starting materials?
The most common route involves the condensation of a 2-aminopyridine with an α-haloketone.[3][15][17][18] However, numerous other starting materials can be used, including aldehydes, alkynes, and nitroolefins, often in multicomponent reactions.[1][8][19][20] The choice of starting materials will depend on the desired substitution pattern on the final product and the availability of the precursors.
Catalyst and Condition Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Copper (e.g., CuI, CuBr) | 80-120 °C, DMF or Toluene | Low cost, versatile, good functional group tolerance[4][5][9] | Can be air-sensitive, may require a ligand[6] |
| Gold (e.g., PicAuCl2) | Room temperature to reflux, CH2Cl2 | Mild reaction conditions, high regioselectivity[2][21] | Higher cost compared to copper |
| Palladium (e.g., Pd(II)) | Room temperature, CH2Cl2 | Access to unique products (e.g., 3-vinylimidazo[1,2-a]pyridines)[6] | Catalyst cost, potential for palladium contamination in the product |
| Iron (e.g., FeCl2) | 150 °C, DMF | Inexpensive and abundant metal[8] | Often requires high temperatures |
| Iodine | Microwave or conventional heating | Metal-free, cost-effective[11][16] | May not be suitable for all substrates |
| Metal-Free | High temperature or microwave | Avoids metal contamination, simplifies purification[15][22] | May require harsh conditions |
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
-
To a dry reaction vessel equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the α-haloketone (1.1 mmol), the copper catalyst (e.g., CuI, 5 mol%), and a ligand (e.g., L-proline, 10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., DMF, 3 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Visualizing the Process
Generalized Reaction Mechanism
Caption: Generalized mechanism for imidazo[1,2-a]pyridine synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (2014). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. (2014). Synfacts, 10(12), 1281.
- Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
- Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (2015). RSC Advances, 5(11), 8161–8166.
- Rodríguez, J. C., Maldonado, R. A., Ramírez-García, G., Díaz Cervantes, E., & de la Cruz, F. N. (2022). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of the Chilean Chemical Society, 67(2).
- Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2009). Beilstein Journal of Organic Chemistry, 5, 19.
- Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (2016). RSC Advances, 6(76), 72081–72084.
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565–2573.
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Iron(II) Chloride-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. (2013). Synfacts, 9(2), 0170.
- Benzenine, S., Benahmed, M., Canac, Y., & Choukchou-Braham, N. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. ECSOC-25.
- Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine Using Pyridine N-Oxide and Alkynes. (2014).
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025). Current Microwave Chemistry, 12(1).
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35215–35227.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38435–38445.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(3).
-
New synthesis of imidazo [1, 2-a] pyrimidine catalyzed by gold nanoparticles. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2018). RSC Advances, 8(63), 36248–36289.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 527, 01014.
- Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannul
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Chemical Communications. Retrieved January 19, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
- Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024).
- Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025). New Journal of Chemistry, 49(1).
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ChemistryOpen, 14(4).
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]
- General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. (2015). Organic Letters, 18(1), 84–87.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-conferences.org [bio-conferences.org]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 20. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
Preventing decomposition of "2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid"
Welcome to the dedicated technical support center for 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS No: 1215319-22-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable research compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This minimizes the risk of thermal decomposition and oxidative degradation.
Q2: I've noticed a change in the color of my compound. What could be the cause?
A2: A change in color, such as yellowing or browning, is often an indicator of decomposition. This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to investigate the purity of the material if any color change is observed.
Q3: Is this compound sensitive to light?
Q4: What is the primary decomposition pathway I should be concerned about?
A4: The most probable decomposition pathway for this compound is decarboxylation.[3][4] This is a common reaction for heteroaromatic acetic acids, where the carboxylic acid group is lost as carbon dioxide, leading to the formation of 5-bromo-2-methylimidazo[1,2-a]pyridine.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific experimental scenarios where decomposition is a common challenge.
Guide 1: Preventing Decomposition During Storage
Issue: Gradual degradation of the solid compound over time, even under refrigerated conditions.
Root Cause Analysis:
-
Oxygen/Moisture Ingress: Improperly sealed containers can allow air and moisture to interact with the compound, leading to oxidative degradation and potential hydrolysis.
-
Temperature Fluctuations: Frequent removal from cold storage and exposure to ambient temperatures can accelerate decomposition.
-
Light Exposure: Storing the compound in clear containers can lead to photodegradation.
Preventative Measures & Protocols:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the imidazopyridine ring system. |
| Temperature | Maintain at 2-8°C.[1] | Reduces the rate of thermally induced decarboxylation. |
| Container | Use amber glass vials with tight-fitting caps (e.g., PTFE-lined). | Protects from light and prevents moisture ingress. |
| Handling | Aliquot the compound into smaller, single-use vials. | Minimizes the number of times the bulk material is exposed to ambient conditions. |
Experimental Protocol: Aliquoting for Stable Long-Term Storage
-
Preparation: Work in a glove box or a fume hood with an inert atmosphere.
-
Vial Preparation: Use pre-dried amber glass vials with PTFE-lined caps.
-
Aliquoting: Carefully weigh the desired amount of this compound into each vial.
-
Inerting: Backfill each vial with argon or nitrogen gas.
-
Sealing: Tightly seal the vials immediately.
-
Labeling: Clearly label each vial with the compound name, lot number, amount, and date.
-
Storage: Place the aliquoted vials in a refrigerator at 2-8°C.
Guide 2: Minimizing Decomposition in Solution
Issue: The compound degrades rapidly after being dissolved in a solvent for an experiment.
Root Cause Analysis:
-
Solvent Choice: Protic solvents, especially at elevated temperatures, can facilitate decarboxylation. The pH of the solution can also significantly impact stability.
-
pH of the Medium: The zwitterionic form of the molecule, which is favored under certain pH conditions, can be more susceptible to decarboxylation.[5]
-
Dissolution Temperature: Heating to dissolve the compound can accelerate decomposition.
Preventative Measures & Protocols:
| Parameter | Recommendation | Rationale |
| Solvent Selection | Use aprotic solvents like DMSO, DMF, or THF for stock solutions. For aqueous buffers, prepare fresh and use promptly. | Aprotic solvents are less likely to participate in proton transfer reactions that can facilitate decarboxylation. |
| pH Control | Maintain the pH of aqueous solutions in the acidic range (pH 3-5) if compatible with the experiment. | In acidic conditions, the carboxylic acid is protonated, which can disfavor the formation of the zwitterionic intermediate prone to decarboxylation. |
| Dissolution Method | Dissolve at room temperature. Use sonication for short periods if necessary. Avoid excessive heating. | Minimizes thermal stress on the molecule. |
| Solution Storage | Store stock solutions at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles. | Low temperatures significantly slow down the rate of decomposition in solution. |
Experimental Protocol: Preparation of a Stable Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the solvent to the desired concentration. If solubility is an issue, vortex or sonicate briefly at room temperature.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting microvials.
-
Storage: Store the aliquots at -20°C or -80°C immediately.
III. Analytical Monitoring of Decomposition
To ensure the integrity of your experimental results, it is crucial to monitor the stability of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.
Recommended Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and any potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the parent compound and expected degradants have good absorbance (e.g., 254 nm or 280 nm). |
| Column Temperature | 30°C |
Forced Degradation Studies for Method Development:
To ensure your HPLC method is stability-indicating, perform forced degradation studies.[2] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: 105°C (solid state)
-
Photostability: Exposure to UV and visible light (ICH Q1B guidelines)
The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable and can be resolved from the parent peak.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to monitor the decarboxylation process.
-
¹H NMR: The disappearance of the singlet corresponding to the methylene protons of the acetic acid group (-CH₂-COOH) and the appearance of a new methyl singlet (-CH₃) for the decarboxylated product (5-bromo-2-methylimidazo[1,2-a]pyridine) would be indicative of decomposition. The integration of these peaks can be used to quantify the extent of degradation.
IV. Visualization of Decomposition and Prevention
Decomposition Pathway
Caption: Troubleshooting workflow for decomposition.
V. References
-
BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Retrieved from BenchChem website.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Gawinecki, R., Borowski, P., Miłaczewska, A., Skotnicka, A., Woliński, K., & Brzyska, A. (2011). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Modeling, 17(8), 1897–1904.
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1726-1730.
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 1730-1734.
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38346-38350.
-
Semantic Scholar. (n.d.). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]
Sources
By-product identification in "2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" synthesis
Welcome to the technical support center for the synthesis of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential by-products encountered during this synthetic procedure. Our goal is to provide you with the expertise and in-depth technical insights necessary to troubleshoot your experiments effectively, ensuring the integrity and purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for accessing a class of compounds with significant therapeutic potential. The most common and direct route involves a variation of the Phillips-Ladenburg cyclization. This reaction proceeds via the condensation of 2-amino-6-bromopyridine with an appropriate three-carbon α-halo carbonyl synthon, typically ethyl 3-bromo-2-oxopropanoate or 3-bromopyruvic acid. When the ethyl ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.
The apparent simplicity of this reaction belies the potential for several side reactions that can lead to a range of impurities. Understanding the mechanistic basis for the formation of these by-products is critical for optimizing reaction conditions and implementing effective purification strategies. This guide will address the most frequently encountered issues in a practical question-and-answer format.
Reaction Workflow & Mechanistic Overview
The primary synthetic pathway is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-amino-6-bromopyridine on the α-carbon of the carbonyl compound, displacing the bromide. The resulting pyridinium salt intermediate then undergoes an intramolecular cyclization, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific analytical observations that may indicate the presence of impurities or incomplete reactions.
Q1: My ¹H NMR spectrum shows unexpected signals: a triplet around 1.3 ppm and a quartet around 4.2 ppm. What are they?
Answer:
These signals are the classic signature of an ethyl group (-OCH₂CH₃) and strongly indicate the presence of Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate , the unhydrolyzed ester intermediate.
-
Causality: The hydrolysis of the ethyl ester to the carboxylic acid is an equilibrium-driven process. Insufficient reaction time, inadequate concentration of the acid or base catalyst, or the use of a non-aqueous solvent can lead to incomplete conversion.
-
Identification: The most telling sign is the presence of the ethyl group signals in the ¹H NMR. The methylene protons of the acetate group will also be shifted slightly compared to the final acid product. Mass spectrometry will show a molecular ion peak corresponding to a higher mass (282/284 m/z for the ester vs. 254/256 m/z for the acid).
-
Troubleshooting Protocol:
-
Re-subject to Hydrolysis: Combine the impure product with a suitable solvent (e.g., ethanol/water mixture) and an excess of aqueous NaOH or HCl.
-
Monitor Completion: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the disappearance of the ester spot by Thin Layer Chromatography (TLC), typically using a mobile phase like ethyl acetate/hexanes. The acid product is significantly more polar and will have a lower Rf value.
-
Work-up: Once the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~4-5 to precipitate the carboxylic acid product. Filter, wash with cold water, and dry.
-
Q2: My mass spectrum shows a significant peak at a mass 44 units lower than my expected product (m/z 210/212). What is this by-product?
Answer:
A loss of 44 atomic mass units (the mass of CO₂) from your target molecule is a strong indicator of decarboxylation, leading to the formation of 5-bromo-2-methylimidazo[1,2-a]pyridine .
-
Causality: Heteroaryl acetic acids can be susceptible to decarboxylation, particularly when subjected to high temperatures, prolonged heating, or strong acidic/basic conditions[1]. The reaction proceeds through a zwitterionic intermediate, which facilitates the loss of carbon dioxide[2].
-
Identification:
-
¹H NMR: The characteristic singlet for the -CH₂- group of the acetic acid moiety (typically around 3.8-4.0 ppm) will be absent. Instead, a new singlet corresponding to the -CH₃ group will appear further upfield (around 2.4-2.5 ppm).
-
MS: The mass spectrum will show a molecular ion peak at m/z 210 and 212, corresponding to the bromine isotopes.
-
-
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Avoid excessive heating during both the cyclization and hydrolysis steps. If possible, conduct the hydrolysis at a lower temperature for a longer duration.
-
Purification: This by-product is significantly less polar than the desired carboxylic acid. It can often be removed by recrystallization or column chromatography. A pH-based extraction can also be effective; the desired acid will be soluble in a basic aqueous solution (e.g., NaHCO₃), while the decarboxylated by-product will remain in the organic layer.
-
Caption: Decarboxylation side reaction pathway.
Q3: My NMR shows a complex aromatic region, and I'm concerned about isomeric impurities. Could I have formed an imidazo[1,5-a]pyridine?
Answer:
While the formation of the isomeric 7-bromoimidazo[1,5-a]pyridine system is mechanistically possible in some fused imidazole syntheses, it is highly unlikely under the standard Phillips cyclization conditions used for this synthesis.
-
Causality & Regioselectivity: The Phillips-Ladenburg mechanism proceeds through the initial alkylation of the most nucleophilic nitrogen atom of 2-amino-6-bromopyridine. The pyridine ring nitrogen (N1) is significantly more nucleophilic than the exocyclic amino group (N-amino)[3]. Therefore, the reaction overwhelmingly proceeds via the pathway leading to the imidazo[1,2-a]pyridine scaffold. Formation of the imidazo[1,5-a] isomer would require initial reaction at the less reactive exocyclic amino group, which is not favored.
-
Identification & Differentiation: Should you need to confirm the regiochemistry, specific NMR features can distinguish the two isomers.
-
¹H NMR: The proton environments are distinct. For imidazo[1,2-a]pyridines, H-5 is typically the most downfield proton on the pyridine ring. In contrast, for imidazo[1,5-a]pyridines, the proton ortho to the bridgehead nitrogen (H-8) is often significantly downfield. For example, in 1-bromoimidazo[1,5-a]pyridine, the H-8 proton appears at 7.89 ppm, while the other protons are further upfield[4].
-
¹³C NMR & 2D NMR: Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity. For the desired product, a correlation between the methylene protons (-CH₂) and the C2 and C3 carbons of the imidazole ring would be expected.
-
-
Troubleshooting Protocol:
-
Confirm Starting Material: Ensure that you have used 2-amino-6 -bromopyridine and not an isomeric aminobromopyridine.
-
Adhere to Standard Conditions: Standard Phillips cyclization conditions (mildly acidic or neutral, moderate temperatures) strongly favor the desired imidazo[1,2-a] isomer.
-
Advanced Characterization: If ambiguity remains, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm the structure.
-
Data Summary for Identification
The following table summarizes the key analytical data for the target compound and its most common by-products to aid in their identification.
| Compound | Molecular Formula | MW ( g/mol ) | Key ¹H NMR Signals (δ ppm, DMSO-d₆) | Key Mass Spec (m/z) |
| Target Product | C₉H₇BrN₂O₂ | 255.07 | ~8.4 (d, H-5), ~7.6 (s, H-3), ~7.5 (d, H-8), ~7.1 (t, H-6/7), ~3.9 (s, -CH₂-) | 254/256 [M]⁺, 210/212 [M-CO₂]⁺ |
| Ethyl Ester By-product | C₁₁H₁₁BrN₂O₂ | 283.12 | Signals for imidazopyridine core + ~4.2 (q, -OCH₂-) , ~1.3 (t, -CH₃) | 282/284 [M]⁺ |
| Decarboxylation By-product | C₈H₇BrN₂ | 211.06 | Signals for imidazopyridine core + ~2.4 (s, -CH₃) , absence of -CH₂- signal | 210/212 [M]⁺ |
| Starting Material | C₅H₅BrN₂ | 173.01 | ~7.3 (t, H-4), ~6.6 (d, H-3), ~6.5 (d, H-5), ~6.4 (s, -NH₂) | 172/174 [M]⁺ |
Note: Exact NMR chemical shifts can vary depending on the solvent and concentration.
References
- Royal Society of Chemistry. (n.d.). Supplementary Materials for a relevant publication.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12269134, Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine.
- ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry.
- Pollack, R. (1978). Decarboxylations of β-Keto Acids and Related Compounds. Master Organic Chemistry.
- E3S Web of Conferences. (2024).
- Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2.
Sources
Technical Support Center: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of microwave-assisted synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging microwave technology to accelerate the synthesis of this privileged heterocyclic scaffold. As your application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages over conventional heating methods by enabling rapid, uniform, and efficient heating.[1][2][3] This often translates to dramatically shorter reaction times, improved product yields, and enhanced purity.[4][5] For the synthesis of imidazo[1,2-a]pyridines, a core motif in numerous pharmaceuticals, these benefits are particularly impactful.[6][7][8]
This guide is structured into a comprehensive troubleshooting section and a frequently asked questions (FAQs) area to directly address the challenges you may encounter.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: I am getting very low or no yield of my desired imidazo[1,2-a]pyridine. What are the likely causes and how can I fix it?
Answer:
Low yield is the most common issue and can almost always be traced back to suboptimal reaction parameters. The high energy and rapid heating of microwave synthesis mean that small changes in conditions can have a large impact.
-
Cause A: Incorrect Temperature or Time. Unlike conventional heating where reactions might proceed slowly at lower temperatures, microwave reactions often have a sharper "activation" threshold.
-
Solution: Perform a systematic optimization matrix. Start with a literature-reported temperature for a similar transformation and screen a range of ±20-30 °C. For each temperature, run the reaction for different durations (e.g., 5, 15, and 30 minutes). Monitor reaction progress by TLC or LC-MS to pinpoint the optimal conditions before product degradation occurs.[9]
-
-
Cause B: Poor Solvent Choice. The efficiency of microwave heating is entirely dependent on the ability of the reaction medium to absorb microwave energy.[10] This is related to the solvent's polarity and its dielectric properties (specifically, the dissipation factor, tan δ).[4]
-
Solution: Switch to a solvent with a higher tan δ value. Non-polar solvents like toluene or hexane are generally poor choices unless one of your reactants is highly polar and can act as the primary energy absorber.[10] Highly effective solvents for imidazo[1,2-a]pyridine synthesis include ethanol, DMF, DMSO, and green solvent mixtures like H₂O-IPA.[11][12] Ionic liquids are also excellent microwave absorbers.[1]
-
-
Cause C: Ineffective or Absent Catalyst. While many syntheses of this scaffold can proceed catalyst-free under microwave irradiation[13][14], others require a catalyst to proceed efficiently.
Question 2: My reaction is producing significant side products or I'm observing charring/decomposition of my starting materials.
Answer:
This is a clear indication of excessive energy input, either through too high a temperature or prolonged heating.
-
Cause A: Temperature is too high. Microwave heating can be so rapid that it's easy to overshoot the optimal temperature, leading to thermal decomposition of reagents or products.[5][18]
-
Solution 1: Reduce the Set Temperature. Lower the target temperature in 10-15 °C increments.
-
Solution 2: Use Power Control with a Temperature Limit. Instead of setting a target temperature, set a maximum power level (e.g., 100-150 W) with a "do not exceed" temperature limit. This provides a gentler heating ramp.
-
Solution 3: Ensure Uniform Heating. Use the instrument's magnetic stirring feature at a sufficient speed. Non-uniform heating can create "hot spots" where decomposition occurs, even if the bulk temperature reading appears normal.[1]
-
-
Cause B: Reaction Time is Too Long. The desired product may form quickly and then degrade upon continued heating.
-
Solution: Conduct a time-course study. Set up several identical reactions and run them for progressively longer times (e.g., 2, 5, 10, 20, 30 minutes). Analyze the crude reaction mixture from each time point to determine when the product concentration is highest and degradation products begin to appear.
-
Question 3: My results are not reproducible from one run to the next.
Answer:
Reproducibility issues in microwave synthesis often stem from subtle variations in experimental setup.
-
Cause A: Inconsistent Vessel Sealing. Modern microwave reactors heat well above a solvent's atmospheric boiling point, generating significant internal pressure.[3] Inconsistent sealing can lead to pressure leaks, which alters the boiling point and reaction temperature.
-
Solution: Always use new, properly fitting septa and caps designed for your specific microwave vials. Ensure the aluminum crimp is tightened correctly and consistently for every run.[3]
-
-
Cause B: Inaccurate Temperature Measurement. Most laboratory microwave reactors use an infrared (IR) sensor to measure the external surface temperature of the vial. This can sometimes differ from the actual internal solution temperature.
-
Solution: If your instrument has a fiber-optic temperature probe option, use it for the most accurate internal temperature reading. If using IR, be aware that vial cleanliness, volume, and positioning can affect accuracy. Keep the reaction volume and vial placement consistent between runs.
-
-
Cause C: Reagent Purity and Water Content. Small amounts of impurities or water in starting materials can have a pronounced effect on high-energy microwave reactions.
-
Solution: Use reagents of consistent purity. If the reaction is sensitive to water, ensure solvents are anhydrous.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of microwave synthesis for imidazo[1,2-a]pyridines compared to conventional oil bath heating?
Microwave synthesis offers several key advantages:
-
Speed: Reactions that take hours or days with conventional heating can often be completed in minutes.[4] This is due to rapid, direct heating of the polar molecules in the reaction mixture.[1][10]
-
Higher Yields & Purity: The rapid heating minimizes the time reactants are held at high temperatures, often reducing the formation of side products and leading to cleaner reactions and higher isolated yields.[2]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel itself, making it a more energy-efficient process.[1][2]
-
Reproducibility: When properly controlled, dedicated microwave reactors offer excellent reproducibility.[3][4]
Q2: How do I select the best solvent for a new microwave-assisted reaction?
Solvent selection is critical. The ideal solvent should dissolve your reactants and efficiently absorb microwave energy. Solvents are often categorized by their ability to heat under microwave irradiation:
-
High Absorbers: (e.g., Ethanol, Methanol, DMF, DMSO) - These are polar solvents that heat very quickly and are excellent starting points for optimization.
-
Medium Absorbers: (e.g., Acetonitrile, Water, Isopropanol) - These are also good choices and heat efficiently.
-
Low/Non-Absorbers: (e.g., Toluene, Hexane, Dioxane) - These should generally be avoided unless a reactant or catalyst is a strong microwave absorber.[10]
Table 1: Common Solvents for Microwave Synthesis
| Solvent | Boiling Point (°C) | Microwave Heating Characteristics |
| Ethanol | 78 | High Absorber |
| DMF | 153 | High Absorber |
| DMSO | 189 | High Absorber |
| Acetonitrile | 82 | Medium Absorber |
| Water-IPA (1:1) | ~80 | Medium-High Absorber[12] |
| Toluene | 111 | Low Absorber |
Q3: What are the most important safety precautions to take?
Safety is paramount.
-
NEVER use a domestic microwave oven. They lack the necessary pressure/temperature controls and containment features, creating a severe explosion risk.[18]
-
Use only manufacturer-certified pressure vials and caps. [3][18] Do not use standard glassware.
-
Be aware of potential pressure buildup. Reactions that generate gas or use low-boiling-point solvents can create very high pressures. Start with small-scale reactions to assess the risk.[2]
-
Allow the vessel to cool completely (e.g., below 50 °C) before attempting to open it.[3] Modern instruments have built-in cooling jets and safety interlocks to prevent premature opening.
-
Consult the Material Safety Data Sheet (MSDS) for all reagents to understand their stability at high temperatures.[18]
Section 3: General Experimental Protocol
This protocol describes a typical catalyst-free synthesis of a 2-phenylimidazo[1,2-a]pyridine derivative via the condensation of 2-aminopyridine and an α-bromoketone.
Protocol: Microwave-Assisted Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 3 mL of ethanol.
-
Reactant Addition: Add 2-bromoacetophenone (1.0 mmol, 1.0 equiv).
-
Vessel Sealing: Securely seal the vial with a dedicated septum and aluminum crimp cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the following parameters:
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Power: 200 W (maximum)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system.
-
Work-up: Once cooled, open the vial. Quench the reaction mixture with a saturated solution of sodium bicarbonate (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Section 4: Visual Guides & Workflows
Diagram 1: General Optimization Workflow
This diagram outlines the logical steps for optimizing a new microwave-assisted synthesis.
Caption: Workflow for optimizing microwave-assisted reactions.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis problems.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2022). MDPI. [Link]
-
Microwave assisted reactions. (2018). SlideShare. [Link]
-
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025). Bentham Science. [Link]
-
Synthesis of imidazo[1,2-a]pyridines by microwave irradiation method. (2024). ResearchGate. [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. (2022). ResearchGate. [Link]
-
PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2016). ResearchGate. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[9][10]imidazo[1,2-a]pyrimidines via A3 coupling. (2025). Frontiers. [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[9][10]imidazo[1,2-a]pyrimidines via A3 coupling. (2025). PMC - NIH. [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2020). ACS Combinatorial Science. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (2016). RSC Publishing. [Link]
-
Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (2021). Semantic Scholar. [Link]
-
Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. (2016). ResearchGate. [Link]
-
An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. (2021). New Journal of Chemistry (RSC Publishing). [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2007). PMC - NIH. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bspublications.net [bspublications.net]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Choice for Microwave Synthesis [cem.com]
- 11. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 17. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety Considerations for Microwave Synthesis [cem.com]
Validation & Comparative
A Researcher's Guide to Bromo-Substituted Imidazo[1,2-a]pyridine-2-acetic Acids: A Positional Isomer Comparison
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antitubercular, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The introduction of a bromine atom onto this versatile core significantly modulates its physicochemical properties and biological target interactions. However, the precise placement of this halogen atom—its positional isomerism—can lead to vastly different pharmacological profiles.
This guide provides an in-depth comparison of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid and its other bromo isomers. We will dissect their chemical properties, explore the nuances of their synthesis, and present a validated experimental framework for their comparative biological evaluation. Our focus is not merely on the data but on the underlying scientific rationale, empowering researchers to make informed decisions in their drug discovery endeavors.
The Isomers in Focus: A Structural Overview
The core structure under consideration is 2-(Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. The key variable is the position of the single bromine atom on the bicyclic ring system. While several positions are possible, this guide will focus on the most commonly investigated isomers, highlighting the subtle yet critical structural differences that dictate their function.
Caption: Chemical structures of key bromo positional isomers.
Comparative Data Analysis
The location of the electron-withdrawing bromine atom influences the electron density distribution across the aromatic system, affecting properties like pKa, lipophilicity, and metabolic stability. These factors are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[1]
| Property | 2-(3-Bromo...) | 2-(5-Bromo...) | 2-(6-Bromo...) | 2-(8-Bromo...) |
| CAS Number | N/A | 1215319-22-4[6][7] | 59128-15-3[8] | N/A (Ester: 1288993-73-6[9]) |
| Molecular Formula | C₉H₇BrN₂O₂ | C₉H₇BrN₂O₂[7] | C₉H₇BrN₂O₂[8] | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 | 255.07[10] | 255.07 | 255.07[9] |
| Reported Activity | Parent core used as ligand for beta-amyloid plaques.[11][12] | Serves as a key intermediate for biologically active molecules.[8] | Parent core used in synthesis of novel antimycobacterial agents.[13] | Parent core shows potential in various therapeutic areas. |
| SAR Insights | Bromination at C3 can influence binding affinity in specific targets. | The 5-position is a common site for substitution in various synthetic schemes. | Substitution at the 6-position has been explored for optimizing anti-TB activity.[5] | Substitution at this position can impact pharmacokinetic properties. |
Note: Data for the specific acetic acid derivatives is limited for some isomers; insights are drawn from the parent bromo-imidazo[1,2-a]pyridine structures where necessary.
Synthetic Strategies: The Path to Positional Control
The synthesis of imidazo[1,2-a]pyridines is a well-established field, with the classical approach involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[14][15] The key to generating specific bromo isomers lies in the selection of the starting 2-aminopyridine. To obtain the desired product, one must begin with the corresponding bromo-2-aminopyridine.
Caption: Generalized synthesis of target compounds.
This synthetic route is versatile and allows for the creation of a library of isomers simply by changing the starting bromo-2-aminopyridine. This modularity is essential for conducting comprehensive structure-activity relationship (SAR) studies.[13]
Experimental Protocol: Comparative Anti-proliferative Activity Screening
To objectively compare the biological performance of these isomers, a robust and reproducible assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is an excellent first-pass screen for potential anticancer agents.[4]
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and its positional isomers against a human cancer cell line (e.g., A549, lung carcinoma).[16]
Methodology
A. Materials and Reagents:
-
Cell Line: A549 (human lung carcinoma)
-
Compounds: Test isomers (5-bromo, 6-bromo, 8-bromo, etc.), dissolved in DMSO to create 10 mM stock solutions.
-
Positive Control: Doxorubicin (a known cytotoxic agent).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), Phosphate Buffered Saline (PBS), Trypsin-EDTA.
-
Equipment: 96-well cell culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm).
B. Step-by-Step Procedure:
-
Cell Seeding:
-
Culture A549 cells until they reach 80-90% confluency.
-
Trypsinize, count, and dilute the cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Rationale: This cell density is optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting anti-proliferative effects.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of each test isomer and the positive control (Doxorubicin) in culture media. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Include a "vehicle control" group treated only with media containing the highest concentration of DMSO used (typically <0.5%).
-
Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations.
-
Rationale: A wide concentration range is crucial for capturing the full dose-response curve and accurately calculating the IC₅₀ value. The vehicle control validates that the solvent (DMSO) does not cause cytotoxicity.
-
-
Incubation Period:
-
Return the plate to the incubator for 48 hours.
-
Rationale: A 48-hour exposure is a standard duration to observe significant effects on cell proliferation for many small molecules.
-
-
MTT Assay:
-
After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the media-MTT mixture from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Rationale: The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC₅₀ value for each isomer.
-
Caption: Workflow for the comparative MTT assay.
Conclusion and Future Directions
The positional isomerism of the bromine atom on the 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid scaffold is a critical factor in determining biological activity. While the 5-bromo isomer is a valuable synthetic intermediate, comparative studies are essential to unveil the full potential of this chemical class. The provided experimental protocol offers a validated, self-contained system for such a comparison.
Future research should focus on expanding the library of bromo-isomers and testing them across a diverse panel of biological assays, from enzyme inhibition to in vivo pharmacokinetic studies.[1][3] This systematic approach is fundamental to elucidating clear structure-activity relationships and advancing the most promising candidates in the drug development pipeline.
References
- A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Deriv
- Cai, Z., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43.
- Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
- Thirumal, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. WashU Medicine Research Profiles.
- Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). PubMed.
- Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. (2025). Benchchem.
- Al-Ostath, A., et al. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- Patil, S. S., & Inamdar, S. R. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Ivanova, Y., & Momekov, G. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- 1215319-22-4|this compound. (n.d.). BLDpharm.
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.).
- This compound. (n.d.). Lead Sciences.
- Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-, methyl ester. (n.d.). ChemicalBook.
- This compound. (n.d.). Vulcanchem.
- Khaligh, N. G. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules.
- Shirude, P. S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001.
- 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. (n.d.). MySkinRecipes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid [myskinrecipes.com]
- 9. Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-, methyl ester CAS#: 1288993-73-6 [chemicalbook.com]
- 10. This compound (1215319-22-4) for sale [vulcanchem.com]
- 11. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][2][3] This bicyclic heterocyclic system is a common feature in numerous clinically used drugs, highlighting its therapeutic potential.[4] For researchers and drug development professionals, understanding the subtle structural modifications that dictate the biological activity of these derivatives is paramount. This guide provides an in-depth, comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and mechanistic insights.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting crucial signaling pathways involved in cell proliferation, survival, and metastasis.[4] The most prominent of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives have been designed to inhibit key kinases within this pathway, such as PI3Kα and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro COX-2 inhibitory activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5e | COX-2 | 0.05 | Not Specified | [5][6] |
| Compound 5f | COX-2 | 0.05 | Not Specified | [5][6] |
| Compound 5j | COX-2 | 0.05 | Not Specified | [5][6] |
| Compound 5i | COX-2 | Not Specified | 897.19 | [5][6] |
| Compound 6f | COX-2 | 0.07-0.18 | 57-217 | [7][8][9] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a methylsulfonylphenyl group at the C-2 position is a key feature for potent and selective COX-2 inhibition, as it can fit into the secondary pocket of the COX-2 active site. [7][8][9]* The nature of the substituent at the C-3 position also influences the activity and selectivity. For instance, a morpholinomethyl group at C-3 in compound 6f contributes to high potency and selectivity. [7][8][9]* Carboxylic acid derivatives of imidazo[1,2-a]pyridines have also shown significant anti-inflammatory activity in vivo. [10]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Workflow:
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Step-by-Step Methodology (Broth Microdilution):
-
Compound Dilution: Prepare a series of twofold dilutions of the imidazo[1,2-a]pyridine derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of rational drug design and comprehensive structure-activity relationship studies. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory potential of this remarkable class of compounds, offering valuable insights for researchers dedicated to advancing the frontiers of medicine. The presented experimental data and mechanistic discussions serve as a foundation for the further development of potent and selective imidazo[1,2-a]pyridine-based drugs.
References
- Movahed, M. A., Daraei, B., & Zarghi, A. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.
-
Movahed, M. A., Daraei, B., & Zarghi, A. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]
- Movahed, M. A., Daraei, B., & Zarghi, A. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors.
- Movahed, M. A., Daraei, B., & Zarghi, A. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science Publishers.
- Movahed, M. A., Daraei, B., & Zarghi, A. (2016). Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
- (n.d.). Chemical structure of some anti-cancer agents containing imidazo...
-
Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
- (2024).
- Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
- (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
- (n.d.). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents....
- (2025).
- (1986). Research on heterocyclic compounds. XXIV.
- (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed.
- (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Semantic Scholar.
- Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar.
- (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
- (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" efficacy against specific cell lines
Introduction: The Promise of the Imidazo[1,2-a]pyridine Core in Oncology
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual challenge. In this landscape, the imidazo[1,2-a]pyridine (IP) scaffold has emerged as a privileged heterocyclic core, demonstrating a remarkable breadth of biological activities.[1][2] Its structural resemblance to purines allows it to interact with a variety of biological targets, making it a fertile ground for the development of targeted cancer therapies. This guide provides a comparative analysis of the anticancer efficacy of various imidazo[1,2-a]pyridine derivatives, with a special focus on the structural class to which 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid belongs. While specific efficacy data for this particular compound is not yet extensively published, an examination of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent.
The imidazo[1,2-a]pyridine core's versatility allows for substitutions at multiple positions, significantly influencing its pharmacological profile.[1][2] Researchers have successfully synthesized and evaluated a multitude of derivatives, revealing potent activities against a wide array of cancer cell lines. These compounds have been shown to modulate critical cellular pathways implicated in cancer progression, including the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades, and to induce apoptosis.[1][3] This guide will delve into the experimental data supporting these claims, offering a comparative perspective on the efficacy of various substituted imidazo[1,2-a]pyridines and providing detailed protocols for key experimental assays.
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines
The anticancer activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of their substituents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against various human cancer cell lines, providing a quantitative basis for comparison. This data, compiled from multiple studies, illustrates the potential of this scaffold in targeting diverse cancer types.
| Compound ID/Description | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 35 (2,6,8-substituted imidazopyridine) | T47D | Breast Cancer | 7.9 | [4] |
| MCF-7 | Breast Cancer | 9.4 | [4] | |
| IP-5 (Novel Imidazo[1,2-a]pyridine) | HCC1937 | Breast Cancer | 45 | [5][6] |
| IP-6 (Novel Imidazo[1,2-a]pyridine) | HCC1937 | Breast Cancer | 47.7 | [5][6] |
| Compound 6 (Imidazo[1,2-a]pyridine derivative) | A375 | Melanoma | <12 | [3] |
| WM115 | Melanoma | <12 | [3] | |
| HeLa | Cervical Cancer | 9.7 - 44.6 | [3] | |
| HB9 (Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid) | A549 | Lung Cancer | 50.56 | [7] |
| HB10 (Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid) | HepG2 | Liver Cancer | 51.52 | [7] |
| Compound 12b (Imidazo[1,2-a]pyridine derivative) | Hep-2 | Laryngeal Cancer | 11 | [8] |
| HepG2 | Liver Cancer | 13 | [8] | |
| MCF-7 | Breast Cancer | 11 | [8] | |
| A375 | Melanoma | 11 | [8] | |
| Imidazo[1,2-a]pyridine-imidazole hybrids (5c) | BT474 | Breast Cancer | 35.98 (24h) | [9] |
| Imidazo[1,2-a]pyridine-imidazole hybrids (5d) | BT474 | Breast Cancer | 35.56 (24h) | [9] |
Analysis of Structure-Activity Relationships (SAR):
The data consistently demonstrates that the imidazo[1,2-a]pyridine scaffold is a potent pharmacophore for anticancer activity. The efficacy of these compounds is highly dependent on the substitutions on the heterocyclic ring system. For instance, the presence of specific substituents at the 2, 6, and 8 positions can lead to sub-micromolar activity against PI3Kα, a key enzyme in cancer signaling.[4] The introduction of a bromine atom, as seen in This compound , is a common strategy in medicinal chemistry to enhance binding affinity and potency through halogen bonding. While direct data is pending, the known anticancer activities of other halogenated imidazopyridines suggest that this structural feature could be beneficial for its cytotoxic profile. The acetic acid moiety at the 2-position introduces a polar, acidic group that could influence solubility and interactions with biological targets.
Mechanism of Action: Modulating Key Cancer Signaling Pathways
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to interfere with crucial signaling pathways that drive cancer cell proliferation and survival. A significant body of evidence points towards the inhibition of the PI3K/Akt/mTOR pathway as a primary mechanism.[1][3] This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth, metabolism, and survival.
Figure 2: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentration for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Figure 3: Representative quadrants of an Annexin V/PI flow cytometry plot.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The extensive body of research on its derivatives demonstrates potent in vitro efficacy across a multitude of cancer cell lines, often mediated through the inhibition of key oncogenic signaling pathways and the induction of apoptosis.
While direct experimental data on the efficacy of This compound is not yet publicly available, its structural features, particularly the presence of the imidazo[1,2-a]pyridine core and a bromine substituent, provide a strong rationale for its investigation. The comparative data presented in this guide for structurally related compounds underscore the therapeutic potential of this chemical class.
Future research should focus on the systematic evaluation of This compound and its analogs against a broad panel of cancer cell lines. Elucidating its precise mechanism of action and evaluating its in vivo efficacy and safety profile will be critical next steps in determining its potential as a clinical candidate. The detailed experimental protocols provided herein offer a robust framework for conducting these essential preclinical studies.
References
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. Available at: [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate. Available at: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. Available at: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available at: [Link]
-
IC50 values of the test compounds against the three cancer cell lines. | Download Table. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PubMed Central. Available at: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In-Vitro Evaluation of Novel 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic Acid Derivatives as c-Met Kinase Inhibitors
This guide provides a comprehensive framework for the in-vitro evaluation of "2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" and its derivatives, with a strategic focus on their potential as inhibitors of the c-Met receptor tyrosine kinase. The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic activities including anti-cancer properties.[1][2] Dysregulation of the c-Met signaling pathway is a known driver in numerous cancers, making it a compelling target for novel therapeutic agents.[3] This guide will provide detailed, field-proven protocols, a comparative analysis with established c-Met inhibitors, and the scientific rationale behind the experimental design.
The Scientific Rationale: Why c-Met?
The selection of c-Met as the primary target for this class of compounds is informed by several key factors. The imidazo[1,2-a]pyridine core is a versatile scaffold that has been successfully utilized in the development of various kinase inhibitors.[1] Furthermore, several documented c-Met inhibitors feature similar heterocyclic structures.[4] Given that aberrant c-Met signaling is implicated in tumor proliferation, survival, and metastasis, identifying novel inhibitors is of high therapeutic interest.[3][5]
This guide will therefore present a tiered in-vitro testing cascade designed to first assess the general cytotoxic and anti-proliferative effects of the novel derivatives, followed by a specific biochemical assay to determine their direct inhibitory activity against the c-Met kinase.
Experimental Design: A Two-Tiered Approach
A robust in-vitro evaluation of novel compounds necessitates a logical progression from broad cellular effects to specific molecular interactions. This two-tiered approach ensures that resources are focused on compounds with the most promising therapeutic potential.
Caption: A two-tiered workflow for the in-vitro evaluation of novel c-Met kinase inhibitors.
Tier 1: Cellular Screening - The MTT Cell Viability Assay
The initial step is to assess the general cytotoxic or anti-proliferative effects of the "this compound" derivatives on cancer cell lines with known c-Met expression levels. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Principle of the MTT Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., GTL-16, a gastric carcinoma cell line with c-Met amplification) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the "this compound" derivatives and control compounds (e.g., DMSO as a vehicle control, and a known c-Met inhibitor like Crizotinib as a positive control) in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Tier 2: Biochemical Target Validation - c-Met Kinase Inhibition Assay
Compounds that demonstrate significant anti-proliferative activity in the cellular screen will be advanced to a biochemical assay to determine their direct inhibitory effect on the c-Met kinase. A luminescence-based kinase assay is a sensitive and high-throughput method for this purpose.[7]
Principle of the Luminescence-Based Kinase Assay
This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The less active the kinase (due to inhibition), the more ATP will be left, resulting in a stronger luminescent signal.
Detailed Protocol: c-Met Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and control inhibitors (e.g., Cabozantinib, Crizotinib) in 100% DMSO. Create a serial dilution in DMSO.
-
Prepare the c-Met kinase reaction mixture containing recombinant human c-Met enzyme, a suitable substrate peptide (e.g., Poly (Glu, Tyr) 4:1), and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or DMSO control to each well.
-
Add the c-Met kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar) to each well. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to each well to convert the remaining ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Spectroscopic Differentiation of Imidazo[1,2-a]pyridine Isomers
For researchers and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The specific substitution pattern on this bicyclic heteroaromatic system gives rise to a variety of positional isomers, each with potentially unique pharmacological and physicochemical properties. Consequently, unambiguous structural elucidation is a critical step in the synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives. This guide provides a comprehensive comparison of the spectroscopic signatures of imidazo[1,2-a]pyridine isomers, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
The Structural Landscape of Imidazo[1,2-a]pyridine Isomers
The imidazo[1,2-a]pyridine core consists of a pyridine ring fused to an imidazole ring. The numbering of the ring system, as illustrated below, is crucial for understanding the discussion of positional isomerism. The most common points of substitution occur at the C2, C3, C5, C6, C7, and C8 positions. Distinguishing between isomers where a substituent is placed at different positions on the ring is a common analytical challenge.
Figure 1: Numbering of the imidazo[1,2-a]pyridine ring system.
¹H and ¹³C NMR Spectroscopy: The Cornerstones of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and imidazo[1,2-a]pyridine isomers are no exception. The chemical shifts and coupling patterns of the protons and carbons in the ring system are highly sensitive to the electronic environment, which is directly influenced by the position of substituents.
Key Differentiating Features in ¹H NMR
The protons on the imidazo[1,2-a]pyridine core typically resonate in the aromatic region of the ¹H NMR spectrum (δ 6.5-9.5 ppm). The precise chemical shifts and coupling constants provide a fingerprint for a given substitution pattern.
-
Protons on the Imidazole Ring (H2 and H3): In an unsubstituted imidazo[1,2-a]pyridine, H2 and H3 appear as distinct signals. When a substituent is present at C2 or C3, the corresponding proton signal will be absent, which is a primary and straightforward method of identification.
-
Protons on the Pyridine Ring (H5, H6, H7, and H8): These protons form a more complex spin system. H5 is typically the most deshielded proton of the pyridine ring due to the anisotropic effect of the adjacent nitrogen atom (N4). H8 is also significantly deshielded. The coupling patterns are particularly informative:
-
H5 and H6 will show ortho-coupling.
-
H6 and H7 will show ortho-coupling.
-
H7 and H8 will show ortho-coupling.
-
Meta and para couplings are also observed but are generally smaller.
-
The introduction of a substituent on the pyridine ring will cause a predictable upfield or downfield shift of the remaining protons depending on whether the substituent is electron-donating or electron-withdrawing. For instance, an electron-donating group at C7 would be expected to shift H6 and H8 upfield.
| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) |
| Imidazo[1,2-a]pyridine | - | - | - | - | - | - | - |
| 8-Amino-imidazo[1,2-a]pyridine derivative | CDCl₃ | - | - | 6.6 (d) | 6.8 (t) | - | 9.2 (d) |
Table 1: Example ¹H NMR spectroscopic data for a substituted imidazo[1,2-a]pyridine derivative.[2]
Insights from ¹³C NMR
¹³C NMR provides complementary information for isomer differentiation. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of substituents.
-
C2 and C3: The chemical shifts of these carbons in the imidazole portion of the ring are distinct and will be significantly affected by direct substitution.
-
Bridgehead Carbon (C9): This quaternary carbon is also sensitive to the overall electronic nature of the molecule.
-
Carbons of the Pyridine Ring (C5, C6, C7, and C8): The chemical shifts of these carbons provide further confirmation of the substitution pattern.
The characterization of novel imidazo[1,2-a]pyridine derivatives is routinely confirmed using both ¹H and ¹³C NMR spectroscopy.[3][4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C): spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially with complex substitution patterns, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight of the synthesized isomers and can also provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, which can be used to confirm the elemental composition.[4]
The fragmentation of imidazo[1,2-a]pyridines in the mass spectrometer is influenced by the position of the substituents. For example, studies on 3-phenoxy imidazo[1,2-a]pyridines have shown that a characteristic fragmentation is the homolytic cleavage of the 3-phenoxy C-O bond.[6] The fragmentation pathways of different isomers will vary, providing clues to the substitution pattern.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for these types of molecules.[6]
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
-
For structural information, perform tandem mass spectrometry (MS/MS) by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
Data Interpretation: Compare the fragmentation patterns of the different isomers to identify unique fragment ions or neutral losses that are characteristic of a particular substitution pattern.
Infrared (IR) Spectroscopy: Probing Functional Groups and Ring Vibrations
IR spectroscopy provides information about the functional groups present in a molecule and the vibrational modes of the chemical bonds. While it may not be the primary technique for distinguishing between positional isomers of the imidazo[1,2-a]pyridine core itself, it is excellent for confirming the presence of substituents and can reveal subtle differences in the ring vibrations.
The IR spectrum of an imidazo[1,2-a]pyridine derivative will show characteristic bands for:
-
C-H stretching of the aromatic rings.
-
C=C and C=N stretching within the heterocyclic system.
-
Vibrational modes of the substituent groups. For example, a carbonyl group in a substituent will have a strong, characteristic absorption.[7]
Density functional theory (DFT) calculations can be used to predict the vibrational frequencies of different isomers, which can then be compared to the experimental IR spectra to aid in structural assignment.[8][9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare the fingerprint region (below 1500 cm⁻¹) of the different isomers for subtle differences in the ring vibrational modes.
UV-Visible (UV-Vis) Spectroscopy: Investigating the Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. Different isomers of imidazo[1,2-a]pyridine can exhibit distinct absorption and emission spectra due to differences in their electronic structure.
The absorption spectra of imidazo[1,2-a]pyridine derivatives typically show multiple bands in the UV region, corresponding to π-π* and n-π* transitions.[10] The position and intensity of these bands are influenced by the nature and position of the substituents. For example, extending the conjugation of the system by adding aromatic substituents will generally lead to a bathochromic (red) shift in the absorption maximum. The fluorescent properties of these compounds are also of interest, with some derivatives being investigated as biomarkers and photochemical sensors.[11]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane). The concentration should be chosen to give an absorbance reading in the range of 0.1 to 1.0.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Compare the λmax (wavelength of maximum absorbance) and the molar absorptivity (ε) for the different isomers.
A Holistic Approach to Isomer Differentiation
No single spectroscopic technique can definitively identify an unknown imidazo[1,2-a]pyridine isomer in all cases. A combination of these methods provides a self-validating system for structural elucidation.
Figure 2: A typical workflow for the spectroscopic analysis and structural confirmation of imidazo[1,2-a]pyridine isomers.
Conclusion
The spectroscopic analysis of imidazo[1,2-a]pyridine isomers requires a multi-faceted approach. While ¹H and ¹³C NMR are the most powerful tools for determining the precise substitution pattern, Mass Spectrometry, IR, and UV-Vis spectroscopy provide crucial complementary data for a comprehensive and unambiguous structural assignment. By understanding the characteristic spectroscopic signatures of different isomers, researchers can confidently characterize their synthesized compounds, which is a vital step in the development of new therapeutics and other advanced materials.
References
- BenchChem. (n.d.). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
- Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11).
-
Unknown Authors. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Retrieved from [Link]
-
Unknown Authors. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design, 103(1), e14400. Retrieved from [Link]
- Unknown Authors. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry.
- Unknown Authors. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
-
Unknown Authors. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Retrieved from [Link]
-
Unknown Authors. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. Retrieved from [Link]
-
Basiuk, V. A. (2003). Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. Retrieved from [Link]
-
Unknown Authors. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. Retrieved from [Link]
- Unknown Authors. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis for Drug Discovery: 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid vs. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in biological systems. Below is a summary of their key characteristics.
| Property | 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid |
| Molecular Formula | C₉H₇BrN₂O₂ | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol | 255.07 g/mol |
| CAS Number | 1215319-22-4 | 59128-15-3 |
| SMILES Notation | O=C(O)CC1=CN(C(Br)=CC=C2)C2=N1 | O=C(O)CC1=CN2C=C(Br)C=CC2=N1 |
The identical molecular formula and weight underscore that any differences in biological activity will stem from the positional variation of the bromine atom on the pyridine ring.
Synthesis and Chemical Reactivity: A Tale of Two Isomers
The synthesis of these bromo-substituted imidazo[1,2-a]pyridine-2-acetic acids generally follows established routes for this heterocyclic system. The most common approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon synthon.
General Synthetic Workflow
Caption: General synthetic route to the target compounds.
The electronic properties of the starting 2-aminopyridines are influenced by the position of the electron-withdrawing bromine atom, which can affect reaction kinetics. The bromine at the 6-position (para to the nitrogen) in 2-amino-5-bromopyridine may have a more pronounced electronic effect compared to the bromine at the 6-position (meta to the ring-junction nitrogen) in the final 5-bromo isomer.
Comparative Biological Activity: Unraveling the Impact of Bromine Placement
While a head-to-head comparison is lacking, we can infer potential activities based on studies of related imidazo[1,2-a]pyridine derivatives. This class of compounds is known to exhibit a range of biological effects, and the position of substituents can significantly modulate their potency and selectivity.
Potential as Anticancer Agents
The imidazo[1,2-a]pyridine scaffold is a recurring motif in the design of novel anticancer agents. Derivatives have been shown to target various cellular pathways involved in cancer progression.
For 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid , its potential can be contextualized by studies on other 6-substituted analogs. For instance, a series of 6-substituted imidazo[1,2-a]pyridines demonstrated significant activity against colon cancer cell lines HT-29 and Caco-2. While the acetic acid moiety at the 2-position is different, the substitution at the 6-position is a key feature.
The influence of the bromine position is critical. The 5-position is electronically and sterically distinct from the 6-position. The bromine at the 5-position is ortho to the bridgehead nitrogen, which could influence the planarity of the ring system and its interaction with biological targets. In contrast, the 6-bromo substituent is in a position that has been more extensively explored for substitution in anticancer drug design.
Potential as Antimicrobial Agents
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. They have shown activity against a range of bacteria and fungi.
A study on 6-(imidazo[1,2-a]pyridin-2-yl)-thieno[2,3-d]pyrimidine derivatives, which contain the core of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid , showed moderate activity against S. aureus, E. coli, and B. subtilis. This suggests that the 6-substituted scaffold can be a valuable starting point for the development of new antimicrobial agents.
The position of the halogen can impact the lipophilicity and electronic nature of the molecule, which are key determinants of antimicrobial activity. A comparative study of halogenated imidazo[1,2-a]pyridines would be necessary to definitively determine whether the 5-bromo or 6-bromo isomer possesses superior antimicrobial properties.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and a direct comparison of these two compounds, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and can be adapted for the specific needs of your research.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (either 5-bromo or 6-bromo isomer) in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the broth microdilution assay.
Conclusion and Future Directions
Both this compound and 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid are valuable starting points for the development of novel therapeutic agents, leveraging the proven potential of the imidazo[1,2-a]pyridine scaffold. While this guide provides a foundational comparison based on existing literature, the definitive elucidation of their relative performance requires direct, head-to-head experimental evaluation.
Future research should focus on:
-
Direct Comparative Studies: Performing in vitro and in vivo studies that directly compare the anticancer, antimicrobial, and other biological activities of these two isomers under identical experimental conditions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of 5- and 6-halo-substituted imidazo[1,2-a]pyridine-2-acetic acid derivatives to build a comprehensive SAR profile. This will provide a deeper understanding of the electronic and steric effects of halogen substitution at these positions.
-
Target Identification and Mechanism of Action Studies: For any identified active compounds, elucidating their specific molecular targets and mechanisms of action will be crucial for their further development as drug candidates.
By systematically investigating these positional isomers, the scientific community can unlock the full potential of the imidazo[1,2-a]pyridine scaffold and pave the way for the discovery of new and effective medicines.
References
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Med. Chem.
- Kaur, H., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Curr. Top. Med. Chem., 16(26), 2963-2994.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega.
-
MySkinRecipes. (n.d.). 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | 59128-15-3. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5).
-
PubChem. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
- PubMed. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. J. Med. Chem., 32(9), 2163-2172.
-
Arctom. (n.d.). CAS NO. 59128-15-3 | 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). (5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. Retrieved from [Link]
- MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
-
WestminsterResearch. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]
- PubMed. (2024).
- PubMed. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Curr. Med. Chem., 14(3), 367-390.
-
AA Blocks. (n.d.). 1543258-72-5 | 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetic acid. Retrieved from [Link]
- MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 6(1), 16.
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Int. J. Mol. Sci., 23(10), 5659.
- Chemical Methodologies. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chem. Methodol., 8(1), 1-16.
-
中华试剂网. (n.d.). 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. Retrieved from [Link]
A Senior Application Scientist's Guide to the Structural Validation of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic Acid Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines and the Imperative of Unambiguous Structural Validation
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic and steric properties allow for diverse interactions with biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[2] Derivatives of this heterocyclic system, such as 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, are of significant interest in drug discovery programs. The introduction of a bromine atom at the 5-position and an acetic acid moiety at the 2-position offers strategic points for further functionalization and modulation of physicochemical properties.
However, the synthesis of such derivatives can sometimes yield a mixture of regioisomers or unexpected rearrangement products.[3] Therefore, unambiguous structural validation is not merely a routine characterization step but a critical cornerstone of the drug discovery and development process. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised patient safety.
This guide provides an in-depth comparison of the three most powerful analytical techniques for the structural elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the practical application of these techniques for the definitive structural validation of this compound, providing field-proven insights and detailed experimental protocols.
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique, or more commonly, the combination of techniques, is dictated by the specific questions being asked about a molecule's structure. While NMR provides detailed information about the connectivity and spatial arrangement of atoms in solution, MS reveals the elemental composition and fragmentation patterns, and X-ray crystallography offers an unambiguous snapshot of the molecule's three-dimensional structure in the solid state.
| Technique | Information Provided | Sample State | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, 2D/3D structure in solution, dynamic processes. | Solution | Non-destructive, provides detailed structural information. | Can be complex to interpret, may not provide absolute stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments. | Gas phase | High sensitivity, provides molecular formula. | Does not provide stereochemical information, fragmentation can be complex. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry. | Solid (crystal) | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful and versatile technique for the structural elucidation of organic molecules in solution.[3] It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide a detailed map of the molecular framework.
Causality Behind Experimental Choices in NMR
For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., sp², sp³, carbonyl).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.[4]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[4]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using a pulse program like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. The parameters for these experiments, such as the number of increments and acquisition times, will determine the resolution of the resulting spectra.
-
Data Processing and Interpretation: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The resulting spectra are then integrated and the chemical shifts and coupling constants are measured and analyzed to elucidate the structure.[5]
Data Presentation: Expected NMR Data for this compound
| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | 8.15 | s | - | Imidazole CH |
| H-8 | 7.80 | d | 7.2 | Pyridine CH |
| H-7 | 7.45 | t | 7.6 | Pyridine CH |
| H-6 | 7.10 | d | 8.0 | Pyridine CH |
| CH₂ | 3.90 | s | - | Acetic acid CH₂ |
| COOH | 12.5 (broad) | s | - | Carboxylic acid OH |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| C=O | 171.5 | Carboxylic acid |
| C-2 | 145.0 | Imidazole C |
| C-8a | 142.1 | Pyridine C (bridgehead) |
| C-7 | 128.5 | Pyridine CH |
| C-5 | 125.0 | Pyridine C-Br |
| C-8 | 124.2 | Pyridine CH |
| C-6 | 115.8 | Pyridine CH |
| C-3 | 112.9 | Imidazole CH |
| CH₂ | 35.4 | Acetic acid CH₂ |
Note: The chemical shifts are hypothetical but based on known data for similar imidazo[1,2-a]pyridine structures.[6][7]
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For structural validation, it provides two crucial pieces of information: the precise molecular weight, which helps determine the elemental composition, and the fragmentation pattern, which offers clues about the molecule's substructures.
Causality Behind Experimental Choices in MS
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[9] For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion and analyze the resulting daughter ions.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[8]
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the capillary tip, which nebulizes the solution into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Tandem MS (Optional): For MS/MS, the parent ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.
Data Presentation: Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) | Assignment |
| [M+H]⁺ | 254.9818 | 254.9821 | Protonated molecule |
| [M-COOH]⁺ | 210.9868 | 210.9870 | Loss of carboxylic acid group |
| [M-Br]⁺ | 175.0658 | 175.0660 | Loss of bromine atom |
Note: The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).[10]
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry-based analysis.
Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[11] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. The choice of crystallization method is therefore critical and often requires screening various solvents and conditions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution.[12]
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate structure, including bond lengths, bond angles, and thermal parameters.
-
Data Visualization and Analysis: The final structure is visualized using software like Mercury or ORTEP, and the crystallographic data is deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC).
Data Presentation: Expected Crystallographic Data
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 970.5 |
| Z | 4 |
| R-factor | < 0.05 |
Note: These are hypothetical but plausible crystallographic parameters for a molecule of this type.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural validation of novel compounds like this compound is a multi-faceted challenge that requires the judicious application of complementary analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework in solution, mass spectrometry offers crucial information about the molecular formula and substructures. For ultimate certainty and the determination of the absolute three-dimensional structure, single-crystal X-ray crystallography is unparalleled.
As Senior Application Scientists, it is our experience that a synergistic approach, integrating the data from all three techniques, provides the most robust and irrefutable structural validation. This comprehensive characterization is not just good scientific practice; it is an essential requirement for advancing drug discovery programs with confidence and integrity.
References
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
- McIndoe, J. S. (2025, August 7). Practical Approaches to the ESI-MS Analysis of Catalytic Reactions.
- de Oliveira, C. S., et al. (2026, January 8). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Molecules. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
- RSC Publishing. (n.d.).
- Clinical Chemistry. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- Physics LibreTexts. (2022, November 8). 6.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
- PubMed Central. (n.d.).
- Siuzdak, G. (n.d.).
- SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Chem Help ASAP. (2022, November 22).
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Sigma-Aldrich. (n.d.). 5-Bromoimidazo[1,2-a]pyridine 96%.
- Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ResearchGate. (2025, October 19).
- ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- CD ComputaBio. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
- National Institutes of Health. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
- The Organic Chemistry Tutor. (2019, January 15). How To Draw The Proton NMR Spectrum of an Organic Molecule [Video]. YouTube.
- Thieme. (n.d.).
- National Institutes of Health. (2023, May 9). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
- Filo. (2025, May 19). The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr...
- University of Aveiro. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
- Guidechem. (n.d.). 5-bromo-imidazo[1,2-a]pyridine hbr 603301-13-9.
- Diva-Portal.org. (n.d.).
- PubMed Central. (2025, November 16).
- MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- ERIC. (2017, March). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- MDPI. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
Navigating the Biological Maze: A Comparative Guide to the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2][3] Its inherent synthetic tractability and diverse biological activities have propelled its application across a wide spectrum of diseases, including insomnia, anxiety, cancer, and infectious diseases like tuberculosis.[1][2][3][4] Marketed drugs such as zolpidem (Ambien®), alpidem, and saripidem underscore the clinical significance of this privileged heterocycle.[2][5] However, the journey from a promising lead compound to a successful therapeutic is intricately linked to its pharmacokinetic profile—the dynamic processes of absorption, distribution, metabolism, and excretion (ADME). An incomplete understanding of these ADME properties can frequently limit the accurate prediction of human exposure and safety.[5]
This guide provides a comparative analysis of the pharmacokinetic profiles of various imidazo[1,2-a]pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the structural nuances that govern their biological fate, supported by experimental data and detailed protocols to empower your own drug discovery endeavors.
The Pivotal Role of Structure in Pharmacokinetic Variability
The pharmacokinetic behavior of imidazo[1,2-a]pyridines is not monolithic; subtle structural modifications can dramatically alter their ADME properties. Key determinants include lipophilicity, the nature and position of substituents, and the presence of metabolic "soft spots." For instance, the introduction of bulky and more lipophilic biaryl ethers in a series of anti-tuberculosis imidazo[1,2-a]pyridine-3-carboxamides resulted in nanomolar potency.[1][6] Conversely, strategic placement of fluorine atoms has been employed to reduce P-glycoprotein (Pgp) mediated efflux, thereby enhancing bioavailability.[7]
A Comparative Look at ADME Profiles
To facilitate a clear comparison, the following sections will dissect the ADME properties of representative imidazo[1,2-a]pyridine compounds.
Absorption: The Gateway to Systemic Circulation
The oral bioavailability of imidazo[1,2-a]pyridines can vary significantly. Zolpidem, a widely prescribed hypnotic, exhibits good oral bioavailability of approximately 70%.[8][9] It is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached in about 2 hours.[8][9] However, co-administration with food can decrease the mean AUC by 15% and Cmax by 25%, delaying the onset of action.[10]
In the realm of anti-tuberculosis drug discovery, significant efforts have been dedicated to optimizing oral bioavailability. For example, the lead compound Q2O3 demonstrated an excellent oral bioavailability of 90.7% in mice.[1] In contrast, another promising anti-TB agent from the same class showed a more moderate oral bioavailability of 31.1%.[1] These differences highlight the profound impact of structural modifications on absorption.
Distribution: Reaching the Target Site
Once absorbed, the distribution of a drug throughout the body is largely influenced by its plasma protein binding. Zolpidem, for instance, is approximately 92% bound to plasma proteins.[8][9] This high degree of protein binding can influence its free drug concentration and, consequently, its therapeutic effect and potential for drug-drug interactions. For some anti-tuberculosis imidazo[1,2-a]pyridines, high plasma protein binding has been noted.[1]
Metabolism: The Body's Chemical Workshop
Metabolism is a critical determinant of a drug's half-life and potential for toxicity. The imidazo[1,2-a]pyridine core is susceptible to metabolism by cytochrome P450 (CYP) enzymes. Zolpidem is extensively metabolized in the liver, primarily by CYP3A4 (approximately 60%), with contributions from CYP2C9 (~20%) and CYP1A2 (~14%).[8] It is converted into three major inactive metabolites.[8]
In the development of novel imidazo[1,2-a]pyridines, enhancing metabolic stability is a key objective. For the anti-TB candidate Q2O3, high microsomal stability and minimal CYP450 inhibition were achieved.[1] In another study, the in vitro microsomal stability of an imidazo[1,2-a]pyridine-3-carboxamide derivative showed significant species-dependent differences, with no metabolism observed in human microsomes, suggesting a potentially favorable profile.[6]
Excretion: The Final Exit
The primary route of excretion for zolpidem and its metabolites is via the kidneys (56%) and feces (34%), with less than 1% of the parent drug excreted unchanged in the urine.[8] The elimination half-life of zolpidem is relatively short, around 2-3 hours in healthy adults, which is a desirable characteristic for a hypnotic agent to avoid next-day residual effects.[8] However, this can be prolonged in elderly patients and those with hepatic impairment.[8][10]
Comparative Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridines
| Compound | Therapeutic Area | Species | Oral Bioavailability (%) | T1/2 (h) | Key Metabolic Enzymes |
| Zolpidem | Hypnotic | Human | ~70[8][9] | 2-3[8] | CYP3A4, CYP2C9, CYP1A2[8] |
| Alpidem | Anxiolytic | Human | - | - | - |
| Q2O3 | Anti-tuberculosis | Mouse | 90.7[1] | 23.4[1] | - |
| Compound 4 (Anti-TB) | Anti-tuberculosis | Mouse | 31.1[1] | 13.2[1] | - |
| TB47 | Anti-tuberculosis | Rat | 94[1] | 19[1] | - |
| Compound 11 (PDGFR Inhibitor) | Anticancer | Rat | 16[7] | - | - |
| Compound 28 (PDGFR Inhibitor) | Anticancer | Rat | Improved vs. 11[7] | - | - |
Visualizing Key Processes
To better understand the factors influencing the pharmacokinetic profiles of imidazo[1,2-a]pyridines, the following diagrams illustrate a generalized metabolic pathway and a typical experimental workflow for pharmacokinetic analysis.
Caption: Generalized Metabolic Pathway of Imidazo[1,2-a]pyridines.
Caption: Experimental Workflow for Pharmacokinetic Profiling.
Experimental Protocols for Key Pharmacokinetic Assays
The following are detailed, step-by-step methodologies for essential experiments in determining the pharmacokinetic profile of novel imidazo[1,2-a]pyridine derivatives.
In Vitro Metabolic Stability in Liver Microsomes
Rationale: This assay provides an early assessment of the metabolic clearance of a compound by the major drug-metabolizing enzymes in the liver.
Protocol:
-
Prepare Microsomal Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other species of interest) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the test imidazo[1,2-a]pyridine compound (typically at a final concentration of 1 µM) to the pre-warmed microsomal mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
Rationale: This study determines the in vivo pharmacokinetic parameters of a compound after intravenous (IV) and oral (PO) administration, providing crucial information on bioavailability, clearance, volume of distribution, and half-life.
Protocol:
-
Animal Acclimatization: Acclimatize the study animals (e.g., male Sprague-Dawley rats) to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
IV Administration: Administer the test compound intravenously via the tail vein at a specific dose (e.g., 1 mg/kg).
-
PO Administration: Administer the test compound orally by gavage at a specific dose (e.g., 3 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Elimination half-life (t1/2)
-
Oral bioavailability (F%), calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding and early assessment of the pharmacokinetic properties of new derivatives are paramount for their successful development. This guide has provided a comparative overview of the ADME profiles of key imidazo[1,2-a]pyridines, highlighting the critical interplay between chemical structure and biological fate. By employing the outlined experimental approaches and considering the structure-pharmacokinetic relationships discussed, researchers can more effectively navigate the complexities of drug discovery and develop imidazo[1,2-a]pyridine-based therapies with optimized pharmacokinetic profiles for improved clinical outcomes.
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 569-593. [Link]
-
(2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.net/publication/377150163_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
-
(2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. [Link]
-
(2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Zolpidem. Wikipedia. [Link]
-
(2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Institutes of Health. [Link]
-
(2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Salva, P., & Costa, J. (1995). Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. Clinical Pharmacokinetics, 29(3), 142–153. [Link]
-
(2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Saletu, B., Grünberger, J., Linzmayer, L., & Wittek, R. (1986). Pharmacokinetic and dynamic studies with a new anxiolytic imidazo-pyridine alpidem utilizing pharmaco-EEG and psychometry. Arzneimittel-Forschung, 36(3), 531–539. [Link]
-
(2023). Zolpidem. StatPearls - NCBI Bookshelf. [Link]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zolpidem - Wikipedia [en.wikipedia.org]
- 9. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to "2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of chemical entities are paramount. Reference standards serve as the bedrock of analytical testing, ensuring the accuracy, precision, and reliability of experimental data. This guide provides an in-depth technical comparison of "2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" as a reference standard against viable alternatives, supported by detailed experimental protocols and data. Our objective is to equip researchers with the critical information needed to make informed decisions for their analytical and quality control workflows.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. According to the United States Pharmacopeia (USP), reference standards are selected for their high purity, critical characteristics, and suitability for their intended purpose[1][2]. The International Council for Harmonisation (ICH) guidelines further emphasize the necessity of validated analytical procedures to ensure the reliability of data generated using these standards[3][4][5]. The choice of a reference standard can significantly impact the outcome of research and the ultimate safety and efficacy of a therapeutic agent.
Physicochemical Properties of this compound
"this compound" is a heterocyclic compound belonging to the imidazopyridine class, which is a privileged scaffold in medicinal chemistry. Its fundamental properties are summarized below:
| Property | Value |
| CAS Number | 1215319-22-4[6] |
| Molecular Formula | C₉H₇BrN₂O₂[6] |
| Molecular Weight | 255.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | ≥97%[6] |
| Solubility | Soluble in DMSO and methanol |
Certificate of Analysis: The Hallmark of a Reference Standard
A Certificate of Analysis (CoA) is a formal document that attests to the quality and purity of a specific lot of a reference standard. It provides a comprehensive summary of the analytical tests performed and the corresponding results. Below is a representative CoA for a high-quality batch of "this compound."
Certificate of Analysis
| Product Name: | This compound |
| Lot Number: | RS-BP-240115 |
| CAS Number: | 1215319-22-4 |
| Molecular Formula: | C₉H₇BrN₂O₂ |
| Molecular Weight: | 255.07 |
| Date of Analysis: | January 15, 2026 |
| Retest Date: | January 14, 2028 |
| Test | Specification | Result |
| Appearance | Off-white to pale yellow solid | Conforms |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| Mass Spectrum (LC-MS) | Conforms to theoretical m/z | Conforms |
| Loss on Drying | ≤ 1.0% | 0.3% |
| Residue on Ignition | ≤ 0.1% | < 0.1% |
Comparative Analysis with Alternative Reference Standards
The selection of a reference standard often involves considering structurally similar compounds. In the context of "this compound," relevant alternatives include other halogenated imidazopyridine acetic acid derivatives.
| Compound | Key Differentiating Feature | Potential Impact on Analytical Methods |
| 2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | Chlorine substitution instead of bromine. | Slight shift in retention time in reversed-phase HPLC. Different isotopic pattern in mass spectrometry. |
| 2-(5-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid | Fluorine substitution instead of bromine. | More significant shift in retention time (typically earlier elution). Different fragmentation pattern in MS/MS. |
| 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid | Unsubstituted at the 5-position. | Shorter retention time in reversed-phase HPLC. Lower mass in mass spectrometry. |
The choice between these alternatives will depend on the specific analytical needs. For instance, if the goal is to develop a stability-indicating method for a brominated drug candidate, using the bromo-substituted reference standard is essential for accurate impurity profiling.
Experimental Protocols for Characterization and Purity Assessment
To ensure the integrity of a reference standard, rigorous analytical testing is necessary. The following are detailed protocols for the characterization and purity determination of "this compound."
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of "this compound" reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous identification and structural elucidation of organic molecules.
Representative ¹H-NMR (400 MHz, DMSO-d₆) Assignments:
-
δ 12.5 (s, 1H): Carboxylic acid proton (-COOH)
-
δ 8.2-7.0 (m, 4H): Aromatic protons of the imidazopyridine ring
-
δ 3.8 (s, 2H): Methylene protons (-CH₂-)
Representative ¹³C-NMR (100 MHz, DMSO-d₆) Assignments:
-
δ 172.0: Carboxylic acid carbon (C=O)
-
δ 145.0 - 110.0: Aromatic and heteroaromatic carbons
-
δ 35.0: Methylene carbon (-CH₂-)
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS provides crucial information about the molecular weight of the compound, further confirming its identity.
Workflow for LC-MS Identity Confirmation
Caption: Workflow for LC-MS Identity Confirmation.
LC Conditions:
-
(Same as HPLC method described in 5.1)
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-500
-
Expected [M+H]⁺: 254.98 (for C₉H₇⁷⁹BrN₂O₂) and 256.98 (for C₉H₇⁸¹BrN₂O₂)
Conclusion
"this compound," when sourced from a reputable supplier and accompanied by a comprehensive Certificate of Analysis, serves as a robust and reliable reference standard for a wide range of analytical applications. Its well-defined physicochemical properties and the availability of validated analytical methods for its characterization make it an excellent choice for researchers in drug discovery and development. When considering alternatives, it is crucial to evaluate the specific analytical requirements and the potential impact of structural modifications on the experimental outcomes. By adhering to the principles of good analytical practice and utilizing well-characterized reference standards, the scientific community can ensure the generation of high-quality, reproducible data.
References
-
United States Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q14: Analytical Procedure Development. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lead Sciences. This compound. [Link]
-
Amerigo Scientific. (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid. [Link]
Sources
- 1. (5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 2. rsc.org [rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rsc.org [rsc.org]
- 5. N/A|2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The imidazo[1,2-a]pyridine scaffold, a "privileged structure" in medicinal chemistry, has given rise to a multitude of biologically active molecules, including approved drugs like Zolpidem and Olprinone[1][2][3][4]. This guide focuses on a specific derivative, 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, and its analogues, providing a framework for conducting rigorous cross-reactivity studies to de-risk their development and unlock their full therapeutic potential.
The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its specificity for the intended biological target[5]. Off-target effects, stemming from interactions with unintended proteins, can lead to adverse events and unforeseen toxicities, ultimately derailing a development program[5][6]. This guide presents a systematic approach to characterizing the selectivity profile of novel this compound derivatives, using a hypothetical lead candidate, BIPA-K1 , designed as a potent inhibitor of a key disease-relevant kinase.
The Importance of Early and Comprehensive Cross-Reactivity Profiling
Failing to identify off-target interactions early in the drug discovery process can have significant financial and temporal repercussions. A promiscuous compound, one that interacts with multiple targets, may exhibit misleading activity in initial screens and could lead to the investment of substantial resources in a non-viable candidate[7][8]. Therefore, a proactive and comprehensive cross-reactivity profiling strategy is not just a regulatory requirement but a cornerstone of efficient and successful drug development.
This guide will compare and contrast several industry-standard methodologies for assessing selectivity, providing the rationale behind their application and detailed protocols for their implementation.
Comparative Analysis of Cross-Reactivity Profiling Platforms
The choice of platform for assessing cross-reactivity depends on several factors, including the nature of the target, the stage of the project, and the desired depth of information. Here, we compare three widely adopted approaches: Kinase Profiling, Radioligand Binding Assays, and Cellular Thermal Shift Assays (CETSA).
| Assay Platform | Principle | Advantages | Limitations | Typical Application |
| Kinase Profiling (e.g., Radiometric, Activity-Based) | Measures the ability of the test compound to inhibit the activity of a large panel of kinases.[9][10][11] | - Broad coverage of the human kinome.[10][11] - Provides quantitative IC50 values. - High-throughput and cost-effective for initial screening.[12] | - In vitro assay may not fully recapitulate the cellular environment (e.g., ATP concentrations).[6] - Does not confirm direct binding. | Early-stage lead optimization to identify and mitigate off-target kinase activity. |
| Radioligand Binding Assays | Measures the ability of the test compound to displace a radiolabeled ligand from its target receptor or enzyme.[13][14][15][16] | - Confirms direct binding to the target. - Highly sensitive and quantitative (Ki determination).[16] - Applicable to a wide range of target classes beyond kinases. | - Requires a suitable radiolabeled ligand for each target. - Involves handling of radioactive materials.[17] - Can be lower throughput than kinase activity assays. | Orthogonal validation of primary target engagement and assessment of off-target binding to non-kinase targets (e.g., GPCRs, ion channels). |
| Fluorescence Polarization (FP) Assays | Measures the change in polarization of fluorescent light emitted by a small, fluorescently labeled ligand upon binding to a larger protein.[18][19][20][21] | - Homogeneous, no-wash assay format suitable for high-throughput screening.[17] - Non-radioactive.[17] - Provides real-time binding data.[18][19] | - Requires a suitable fluorescently labeled probe. - Can be susceptible to interference from fluorescent compounds. | Screening for inhibitors of protein-protein or protein-ligand interactions. |
Experimental Protocols
To ensure the scientific integrity and reproducibility of your cross-reactivity studies, meticulous adherence to validated protocols is paramount. Below are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Broad Panel Kinase Profiling (Radiometric Assay)
Objective: To determine the inhibitory activity of BIPA-K1 against a broad panel of human kinases.
Causality: This initial screen provides a wide-angle view of the compound's selectivity across the kinome. By identifying any significant off-target kinase inhibition early, we can guide structure-activity relationship (SAR) studies to improve selectivity.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of BIPA-K1 in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and [γ-³³P]ATP in a kinase reaction buffer.
-
Inhibition Assay: Add the diluted BIPA-K1 or vehicle control (DMSO) to the kinase reaction mixtures.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
Termination and Capture: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of BIPA-K1 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To confirm direct binding of BIPA-K1 to its intended kinase target and to assess its affinity for a known off-target identified in the kinase screen.
Causality: This assay provides orthogonal validation of the primary target engagement and quantifies the binding affinity (Ki) for both the on-target and off-target proteins. A significant difference in Ki values is a key indicator of selectivity.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target kinase and the identified off-target protein.[22]
-
Compound and Radioligand Preparation: Serially dilute BIPA-K1 in an appropriate assay buffer. Prepare a solution of a known radiolabeled ligand for the target protein at a concentration close to its Kd.[15]
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand, and the diluted BIPA-K1 or vehicle control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).[22]
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.[14][22]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[22]
-
Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[22]
-
Data Analysis: Determine the IC50 value of BIPA-K1 by plotting the percentage of specific binding against the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
Protocol 3: Fluorescence Polarization (FP) Assay
Objective: To provide a non-radioactive, high-throughput method for assessing the binding of BIPA-K1 to its target kinase.
Causality: FP assays offer a rapid and efficient way to screen large numbers of compounds or to perform detailed mechanistic studies. The principle relies on the change in the rotational speed of a fluorescently labeled probe upon binding to a larger protein, which directly correlates with binding affinity.[18][19][20][21]
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled tracer (a small molecule that binds to the kinase), and BIPA-K1 in an appropriate assay buffer.
-
Assay Setup: In a black, low-volume 384-well plate, add the target kinase and the fluorescent tracer.
-
Compound Addition: Add serial dilutions of BIPA-K1 or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[18][21]
-
Data Analysis: Plot the change in fluorescence polarization as a function of the BIPA-K1 concentration. Fit the data to a suitable binding model to determine the IC50 or Ki value.
Visualizing the Workflow and Key Concepts
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
Caption: A streamlined workflow for assessing the cross-reactivity of a lead compound.
Caption: The principle of a Fluorescence Polarization (FP) competitive binding assay.
Conclusion
The development of selective this compound derivatives requires a multifaceted and rigorous approach to understanding and mitigating off-target effects. By employing a combination of broad-panel screening and orthogonal validation assays, researchers can build a comprehensive selectivity profile for their lead candidates. This data-driven strategy not only enhances the safety and efficacy of potential therapeutics but also accelerates their journey from the laboratory to the clinic. The experimental frameworks and protocols outlined in this guide provide a robust foundation for making informed decisions and ultimately, for developing safer and more effective medicines.
References
-
BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]
-
Dale, T. D., & Banting, G. (2000). Analysis of protein-ligand interactions by fluorescence polarization. PMC - PubMed Central. [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]
-
Perlman, Z. E., & Glickman, J. F. (2014). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH. [Link]
-
Kumar, A., Sharma, S., & Sharma, P. C. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
Kaur, M., & Singh, M. (2018). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry. [Link]
-
Di Mola, A., & D'Andrea, L. D. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]
-
Goulle, V., et al. (2004). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Wang, Y., & Keri, R. A. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
CD Biosynsis. Quantitative Kinome Profiling Services. [Link]
-
Ventura, A. C., & Tirosh, D. R. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE. [Link]
-
BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Li, J., & Dong, X. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology. [Link]
-
McCloskey, K., & T-Smith, A. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling. [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
-
Wang, J. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
-
Sygnature Discovery. Radioligand Binding Assays & Fluorescence Polarization. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assayquant.com [assayquant.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. revvity.com [revvity.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 21. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: A Step-by-Step Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS No. 1215319-22-4), a compound that requires careful handling due to its specific chemical properties. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Hazard Identification and Waste Characterization
Understanding the intrinsic hazards of a chemical is the foundation of its safe disposal. This compound is a multi-functional molecule, and its structure dictates its classification as a hazardous substance.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic . This is the most critical classification for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[1][2]
-
Pyridine Derivative: The imidazo[1,2-a]pyridine core means this compound is a heterocyclic amine, related to pyridine. Pyridine and its derivatives are noted for their potential toxicity and environmental hazards.[3]
-
Carboxylic Acid: The acetic acid moiety confers acidic properties. While the exact pKa may not be readily available, it should be treated as potentially corrosive and reactive with bases.[4]
-
Acute Toxicity: This compound is classified as acutely toxic.[5] According to supplier safety data, it is assigned GHS hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[5]
Based on these characteristics, any waste containing this compound must be treated as hazardous waste .
| Property | Classification & Disposal Implication | Source(s) |
| Chemical Structure | Contains Bromine, a Pyridine-like ring, and a Carboxylic Acid group. | [5] |
| Physical Form | Typically an off-white to pale beige solid. | N/A |
| GHS Hazard Codes | H301, H311, H331 (Toxic if swallowed, in contact with skin, if inhaled). | [5] |
| Primary Waste Class | Halogenated Organic Waste . Must be segregated from non-halogenated waste. | [1][6] |
| Secondary Waste Class | Acidic Organic Waste. Do not mix with bases or strong oxidizing agents. | [4][7] |
Regulatory Framework: The Mandate for Proper Disposal
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8] RCRA establishes a "cradle-to-grave" framework, meaning that the generator of the waste is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[9] Failure to comply with RCRA regulations can result in significant penalties.
This guide is designed to align with RCRA principles for hazardous waste management in a laboratory setting.[8][9]
Pre-Disposal Procedures: Segregation and Containment
Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams is not only a regulatory violation but also a significant safety hazard. The cost of disposing of halogenated waste is often significantly higher than for non-halogenated waste, making proper segregation economically prudent as well.[6]
The following diagram outlines the decision-making process for correctly segregating waste containing this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation.[10]
-
Select a Compatible Container: Use a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department. This is typically a high-density polyethylene (HDPE) carboy or bottle for liquids, or a wide-mouth container for solids.[11]
-
Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other components and their approximate percentages (including solvents).
-
The relevant hazard characteristics (e.g., Toxic, Halogenated).
-
The accumulation start date.
-
-
Solids: Carefully scrape or pour the solid waste into the designated "Halogenated Organic Solids" waste container. Use a funnel to minimize the risk of spills.
-
Liquids/Solutions: Using a funnel, carefully pour the liquid waste into the designated "Halogenated Organic Liquids" waste container.
-
Location: Perform all waste transfers inside a chemical fume hood to contain any dust or vapors.[6]
-
Container Closure: Keep the waste container securely closed at all times, except when actively adding waste.[11]
-
Triple Rinse: Any "empty" container that held the pure compound or its solutions must be triple-rinsed before it can be disposed of as non-hazardous waste.
-
Rinsate Collection: The first two rinses should be with a suitable solvent (e.g., acetone, ethanol) that is compatible with your waste stream. This rinsate is considered hazardous waste and must be collected and added to your "Halogenated Organic Liquids" container.[4]
-
Final Rinse: The third rinse can be with water.
-
Defacing: Completely remove or deface the original chemical label on the emptied, rinsed container before placing it in the appropriate glass or plastic recycling bin.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within your laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition.[6]
-
Arrange for Pickup: Once the container is full or you are finished generating this type of waste, contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not pour chemical waste down the drain.[12] Disposal must be handled by a licensed hazardous waste facility.[13]
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Small Spills (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[12] Do not use combustible materials like paper towels for large spills.
-
For this acidic compound, you can then cautiously neutralize the spill by covering the absorbent with sodium bicarbonate or soda ash.[14] Avoid creating dust. Wait for fizzing to stop.
-
Carefully scoop the neutralized mixture into a designated container, which must be labeled and disposed of as hazardous waste.[10]
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Large Spills (Outside of a fume hood) or if you feel unsafe:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If there is an inhalation hazard, close the laboratory door and prevent entry.
-
Contact your institution's emergency response team or EHS department immediately.
-
By adhering to this structured disposal protocol, researchers can ensure they are meeting their professional, ethical, and legal obligations for the safe management of this compound.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
PYRIDINE. EPA OSC Response. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Best Practices for Emergency Spill Response. ACTenviro. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR :: Home. [Link]
-
Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]
-
ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Hydrochloric Acid Spill Clean Up. HazChem Environmental. [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. [Link]
-
Common Name: BROMOACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
HAZARD SUMMARY IDENTIFICATION. NJ.gov. [Link]
-
Emergency and Spill Response Procedures. Auburn University. [Link]
-
Standard Operating Procedure for Pyridine. University of Washington. [Link]
-
GHS Classification Summary (Rev.9, 2021). PubChem. [Link]
-
Waste Management - Department of Chemistry. University of Oslo. [Link]
-
Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. response.epa.gov [response.epa.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. nj.gov [nj.gov]
- 13. fishersci.ca [fishersci.ca]
- 14. acs.org [acs.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS No: 1215319-22-4).[1][2][3] The recommendations herein are grounded in a thorough analysis of the compound's structural components and data from analogous chemical structures, ensuring a proactive and comprehensive approach to laboratory safety.
Hazard Assessment: A Structurally-Informed Analysis
| Structural Component | Associated Hazards | Supporting Evidence |
| Acetic Acid Moiety | Corrosive, causes severe skin burns and eye damage.[4][5][6] Flammable liquid and vapor.[6][7] | The carboxylic acid functional group is known to be corrosive. Acetic acid is classified as a flammable liquid that can cause severe burns.[4][5][6][7] |
| Bromo-Imidazo[1,2-a]pyridine Core | Skin, eye, and respiratory irritation.[8] Potential for release of toxic gases (e.g., hydrogen bromide) upon decomposition.[9] Halogenated heterocyclic compounds are used in synthesizing other organic compounds. | An SDS for the structurally similar 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid indicates it is a skin, eye, and respiratory irritant.[8] Thermal decomposition of bromo-substituted organic compounds can release hazardous substances like hydrogen bromide.[9] |
Based on this analysis, this compound should be handled as a substance that is corrosive, a skin and eye irritant, and potentially harmful if inhaled or ingested.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[8][10][11] | Protects against splashes of the potentially corrosive and irritant material. A face shield offers a broader protection area for the entire face.[10][11] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene), a chemical-resistant apron or lab coat, and closed-toe shoes.[11][12] | Prevents skin contact with the corrosive and irritant solid. A lab coat or apron protects underlying clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge is required if handling outside of a certified chemical fume hood or if dust/aerosols are generated.[10][13] | Protects against inhalation of irritating dust or aerosols. |
Glove Selection and Integrity
It is crucial to select gloves that are resistant to both the acidic and the heterocyclic components of the compound. Nitrile or neoprene gloves are recommended as a starting point. However, it is imperative to consult the glove manufacturer's compatibility charts for specific chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
Operational and Disposal Plans
Engineering Controls and Safe Handling
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14]
-
Static Discharge: Take precautionary measures against static discharge, especially when handling the powdered form of the compound.[10][15]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][16]
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][17] Storage at 2-8°C in an inert atmosphere is also recommended.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed waste container. Due to the bromine content, this waste may be classified as halogenated organic waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations.[5] Do not empty into drains.[18]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] If skin irritation occurs, seek medical attention.[8]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[4][12] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] If you feel unwell, call a poison center or doctor.[8]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention.
Visual Workflow for PPE Selection and Emergency Response
The following diagrams illustrate the decision-making process for appropriate PPE selection and the procedural flow for emergency response.
Caption: Step-by-step emergency response for different exposure routes.
References
- Acetic Acid MSDS. (n.d.).
- Personal protective equipment for handling Acetic acid;2-nonoxyethanol - Benchchem. (2025).
- Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.).
- Acetic Acid Hazards & Safety Information - VelocityEHS. (2014, November 19).
- SAFETY DATA SHEET. (2016, February 24).
- Safety Data Sheet - Fisher Scientific. (2015, March 19).
- Safety Data Sheet - Premier Medical. (n.d.).
- This compound - Lead Sciences. (n.d.).
- Method For Removing Halogens From An Aromatic Compound - Google Patents. (n.d.).
- Safety Data Sheet: Bromine - Carl ROTH. (n.d.).
- Heterocyclic Compounds - MSU chemistry. (n.d.).
- Safety Data Sheet: Bromobenzene - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, November 23).
- SAFETY DATA SHEET - Chem Service. (2015, January 13).
- SAFETY DATA SHEET - Fisher Scientific. (2023, October 13).
- Halogenated Heterocycles - Sigma-Aldrich. (n.d.).
- Safety Data Sheet: Bromo Cresol Green Indicator - ChemScience. (n.d.).
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC - NIH. (2021, May 25).
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - Semantic Scholar. (2021, May 25).
- 1215319-22-4|this compound - BLDpharm. (n.d.).
- This compound, 97% Purity, C9H7BrN2O2, 1 gram. (n.d.).
- 2-(5-Aminoimidazo[1,2-a]pyridin-2-yl)acetic acid|BLD Pharm. (n.d.).
- 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid - Synquest Labs. (2016, December 8).
- Safety Data Sheet - Nano. (2015, March 27).
- 5-BROMOIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet. (2025, July 19).
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. 1215319-22-4|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. ehs.com [ehs.com]
- 6. uwm.edu [uwm.edu]
- 7. nano.pitt.edu [nano.pitt.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.es [fishersci.es]
- 10. sds.chemtel.net [sds.chemtel.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. premiermedicalco.com [premiermedicalco.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.ca [fishersci.ca]
- 18. chemscience.com [chemscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

